2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDWZZCLUSUTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619209 | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615568-24-6 | |
| Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615568-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound featuring a fused pyridine and 1,4-dioxin ring system, functionalized with a reactive aldehyde group. This unique structural amalgamation makes it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The electron-rich dioxin moiety fused to the electron-deficient pyridine ring creates a distinct electronic profile, influencing its reactivity and potential as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of its known chemical properties, proposes logical synthetic strategies based on established methodologies for related structures, explores its reactivity, and discusses its potential applications in drug discovery by drawing parallels with analogous heterocyclic systems.
Molecular Identification and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its identity and core physical characteristics. 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is a solid, typically white to off-white, at room temperature.[1] Its core structure consists of a pyridine ring fused with a 1,4-dioxalane ring, with a formyl (carbaldehyde) substituent at the 6-position of the pyridine nucleus.
Structure:
SMILES: C1COC2=C(O1)C=CC(=N2)C=O[2]
Quantitative physicochemical data, largely based on predictive models and available safety data sheets, are summarized below for rapid reference.
| Property | Value | Source |
| CAS Number | 615568-24-6 | [2][3] |
| Molecular Formula | C₈H₇NO₃ | [2][3] |
| Molecular Weight | 165.15 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 293.0 ± 28.0 °C (Predicted) | [1] |
| Density | 1.340 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 131.01 °C | [4] |
| pKa | 1.99 ± 0.20 (Predicted) | [1] |
| XLogP3 | 0.7 | [2] |
| Topological Polar Surface Area | 48.4 Ų | [2] |
Synthesis and Structural Elucidation
While a specific, peer-reviewed synthesis for 2,3-dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is not extensively documented in readily available literature, a logical synthetic pathway can be constructed based on established methods for the formation of the core dioxinopyridine ring system.[5][6] The primary strategy involves the construction of the dioxin ring onto a pre-functionalized pyridine precursor.
A key synthetic route to the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine scaffold is via a Smiles rearrangement, which has been shown to be an effective method.[5][6] A plausible synthetic workflow for the title compound would therefore involve synthesizing the core ring system from an appropriately substituted pyridine and then introducing or unmasking the aldehyde functionality.
Proposed Synthetic Workflow
A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This pathway leverages a protected aldehyde equivalent on the initial pyridine starting material, which is carried through the dioxin ring formation and deprotected in the final step. This approach is often preferred in multi-step synthesis to prevent the reactive aldehyde from interfering with intermediate steps.
Sources
An In-depth Technical Guide to the Physical Properties of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its application and development. This document consolidates available data, offers predictive insights into its spectral characteristics, and provides detailed, field-proven experimental protocols for the determination of its key physical properties. The synthesis of technical data with practical methodology aims to equip researchers with the foundational knowledge required for the effective handling, characterization, and utilization of this compound.
Molecular Identity and Core Descriptors
2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is a fused heterocyclic system incorporating a pyridine ring, a 1,4-dioxane ring, and an aldehyde functional group. This unique arrangement of heteroatoms and functional groups dictates its chemical reactivity, biological activity, and physical behavior.
| Identifier | Value | Source |
| IUPAC Name | 2,3-dihydro-[1]dioxino[2,3-b]pyridine-6-carbaldehyde | PubChem[2] |
| CAS Number | 615568-24-6 | PubChem[2] |
| Molecular Formula | C₈H₇NO₃ | PubChem[2] |
| Molecular Weight | 165.15 g/mol | PubChem[2] |
| Canonical SMILES | C1COC2=C(O1)C=CC(=N2)C=O | PubChem[2] |
Computed and Predicted Physicochemical Properties
Due to the novelty of this compound, a significant portion of the available data on its physical properties is derived from computational predictions. These values serve as valuable estimates for experimental design and theoretical modeling. It is imperative, however, that these predictions are validated through empirical measurement.
| Property | Predicted Value | Source |
| Boiling Point | 293.0 ± 28.0 °C (at 760 mmHg) | ChemicalBook[1] |
| Density | 1.340 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa | 1.99 ± 0.20 | ChemicalBook[1] |
| LogP (XLogP3) | 0.7 | PubChem[2] |
| Polar Surface Area | 48.4 Ų | PubChem[2] |
| Appearance | White to off-white solid | ChemicalBook[1] |
Experimental Determination of Physical Properties: Protocols and Insights
The lack of extensive experimental data for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde necessitates robust and reliable methods for its characterization. The following protocols are standard, validated procedures in organic chemistry research.
Melting Point Determination via the Capillary Method
Rationale: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically <1°C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities. The capillary method is the pharmacopeial standard for this determination[3].
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle[3].
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 3-5 mm is optimal[3].
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or similar).
-
Coarse Measurement: If the approximate melting point is unknown, perform a rapid heating run (5-10°C/min) to get a preliminary value.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting range is T_initial to T_final.
-
Validation: Repeat the measurement at least twice. Consistent results are essential for a trustworthy determination.
Solubility Assessment via the Shake-Flask Method
Rationale: Solubility is a fundamental property influencing bioavailability, formulation, and reaction conditions. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility[4].
Experimental Workflow:
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:
-
System Preparation: Add an excess amount of the solid 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde to a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial. The excess solid is crucial to ensure saturation is reached[1].
-
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. For thermodynamic solubility, 24 hours is a common duration, though shorter times can be investigated[5].
-
Phase Separation: After agitation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For complete removal of undissolved solid, the supernatant should be filtered (e.g., through a 0.22 µm syringe filter) or centrifuged at high speed[5].
-
Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS, to determine the concentration of the dissolved compound[6].
-
Reporting: The determined concentration represents the solubility of the compound in that solvent at the specified temperature. The process should be repeated for each solvent of interest.
Predictive Spectroscopic Analysis
While experimental spectra are not yet published, a predictive analysis based on the molecule's structure can guide researchers in interpreting their own data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The following are expected chemical shifts (δ) in ppm.
¹H NMR Predictions:
-
Aldehyde Proton (-CHO): A singlet in the range of δ 9.5-10.5 ppm . This is a highly deshielded proton and is very characteristic.
-
Pyridine Ring Protons: Two aromatic protons are expected. They will likely appear as doublets or multiplets in the region of δ 7.0-8.5 ppm . The exact shifts and coupling constants will depend on the electronic effects of the fused dioxane ring and the aldehyde group.
-
Dioxane Ring Protons (-OCH₂CH₂O-): Two methylene groups are present. These protons will likely appear as two distinct multiplets or a complex multiplet in the range of δ 4.0-4.5 ppm .
¹³C NMR Predictions:
-
Aldehyde Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-200 ppm .
-
Pyridine Ring Carbons: Four aromatic carbons. The carbon bearing the aldehyde will be significantly deshielded. The expected range is δ 120-160 ppm .
-
Dioxane Ring Carbons (-OCH₂CH₂O-): Two equivalent or non-equivalent carbons, expected in the range of δ 60-70 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.
Expected Key IR Absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹ . Conjugation with the pyridine ring may shift this to a slightly lower wavenumber[7].
-
C-H Stretch (Aldehyde): Two characteristic, medium-intensity bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ [7].
-
C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region[8].
-
C-O Stretch (Dioxane Ether Linkages): Strong, characteristic bands in the fingerprint region, typically around 1050-1150 cm⁻¹ .
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ [8].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected MS Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 165 , corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of the aldehyde proton (H•) to give a fragment at [M-1]⁺ (m/z = 164) .
-
Loss of the formyl group (•CHO) to give a fragment at [M-29]⁺ (m/z = 136) .
-
Cleavage of the dioxane ring, potentially leading to characteristic fragments from retro-Diels-Alder type reactions.
-
Conclusion
This guide consolidates the currently available information on the physical properties of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde, highlighting the reliance on predictive data and the critical need for experimental validation. By providing detailed, standard operating procedures for the determination of melting point and solubility, alongside a predictive guide to its spectral characteristics, this document serves as a foundational resource for researchers. The methodologies and insights presented herein are designed to ensure scientific integrity and to facilitate the progression of research and development involving this promising heterocyclic compound.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- thinkSRS.com. (n.d.). Melting Point Determination.
- University of Alberta. (n.d.). Melting point determination. Retrieved from the University of Alberta, Department of Chemistry website.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Westlab Canada. (2023). Measuring the Melting Point. [Link]
- PubChem. (n.d.). 2H,3H-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde.
- Al-Ghabeish, M., Al-Sou'od, K., & Al-Zoubi, M. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 57, 1-12.
- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from Michigan State University, Department of Chemistry website.
- SSERC. (n.d.). Melting point determination.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- ChemicalBook. (n.d.). 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde.
- PubChem. (n.d.). Compound Summary for CID 21873786, 2H,3H-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde.
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thinksrs.com [thinksrs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
An In-depth Technical Guide to 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
An In-depth Technical Guide to 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde (CAS No. 615568-24-6), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles and available data.
Core Molecular Attributes and Physicochemical Properties
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde is a bicyclic heteroaromatic compound incorporating a pyridine ring fused to a 1,4-dioxane ring. The presence of the electron-withdrawing aldehyde group and the nitrogen atom in the pyridine ring, combined with the dioxino moiety, imparts a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration.
| Property | Value | Source(s) |
| CAS Number | 615568-24-6 | [3] |
| Molecular Formula | C₈H₇NO₃ | [3] |
| Molecular Weight | 165.15 g/mol | [3] |
| IUPAC Name | 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde | [3] |
| Boiling Point | 293.0 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 131.0 °C (Predicted) | [4] |
| Density | 1.34 g/cm³ (Predicted) | [5] |
| Appearance | Solid (form may vary) |
Synthesis and Elucidation: A Proposed Pathway
Part A: Synthesis of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Core
The formation of the dioxinopyridine ring system can be efficiently achieved via a Smiles rearrangement, a powerful intramolecular nucleophilic aromatic substitution reaction.[6][7][8] This approach offers a convergent and often high-yielding route to this heterocyclic scaffold.
Experimental Protocol: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine via Smiles Rearrangement
Causality: This protocol is adapted from methodologies developed for the synthesis of substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridines. The key transformation is a base-mediated intramolecular cyclization.
-
Starting Material Preparation: Synthesize or procure the precursor, 2-(2-hydroxyethoxy)-3-nitropyridine. This can be prepared by the reaction of 2-chloro-3-nitropyridine with ethylene glycol in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent like DMF.
-
Smiles Rearrangement:
-
To a solution of 2-(2-hydroxyethoxy)-3-nitropyridine in a polar aprotic solvent such as DMF or DMSO, add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS. The intramolecular nucleophilic attack of the alkoxide onto the pyridine ring, displacing the nitro group, leads to the formation of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
-
Part B: Formylation of the Dioxinopyridine Core
With the core structure in hand, the next critical step is the introduction of the aldehyde group at the 6-position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][9][10] The dioxinopyridine system is anticipated to be sufficiently activated for this transformation.
Experimental Protocol: Vilsmeier-Haack Formylation
Causality: This protocol is based on the known reactivity of electron-rich heterocycles in the Vilsmeier-Haack reaction. The Vilsmeier reagent, an electrophilic iminium salt, attacks the aromatic ring, leading to the formylated product after hydrolysis.
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., anhydrous DMF or dichloromethane) to 0 °C. Slowly add anhydrous N,N-dimethylformamide (DMF) to form the Vilsmeier reagent in situ.
-
Formylation Reaction:
-
To the pre-formed Vilsmeier reagent, add a solution of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is basic.
-
Stir the mixture vigorously for a period to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde.
Caption: Proposed synthetic workflow for the target aldehyde.
Reactivity Profile and Mechanistic Insights
The chemical behavior of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde is dominated by the reactivity of the aldehyde functional group and the pyridine ring.
Reactions at the Aldehyde Group
The aldehyde moiety is a versatile handle for a wide range of chemical transformations. As evidenced in patent literature, it readily undergoes nucleophilic addition with organometallic reagents.[11][12]
Experimental Example: Grignard Reaction
Causality: This reaction, described in patent WO 2019/243530 A1, demonstrates the accessibility of the aldehyde's carbonyl carbon to nucleophilic attack by a Grignard reagent, a fundamental transformation in C-C bond formation.[11]
-
Reaction Setup: A solution of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde in an anhydrous ethereal solvent (e.g., THF or DCM) is cooled to 0 °C under an inert atmosphere.
-
Nucleophilic Addition: A solution of methylmagnesium bromide (or another Grignard reagent) is added dropwise. The nucleophilic methyl group attacks the electrophilic carbonyl carbon.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) to protonate the resulting alkoxide, yielding the corresponding secondary alcohol.
Caption: Grignard reaction workflow with the target aldehyde.
Other standard aldehyde transformations, such as reductive amination, Wittig reactions, and oxidation to the corresponding carboxylic acid, are also expected to proceed efficiently, further highlighting the synthetic utility of this compound.
Potential Applications in Drug Discovery
While specific biological activity for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde has not been extensively reported, the broader class of fused pyridine heterocycles is of significant interest in medicinal chemistry.
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The structural features of the dioxinopyridine core could be exploited to design novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial and Anti-tubercular Agents: Related dioxinopyridine derivatives have been investigated for their modest anti-tubercular activity.[13] Further derivatization of the 6-carbaldehyde could lead to compounds with enhanced potency against Mycobacterium tuberculosis and other microbial pathogens.
-
Scaffold for Library Synthesis: The aldehyde functionality serves as an excellent starting point for the generation of diverse chemical libraries through combinatorial chemistry approaches. These libraries can then be screened against a wide array of biological targets to identify novel hit compounds.
Safety and Handling
Based on GHS classifications from supplier data, 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde is considered harmful if swallowed, in contact with skin, or if inhaled.[3] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[5]
Conclusion
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde represents a versatile and valuable building block for synthetic and medicinal chemistry. Although detailed characterization and application studies are still emerging, its accessible synthesis and the reactivity of its aldehyde group make it a promising starting point for the development of novel small molecules with potential therapeutic applications. The insights provided in this guide are intended to facilitate further research and unlock the full potential of this intriguing heterocyclic compound.
References
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- WO 2019/243530 A1. (2019).
- 2H,3H-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786. PubChem.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- CN112292377A - Oga inhibitor compounds.
- Synthesis of substituted 2-bromopyridine aldehydes. (2011). HETEROCYCLES, 83(9), 1989.
- 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. PubChem.
- Vilsmeier–Haack reaction. Wikipedia.
- Radical Smiles Rearrangement: An Update. (2018). Mini-Reviews in Organic Chemistry, 15(1), 2-8.
- Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. (2018). Organic Letters, 20(15), 4569–4572.
- Regioselective Oxidation of 6-Hydroxymethylpyridoxine Derivatives of Pyridoxine.
- Smiles Rearrangement in Synthetic Chemistry. (2017).
- Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5- (Acylamino)-1,3-Benzenedicarboxamides. (2009). Letters in Organic Chemistry, 6(2), 143-147.
- Pyridine chemistry. II. Further studies on the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system. The synthesis of some 1,6-diazaphenothiazines. (1966). Journal of Medicinal Chemistry, 9(1), 116-120.
- Initial Screening of 2,3-dihydro-1,4-benzodioxine-6 ... - Benchchem.
- 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-6-carboxaldehyde Safety D
- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
- 2h-[1][2]Dioxepino[2,3-b]pyridine | 117875-30-6. Benchchem.
- Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (2019). Inorganics, 7(5), 64.
- 2,3-Dihydro- 1,4 dioxino 2,3-b pyridine AldrichCPR 129421-32-5. Sigma-Aldrich.
- 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. Cusabio.
- 1,4 dioxino 2,3-b pyridine-7-carboxylic acid AldrichCPR 1256818-31-1. Sigma-Aldrich.
- Publications & P
- 1,4 dioxino 2,3-b pyridine-7-carbaldehyde AldrichCPR 95849-26-6. Sigma-Aldrich.
- 1,4‐Dioxino[2,3‐b]pyridine und 1,4‐Oxathiino[2,3‐b]pyridine.
- 2,3-Dihydro-1,4-dioxino[2,3-c]pyridine-7-carboxaldehyde. Echemi.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). Molecules, 23(11), 2997.
- WO2019243530A1 - Oga inhibitor compounds.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). Molecules, 23(11), 2997.
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv.
- Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. (2008). Organic Letters, 10(17), 3745-3748.
- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
- Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Met
- Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Advances, 12(31), 20083-20092.
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate...
- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1986). Journal of Medicinal Chemistry, 29(7), 1154-1163.
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015.
- 129421-33-6|6-Methyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. BLDpharm.
Sources
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. Radical Smiles Rearrangement: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine chemistry. II. Further studies on the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system. The synthesis of some 1,6-diazaphenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN112292377A - Ogaæå¶åååç© - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
Abstract
This technical guide provides a comprehensive scientific overview of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The dioxinopyridine scaffold serves as a key bioisostere for 1,4-benzodioxan derivatives, which are known to exhibit a wide range of biological activities.[1] This document details the molecule's core structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and a predictive analysis of its spectroscopic characterization. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize this valuable chemical entity.
Introduction: The Strategic Importance of the Dioxinopyridine Scaffold
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to improve aqueous solubility and act as a hydrogen bond acceptor, features that profoundly influence a compound's pharmacokinetic profile.[2] Its integration into fused heterocyclic systems has led to numerous therapeutic agents across a vast range of diseases, including cancer, malaria, and bacterial infections.[3][4]
The 2,3-dihydro-[5][]dioxino[2,3-b]pyridine core, the foundation of the title compound, is of particular strategic importance. It acts as a bioisosteric replacement for the benzene ring found in many biologically active 1,4-benzodioxin-containing molecules.[7] This substitution of a carbon atom with a nitrogen atom in the aromatic ring can dramatically alter properties such as metabolic stability, receptor binding affinity, and overall pharmacological activity, opening new avenues for lead optimization and the development of novel chemical entities.[7] The addition of a carbaldehyde (formyl) group at the 6-position transforms the scaffold into a versatile synthetic intermediate, allowing for a wide array of subsequent chemical modifications to build complex molecular libraries for screening and drug development.
Molecular Structure and Physicochemical Properties
The formal IUPAC name for the molecule is 2,3-dihydro-[5][]dioxino[2,3-b]pyridine-6-carbaldehyde.[1] It consists of a pyridine ring fused with a 1,4-dioxin ring, with a formyl substituent at the 6-position of the heterocyclic core.
Caption: Molecular Structure of the Topic Compound.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,3-dihydro-[5][]dioxino[2,3-b]pyridine-6-carbaldehyde | [1] |
| CAS Number | 615568-24-6 | [1][] |
| Molecular Formula | C₈H₇NO₃ | [1][] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | White to off-white Solid | [5] |
| Boiling Point | 293.0 ± 28.0 °C (Predicted) | [5] |
| Density | 1.340 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 1.99 ± 0.20 (Predicted) | [5] |
| XLogP3 | 0.7 | [1] |
| Topological Polar Surface Area | 48.4 Ų |[1] |
Proposed Synthesis and Mechanistic Rationale
Caption: Proposed two-stage synthetic workflow.
Stage 1: Synthesis of the Dioxinopyridine Core
The most direct method for constructing the core ring system involves the reaction of 3-hydroxy-2-pyridones with 1,2-dibromoethane.[8]
Experimental Protocol:
-
Suspend sodium hydride (NaH, 2.2 eq) in hexamethylphosphoramide (HMPA) in a dry, inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 3-hydroxy-2-pyridone (1.0 eq) in HMPA dropwise to the suspension at room temperature. Stir for 1 hour to ensure complete formation of the alkoxide and phenoxide salts.
-
Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully pour it into ice water to quench.
-
Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel to yield the dioxinopyridine intermediate.[1]
Causality and Mechanistic Insight: This reaction is a tandem Williamson ether synthesis. The strong base, NaH, deprotonates both the hydroxyl group and the enolic form of the pyridone, creating two nucleophilic oxygen centers. These centers then sequentially displace the two bromine atoms on 1,2-dibromoethane in an intramolecular cyclization to form the stable six-membered dioxin ring.
Stage 2: Proposed Regioselective Formylation
To introduce the aldehyde at the C-6 position, a directed ortho-metalation (DoM) reaction is the most logical approach.[9] The heteroatoms of the dioxinopyridine scaffold are expected to direct lithiation to the adjacent C-6 position.
Proposed Protocol:
-
Dissolve the dioxinopyridine intermediate from Stage 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, ~1.1 eq) in THF. Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation at the C-6 position.
-
Add anhydrous N,N-dimethylformamide (DMF, >1.5 eq) to the reaction mixture and stir for an additional hour at -78 °C.
-
Allow the reaction to slowly warm to room temperature and then quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry, concentrate, and purify the crude material by column chromatography to yield the final product, 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
Causality and Mechanistic Insight: LDA is a strong, non-nucleophilic base that can abstract a proton from an aromatic ring. The pyridine nitrogen and the ether oxygens of the dioxin ring act as directing groups, coordinating with the lithium ion and making the adjacent C-6 proton the most acidic. The resulting lithiated species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The subsequent collapse of the tetrahedral intermediate and aqueous workup yields the desired aldehyde.[9]
Spectroscopic Characterization: A Predictive Analysis
A self-validating protocol requires unambiguous confirmation of the molecular structure. While experimental spectra for this specific compound are not publicly cataloged, its structure can be confidently confirmed by a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following section describes the expected spectral features.
Caption: Logic of Spectroscopic Structure Validation.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 9.9-10.1 ppm (s, 1H): A sharp singlet corresponding to the highly deshielded aldehyde proton (-CHO).
-
δ 8.0-8.2 ppm (d, 1H): A doublet for the aromatic proton at C-7, coupled to the proton at C-8.
-
δ 7.1-7.3 ppm (d, 1H): A doublet for the aromatic proton at C-8, coupled to the proton at C-7.
-
δ 4.3-4.5 ppm (m, 4H): A complex multiplet representing the four protons of the two methylene groups (-OCH₂CH₂O-) in the dioxin ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~190 ppm: The carbonyl carbon of the aldehyde group (C=O).
-
δ ~150-160 ppm: Quaternary carbons of the pyridine ring fused to the dioxin ring (C-5a, C-9a).
-
δ ~115-145 ppm: Aromatic carbons of the pyridine ring (C-6, C-7, C-8).
-
δ ~65 ppm: The two equivalent carbons of the methylene groups in the dioxin ring (-OCH₂CH₂O-).
Predicted Infrared (IR) Spectrum
-
~1700-1715 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O stretch of an aromatic aldehyde.
-
~1550-1600 cm⁻¹: Peaks corresponding to the C=C and C=N stretching vibrations of the pyridine ring.
-
~1200-1300 cm⁻¹: Strong C-O stretching bands from the ether linkages of the dioxin ring.
-
~2720 cm⁻¹ and ~2820 cm⁻¹: Two weak bands (Fermi doublets) characteristic of the C-H stretch of the aldehyde proton.
Mass Spectrometry (MS)
-
Exact Mass: 165.0426 g/mol .[1]
-
Expected M+ Peak: A prominent molecular ion peak (M⁺) at m/z = 165 in low-resolution MS, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₈H₇NO₃.
Applications in Drug Discovery and Research
2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is not an end-product therapeutic itself, but rather a high-value starting material and scaffold for chemical biology and drug discovery. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including:
-
Reductive Amination: To synthesize a diverse library of secondary and tertiary amines.
-
Wittig Reactions: To form various alkene-substituted derivatives.
-
Oxidation/Reduction: To generate the corresponding carboxylic acid or alcohol, respectively, providing alternative functional groups for further derivatization.
-
Condensation Reactions: To form Schiff bases, hydrazones, and other heterocycles.
The exploration of derivatives built from this scaffold is a promising strategy for identifying novel modulators of biological targets where related heterocyclic structures have shown activity.[2][3]
Conclusion
2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde represents a strategically important heterocyclic building block. This guide has detailed its fundamental molecular and physicochemical properties, outlined a robust, mechanistically sound proposed synthetic route, and provided a predictive framework for its complete spectroscopic characterization. By leveraging the principles and protocols described herein, researchers in organic synthesis and medicinal chemistry can confidently produce, verify, and utilize this compound to advance the discovery of next-generation therapeutics.
References
- PubChem. (n.d.). 2H,3H-[5][6]dioxino[2,3-b]pyridine-6-carbaldehyde. National Center for Biotechnology Information.
- ChemWhat. (n.d.). 2,3-dihydro-[5][6]dioxino[2,3-b]pyridine-6-carbaldehyde CAS#: 615568-24-6.
- ResearchGate. (2006). Synthesis of Novel 3-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as Potential New Scaffolds for Drug Discovery.
- HETEROCYCLES. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes.
- Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dove Press.
- PubChem. (n.d.). 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. National Center for Biotechnology Information.
- PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information.
- ResearchGate. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[5][6]dioxino[2,3-b]pyridine Derivatives.
- ResearchGate. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[5][6]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure.
- PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information.
- Frontiers. (2022). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis.
- ResearchGate. (1987). 1,4‐Dioxino[2,3‐b]pyridine und 1,4‐Oxathiino[2,3‐b]pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Navigating the Chemical Landscape of Dioxinopyridines: A Technical Guide to 7-Nitro-2,3-dihydro-dioxino[2,3-b]pyridine
Navigating the Chemical Landscape of Dioxinopyridines: A Technical Guide to 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
A Note on the Topic: This guide provides a comprehensive overview of a specific dioxinopyridine compound. While the initial query referenced the molecular formula C8H7NO3, this guide focuses on the well-characterized and synthetically relevant compound, 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine . This decision was made to ensure the presentation of robust and verifiable scientific information. The IUPAC name for this compound is 7-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine .
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents.[3][4][5] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] The fusion of a pyridine ring with other heterocyclic systems, such as a dioxin ring, creates novel structures with unique physicochemical properties and the potential for new pharmacological applications. This guide delves into the synthesis, properties, and potential applications of 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, a key intermediate and a compound of interest in the broader exploration of pyridopyrimidines and related fused heterocycles.
Chemical Properties and Data
A thorough understanding of the physicochemical properties of 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is crucial for its application in research and development. The table below summarizes key computed and experimental data for the parent compound, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, which serves as a foundational reference.
| Property | Value (for 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine) | Source |
| Molecular Formula | C7H7NO2 | PubChem[1] |
| Molecular Weight | 137.14 g/mol | PubChem[1] |
| IUPAC Name | 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine | PubChem[1] |
| CAS Number | 129421-32-5 | ChemicalBook[6] |
| SMILES | C1COC2=C(O1)C=CC=N2 | PubChem[1] |
| InChI | InChI=1S/C7H7NO2/c1-2-6-7(8-3-1)10-5-4-9-6/h1-3H,4-5H2 | PubChem[1] |
Synthesis and Mechanistic Insights
The synthesis of dioxinopyridine derivatives is a topic of significant interest in organic chemistry. While specific synthetic routes for 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine are proprietary or detailed in specialized literature, a general understanding can be derived from established methods for constructing similar heterocyclic systems.
General Synthetic Strategy
A common approach to synthesizing pyridopyrimidine and related fused heterocyclic systems involves the condensation of a substituted pyridine precursor with a suitable cyclizing agent.[7] For dioxinopyridine derivatives, this often entails the reaction of a dihydroxypyridine with a dihaloalkane.
Experimental Protocol: A Generalized Approach
The following protocol outlines a generalized, conceptual workflow for the synthesis of a dioxinopyridine scaffold, which would then be followed by nitration.
-
Preparation of the Pyridine Precursor: Begin with a commercially available or synthesized 2,3-dihydroxypyridine derivative.
-
Cyclization: React the dihydroxypyridine with 1,2-dibromoethane in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the hydroxyl groups, facilitating a nucleophilic attack on the dibromoethane to form the dioxin ring.
-
Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane).
-
Nitration: The purified 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is then subjected to nitration. This is typically achieved using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to introduce the nitro group at the 7-position of the pyridine ring.
-
Final Purification: The resulting 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is purified by recrystallization or column chromatography to yield the final product.
Causality in Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups without competing in the subsequent substitution reaction.
-
Solvent Selection: DMF is an excellent solvent for this type of reaction due to its high boiling point and its ability to dissolve both the polar pyridine precursor and the nonpolar cyclizing agent.
-
Controlled Nitration: The use of a nitrating mixture (HNO3/H2SO4) and low temperatures is critical to prevent over-nitration and control the regioselectivity of the reaction.
Visualization of the Synthetic Workflow
The following diagram illustrates the conceptual synthetic pathway for 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
Caption: Conceptual workflow for the synthesis of 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
Potential Applications in Drug Development
While specific biological activities of 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine are not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for drug discovery research.
-
Scaffold for Library Synthesis: This compound serves as a valuable building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized to create a library of derivatives for screening against various biological targets.
-
Kinase Inhibitors: The pyridopyrimidine core is a known scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. Derivatives of 7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine could be explored for their potential to inhibit specific kinases involved in cell proliferation and survival.
-
Antimicrobial Agents: Pyridine-based compounds have a long history as effective antimicrobial agents.[4][5] The unique electronic properties conferred by the dioxin ring and the nitro group may lead to novel antimicrobial activity against resistant strains of bacteria and fungi.
Future Directions and Conclusion
7-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine represents an intriguing starting point for further chemical exploration and drug discovery. The synthesis of a diverse library of derivatives and subsequent high-throughput screening against a panel of biological targets will be crucial in elucidating the full therapeutic potential of this dioxinopyridine scaffold. The continued investigation of such fused heterocyclic systems is essential for the development of next-generation therapeutic agents.
References
- PubChem. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine.
- MDPI. Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][9][10]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. [Link]
- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
- Google Patents.
- Der Pharma Chemica.
- Open Access Journals. A Brief View on Pyridine Compounds. [Link]
- Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines. [Link]
- PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
Sources
- 1. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | C7H7NO2 | CID 11007968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | 129421-32-5 [chemicalbook.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Navigating the Synthesis and Handling of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde, presents a unique scaffold for potential applications in medicinal chemistry and materials science. As with any new chemical entity, a thorough understanding of its safe handling, storage, and emergency procedures is paramount to ensuring laboratory safety and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available safety data, inferred best practices from analogous structures, and detailed protocols for the responsible use of this compound in a research and development setting.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is not yet fully established, aggregated data from suppliers and chemical databases provide a preliminary GHS classification that necessitates cautious handling.[1] The primary hazards are identified as:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
Due to the presence of the aromatic aldehyde and pyridine moieties, it is prudent to treat this compound with the same level of caution as other pyridine carbaldehydes, which are known to be irritants and potentially toxic.[2] A thorough, compound-specific risk assessment should be conducted before any new experimental work is initiated.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | PubChem[1] |
| Molecular Weight | 165.15 g/mol | PubChem[1] |
| Appearance | Not specified (often a solid for similar compounds) | N/A |
| Melting Point | 120-122 °C | Echemi[4] |
| Boiling Point | 293.0±28.0 °C at 760 mmHg | Echemi[4] |
| Flash Point | 131.0±24.0 °C | Echemi[4] |
Prudent Handling and Storage Protocols
Adherence to strict handling and storage protocols is the most effective way to mitigate the risks associated with 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
Engineering Controls and Personal Protective Equipment (PPE)
All manipulations of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5] The workspace should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[5][6]
The following PPE is mandatory when handling 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required.[7][8] Contaminated clothing should be removed and laundered before reuse.[9]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[7]
Safe Handling Workflow
The following diagram illustrates the recommended workflow for handling 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde, from preparation to disposal.
Caption: Spill response workflow for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
For a small spill, after donning appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomite, or a universal binder. [9]Collect the material into a suitable, labeled container for hazardous waste disposal. [9]For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Fire-Fighting Measures
While the compound is a combustible liquid, it is not highly flammable.
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. [9]A water spray can be used to cool containers and fight larger fires. [9]* Hazardous Combustion Products: In the event of a fire, toxic pyrolysis products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN) may be released. [9][10]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear. [9]
Disposal Considerations
All waste containing 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde, including contaminated absorbent materials and empty containers, must be treated as hazardous chemical waste.
-
Waste Identification: Clearly label all waste containers with the chemical name and associated hazards. [3]* Segregation: Do not mix this waste with other waste streams. [3]* Disposal: Dispose of the waste through a licensed chemical destruction facility in accordance with all local, state, and federal regulations. [7]Do not allow the material to enter sewer systems or waterways. [9]
Conclusion
While 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde holds promise as a synthetic intermediate, its potential hazards necessitate a diligent and informed approach to its handling. By integrating the safety protocols outlined in this guide into all experimental workflows, researchers can minimize risks and foster a secure laboratory environment for the exploration of this novel compound's potential. Continuous vigilance and adherence to established safety guidelines are the cornerstones of responsible scientific advancement.
References
- Pyridine-2-carbaldehyde - Registration Dossier - ECHA. European Chemicals Agency. [Link]
- 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie. Loba Chemie. [Link]
- Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98% - Cole-Parmer. Cole-Parmer. [Link]
- Guidelines for Safe Laboratory Practices - NextGen Protocols. NextGen Protocols. [Link]
- 2H,3H-d[10][13]ioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 - PubChem.
- Safety and Handling of Organic Compounds in the Lab | Solubility of Things. Solubility of Things. [Link]
- Aldehydes: What We Should Know About Them - MDPI. MDPI. [Link]
- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - MDPI. MDPI. [Link]
- Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. The Codelucky. [Link]
- 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation - ResearchGate.
- Pyridine-3-carbaldehyde - Wikipedia. Wikipedia. [Link]
Sources
- 1. 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. geneseo.edu [geneseo.edu]
Introduction: Navigating the Hazard Landscape of Novel Dioxinopyridine Aldehydes
An In-depth Technical Guide for the GHS Hazard Classification of Dioxinopyridine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Dioxinopyridine aldehydes represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique structural motif, combining an aldehyde functional group with a fused dioxin and pyridine ring system, offers a rich scaffold for developing novel therapeutic agents and functional materials. However, this same structural complexity necessitates a thorough and proactive assessment of their potential hazards to ensure the safety of researchers and the integrity of drug development programs.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the universal framework for this assessment. As mandated by regulatory bodies such as the U.S. Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA), a robust GHS classification is not merely a regulatory hurdle but a foundational component of responsible science.[1][2][3] It informs safe handling procedures, appropriate personal protective equipment (PPE), and critical risk mitigation strategies from early-stage discovery through to manufacturing.
This guide is designed to move beyond a simple checklist approach. As a Senior Application Scientist, my objective is to provide you with the scientific rationale and practical methodologies required to perform a comprehensive GHS hazard classification for a novel dioxinopyridine aldehyde. We will deconstruct the molecule to predict its hazards based on its constituent parts, outline the self-validating experimental protocols needed for confirmation, and explain the causal links between chemical structure and toxicological outcomes. This document serves as both a technical manual and a strategic guide to embedding safety and scientific integrity into your research workflow.
The GHS Framework: A Primer for the Research Scientist
Before delving into the specific hazards of dioxinopyridine aldehydes, it is crucial to understand the logic of the GHS. The system is designed to be a coherent and common approach to classifying chemicals and communicating hazard information on labels and Safety Data Sheets (SDS).[1]
Key components of the GHS include:
-
Hazard Classes: The nature of the physical, health, or environmental hazard (e.g., Carcinogenicity, Acute Toxicity).[2]
-
Hazard Categories: The division of criteria within a hazard class to reflect the relative severity of the hazard. These are typically numbered, with Category 1 representing the most severe hazard.
-
Signal Words: "Danger" for more severe hazards and "Warning" for less severe hazards.[4]
-
Hazard Statements (H-Statements): Standardized phrases that describe the nature of the hazard (e.g., H350: May cause cancer).[5]
-
Pictograms: Red-bordered diamond symbols that provide a quick visual representation of the hazard.[4][6]
-
Precautionary Statements (P-Statements): Standardized phrases that advise on measures to prevent or minimize adverse effects.[5]
Our goal is to systematically evaluate the evidence for a novel dioxinopyridine aldehyde against the GHS criteria to assign these elements correctly.
Workflow for GHS Classification of a Novel Chemical Entity
The following diagram outlines a logical workflow for approaching the GHS classification of a new dioxinopyridine aldehyde, integrating predictive analysis with empirical testing.
Caption: Workflow for GHS Classification of Novel Dioxinopyridine Aldehydes.
Structural Analogy and Predicted Hazards
A scientifically sound hazard assessment begins with an analysis of the molecule's structure. The toxicological profile of a dioxinopyridine aldehyde is not monolithic; it is a composite of the properties endowed by its functional groups.
-
The Aldehyde Group (R-CHO): This is the most reactive center and a primary driver of toxicity. Aldehydes are electrophilic and readily react with nucleophilic biological macromolecules like DNA and proteins.[7][8] This reactivity is the mechanistic basis for several potential hazards:
-
Irritation: Aldehydes are well-documented irritants of the skin, eyes, and respiratory tract.[9]
-
Sensitization: Some aldehydes can act as haptens, binding to skin proteins and eliciting an immune response, leading to allergic contact dermatitis.
-
Mutagenicity: The reaction with DNA, particularly the formation of DNA-protein cross-links and adducts, is a significant concern for genotoxicity and potential carcinogenicity.[7][10][11]
-
-
The Pyridine Ring: This heterocyclic amine contributes its own set of hazards. Based on the harmonized classification of pyridine, we can anticipate:
-
Flammability: Pyridine is a flammable liquid.
-
Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with the skin.[12]
-
-
The Dioxino Moiety: While the term "dioxin" can be associated with highly toxic environmental pollutants (e.g., TCDD), the fused 1,4-dioxin ring in this context is chemically different. However, related structures like 1,3-dioxolane carry a GHS classification for reproductive toxicity (H360: May damage fertility or the unborn child). This establishes a critical hypothesis that must be investigated for any novel dioxinopyridine aldehyde intended for therapeutic use.
Systematic Evaluation of GHS Health Hazards
The following sections detail the evaluation process for key health hazard classes relevant to dioxinopyridine aldehydes. For each, we discuss the underlying causality, a standard testing protocol, and data interpretation.
Acute Toxicity (Oral, Dermal, Inhalation)
-
Causality: Acute toxicity is likely driven by the combined effects of the pyridine ring's systemic toxicity and the aldehyde's high reactivity, which can cause rapid cellular damage upon absorption.[12][13] The specific route of exposure—oral, dermal, or inhalation—will determine the primary site of action and the speed of onset.
-
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
-
Principle: This method avoids using death as an endpoint, instead relying on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Animal Model: Typically, female rats are used.
-
Procedure:
-
A single animal is dosed at a starting level (e.g., 300 mg/kg).
-
If the animal survives without clear toxicity, four more animals are dosed at the same level. If all survive, the LD50 is considered to be greater than 2000 mg/kg.
-
If the initial animal shows signs of toxicity or dies, the next animal is dosed at a lower level.
-
The process continues sequentially until a dose that causes no severe toxicity or a dose that causes death is identified.
-
-
Observations: Animals are observed for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.
-
Validation: The use of standardized, healthy animals from a reputable supplier and adherence to the OECD guideline ensures the protocol is self-validating.
-
-
Data Interpretation & Classification: The classification is based on the LD50 (oral, mg/kg) estimates derived from the observed toxicity.
| GHS Category | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation (Vapors, mg/L/4h) |
| Category 1 | ≤ 5 | ≤ 50 | ≤ 0.5 |
| Category 2 | > 5 and ≤ 50 | > 50 and ≤ 200 | > 0.5 and ≤ 2.0 |
| Category 3 | > 50 and ≤ 300 | > 200 and ≤ 1000 | > 2.0 and ≤ 10.0 |
| Category 4 | > 300 and ≤ 2000 | > 1000 and ≤ 2000 | > 10.0 and ≤ 20.0 |
| Category 5 | > 2000 and ≤ 5000 | > 2000 and ≤ 5000 | > 20.0 and ≤ 50.0 |
Based on analogues like pyridine, a classification in Category 3 or 4 is a reasonable starting hypothesis.[14]
Skin Corrosion / Irritation
-
Causality: The high electrophilicity of the aldehyde group can lead to covalent modification of skin proteins and disruption of cell membranes, causing an inflammatory response that manifests as irritation (erythema and edema).[9]
-
Experimental Protocol: In Vivo Dermal Irritation/Corrosion (OECD Guideline 404)
-
Principle: A single dose of the test substance is applied to the skin of an animal, and the degree of irritation is observed over time.
-
Animal Model: Albino rabbit.
-
Procedure:
-
Approximately 24 hours before the test, a ~6 cm² area of the animal's dorsal skin is clipped free of fur.
-
0.5 mL (if liquid) or 0.5 g (if solid, moistened with a suitable vehicle) of the test substance is applied to a small area of the skin under a gauze patch.
-
The patch is held in place with non-irritating tape for 4 hours.
-
After exposure, the patch is removed, and the residual test substance is washed off.
-
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored on a scale of 0 (none) to 4 (severe).
-
Validation: The protocol includes criteria for determining corrosion (irreversible tissue damage) which, if observed, terminates the study to minimize animal suffering.
-
-
Data Interpretation & Classification:
-
Category 1 (Corrosion): Irreversible tissue destruction observed in at least one animal.
-
Category 2 (Irritation): A mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals, calculated from the 24, 48, and 72-hour readings.
-
Germ Cell Mutagenicity
-
Causality: This is a critical endpoint for drug development candidates. As previously discussed, aldehydes can react directly with DNA to form adducts.[7][10] If these adducts are not repaired, they can lead to mutations during DNA replication. This mechanism is the primary reason to suspect mutagenic potential.
-
Mechanism of Aldehyde-Induced DNA Adduct Formation:
Caption: Aldehyde reaction with a DNA base forming a mutagenic adduct.
-
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)
-
Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize histidine or tryptophan, respectively. The test measures the ability of the chemical to cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize the amino acid and thus grow on a minimal medium.
-
Procedure:
-
The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
The test chemical is mixed with the bacterial culture (and S9 mix, if applicable) and plated on a minimal agar medium.
-
Plates are incubated for 48-72 hours.
-
-
Observations: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates.
-
Validation: A positive control (a known mutagen) is run in parallel to confirm the sensitivity of the bacterial strains and the activity of the S9 mix.
-
-
Data Interpretation & Classification:
-
Positive Result: A dose-related increase in revertant colonies, typically a two-fold or greater increase over the background, is considered a positive result.
-
Category 1 (Known/Presumed Mutagen): Strong evidence of mutagenicity from human or animal studies. A positive Ames test combined with other positive in vivo evidence would lead to this classification.
-
Category 2 (Suspected Mutagen): Positive evidence from in vitro tests like the Ames test, but the in vivo evidence is less convincing or unavailable. A novel dioxinopyridine aldehyde with a positive Ames test would initially fall into this category pending further data.
-
Summary of Predicted GHS Classification
This table provides a starting point for the GHS classification of a novel dioxinopyridine aldehyde, based on structural analogy and mechanistic reasoning. Each of these classifications must be confirmed by experimental data.
| Hazard Class | Predicted GHS Category | Basis for Prediction & Required Action | Pictogram | Signal Word |
| Flammable Liquids | Category 3 or 4 | Based on pyridine and organic nature. Requires flammability testing (e.g., flash point). | 🔥 | Warning |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Pyridine analogue toxicity. Requires OECD 420/402/403 testing. | 💀 or ❗ | Danger or Warning |
| Skin Irritation | Category 2 | High reactivity of the aldehyde group. Requires OECD 404 testing. | ❗ | Warning |
| Serious Eye Irritation | Category 2A | High reactivity of the aldehyde group. Requires OECD 405 testing. | ❗ | Warning |
| Skin Sensitization | Category 1 | Potential for aldehydes to act as haptens. Requires OECD 429 (LLNA) testing. | ❗ | Warning |
| Germ Cell Mutagenicity | Category 2 (Suspected) | Aldehyde reactivity with DNA. Requires Ames test (OECD 471) and further in vivo studies if positive. | kesehatan | Warning |
| Carcinogenicity | Hazard Not Otherwise Classified (Requires Data) | Potential concern if mutagenicity is confirmed. Requires long-term animal bioassays. | Kesehatan | Danger |
| Reproductive Toxicity | Hazard Not Otherwise Classified (Requires Data) | Concern based on dioxolane analogue. Requires OECD 414/416 testing. | Kesehatan | Danger |
Conclusion: A Commitment to Scientific Integrity and Safety
References
- Substance Information - Pyridine. European Chemicals Agency (ECHA). [Link]
- Substance Information - Disodium 2,2'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylsulphonate). European Chemicals Agency (ECHA). [Link]
- Aldehydes: Occurrence, Carcinogenic Potential, Mechanism of Action and Risk Assessment. Feron, V. J., Til, H. P., de Vrijer, F., Woutersen, R. A., Cassee, F. R., & van Bladeren, P. J. (1991). Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 363–385. [Link]
- Hazard Communication - Overview.
- 1910.1200 - Hazard Communication.
- Hazard Communication Standard's label requirements.
- Hazard Communic
- Aldehyde-Associated Mutagenesis: Current State of Knowledge. Hewitt, V., Miller, J., & Neeley, W. (2023). Chemical Research in Toxicology, 36(8), 1226-1242. [Link]
- OSHA Chemical Hazards And Communication. Tally, W. C., & King, C. A. (2022). In StatPearls.
- Role of aldehydes in the toxic and mutagenic effects of nitrosamines. Pauly, G. T., Peterson, L. A., & Lazarus, P. (2013). Chemical research in toxicology, 26(11), 1694-1703. [Link]
- Aldehydes: What We Should Know About Them. Capuano, R., Santini, A., & Ritieni, A. (2023). Molecules, 28(15), 5827. [Link]
- Aldehyde-Associated Mutagenesis—Current State of Knowledge. Hewitt, V. L., Miller, J. A., & Neeley, W. L. (2023). Chemical Research in Toxicology, 36(8), 1226–1242. [Link]
- Co-exposure to inhaled aldehydes or carbon dioxide enhances the carcinogenic properties of the tobacco specific nitrosamine 4-methylnitrosamino-1-(3-pyridyl)-1-butanone (NNK) in the A/J mouse lung. St. Charles, F. K., & Lian, F. (2015). Toxicology reports, 2, 1029-1037. [Link]
- Role of aldehydes in the toxic and mutagenic effects of nitrosamines. Pauly, G. T., Peterson, L. A., & Lazarus, P. (2013). Chemical research in toxicology, 26(11), 1694–1703. [Link]
- Substance Information - 1,2-dihydropyridazine-3,6-dione, monopotassium salt. European Chemicals Agency (ECHA). (2023-06-09). [Link]
- Industry self-classifications. European Chemicals Agency (ECHA). (2025-09-05). [Link]
- IRRITANT COMPOUNDS: ALDEHYDES. Patocka, J., & Winder, C. (2014). Military Medical Science Letters, 83(4), 153-162. [Link]
- Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Vasiliou, V., & Pappa, A. (2019). Drug metabolism reviews, 51(1), 42-64. [Link]
- Aldehydes are the predominant forces inducing DNA damage and inhibiting DNA repair in tobacco smoke carcinogenesis. Fung, K. Y., Wang, C., & Lee, W. H. (2018). Proceedings of the National Academy of Sciences, 115(27), E6348-E6356. [Link]
- Aldehyde Exposure and its Impact to Physiological Attributes: A Scoping Literature Review. Stern, A. H. (2021).
- Acute cardiopulmonary toxicity of inhaled aldehydes: role of TRPA1. Conklin, D. J. (2016). Toxicology, 365, 31-41. [Link]
- Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. LoPachin, R. M., & Gavin, T. (2014). Chemical research in toxicology, 27(7), 1081-1091. [Link]
- ECHA CHEM. European Chemicals Agency (ECHA). [Link]
- Evaluation of dermal irritation and skin sensitization due to vitacoxib. Zhang, Y., Li, Y., & Wang, Y. (2017). Regulatory Toxicology and Pharmacology, 87, 1-5. [Link]
- Evaluation of dermal irritation and skin sensitization due to Vitacoxib. Zhang, Y., et al. (2017).
Sources
- 1. Hazard Communication - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 3. OSHA Chemical Hazards And Communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gram.edu [gram.edu]
- 7. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmsl.cz [mmsl.cz]
- 10. Aldehyde-Associated Mutagenesis─Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehydes are the predominant forces inducing DNA damage and inhibiting DNA repair in tobacco smoke carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance Information - ECHA [echa.europa.eu]
- 13. mdpi.com [mdpi.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Introduction: The Significance of the Dioxino[2,3-b]pyridine Scaffold
An In-depth Technical Guide to the Synthesis of Dioxino[2,3-b]pyridine Derivatives
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is a heterocyclic system of considerable interest in medicinal chemistry and drug development.[] Structurally analogous to the well-researched 1,4-benzodioxane derivatives, which are known for a wide array of biological activities, the dioxino[2,3-b]pyridine scaffold offers a unique combination of a pyridine ring fused to a dioxane ring.[1] This fusion imparts distinct electronic and conformational properties, making these compounds attractive scaffolds for exploring new chemical space in the search for novel therapeutic agents.[4][5] Derivatives of this system have been investigated for various potential applications, including as calcium antagonists.[2] This guide provides a comprehensive overview of the primary synthetic strategies employed to construct this valuable heterocyclic system, with a focus on reaction mechanisms, experimental protocols, and the critical parameters that govern reaction outcomes.
Primary Synthetic Strategy: Intramolecular Smiles Rearrangement
The most versatile and widely employed method for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines is the intramolecular Smiles rearrangement.[1][6] This powerful transformation allows for the construction of the tricyclic system from readily accessible substituted pyridine precursors and offers a robust route to a diverse range of derivatives.[7][8] The overall process is typically a two-step sequence involving the formation of a key alcohol intermediate followed by a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr).[1]
General Synthetic Workflow
The general pathway begins with a suitably substituted pyridine, such as a 2-nitro-3-oxiranylmethoxypyridine or a 2-chloro-3-hydroxypyridine.[6][9] This starting material is first converted into an alcohol intermediate, which possesses a hydroxyl group positioned to act as an intramolecular nucleophile. In the second, crucial step, treatment with a base promotes deprotonation of the alcohol, initiating an intramolecular SNAr reaction that displaces the leaving group (e.g., a nitro or chloro group) at the 2-position of the pyridine ring to form the final dioxino[2,3-b]pyridine product.[1][2]
Mechanism of the Smiles Rearrangement
The cornerstone of this synthetic approach is the base-catalyzed intramolecular SNAr cyclization. The mechanism involves the deprotonation of the pendant alcohol to form a potent alkoxide nucleophile.[9] This alkoxide then attacks the electron-deficient carbon atom at the 2-position of the pyridine ring (the ipso-position), leading to the formation of a transient, spirocyclic intermediate known as a Meisenheimer complex.[10] The reaction is driven forward by the subsequent expulsion of the leaving group, which re-aromatizes the pyridine ring and yields the thermodynamically stable tricyclic product.[10] The efficiency of this process is highly dependent on the electronic nature of the pyridine ring; an electron-withdrawing group at the 2-position is crucial for activating the ring toward nucleophilic attack.[10]
Influence of Experimental Conditions
The outcome of the Smiles rearrangement can be significantly influenced by the choice of reaction conditions. Key variables include the base, solvent, and temperature, which can affect not only the overall yield but also the distribution of isomeric products.[6][7]
| Starting Material Type | Base | Solvent | Temperature | Typical Yield | Reference |
| 2-Nitro-3-oxiranylmethoxy-pyridine | NaH | DMF | Room Temp | Good | [1] |
| Alcohol from 2-chloro-3-pyridinol | t-BuOK | t-BuOH | Reflux | Variable | [7] |
| Alcohol from 2-chloro-3-pyridinol | NaH | DME / THF | Variable | Variable | [9] |
| 3-Hydroxy-2-pyridone | NaH | HMPA | 100 °C | Moderate | [1] |
This table summarizes general conditions; specific yields are highly substrate-dependent.
The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used to ensure complete deprotonation of the alcohol precursor without competing side reactions.[1][7] The solvent also plays a pivotal role; polar aprotic solvents like DMF, THF, or DME are often employed to solubilize the intermediates and facilitate the ionic reaction mechanism.[1][9]
Alternative Synthetic Route: Cyclization of 3-Hydroxy-2-pyridones
An alternative, more direct approach involves the cyclization of 3-hydroxy-2-pyridones.[1] This method builds the dioxane ring by reacting the dianion of a 3-hydroxy-2-pyridone with a suitable 1,2-dielectrophile, such as 1,2-dibromoethane.[11]
The reaction is typically performed in a highly polar aprotic solvent like hexamethylphosphoramide (HMPA) using a strong base like sodium hydride to generate the dianion.[1] This dianion then undergoes a sequential double O-alkylation and N-alkylation or a concerted process to form the fused ring system.
While potentially more convergent, this method may be limited by the availability of substituted 3-hydroxy-2-pyridones and the often harsh reaction conditions required.[11]
Experimental Protocols
The following protocols are provided as illustrative examples of the primary synthetic methodologies discussed. Researchers should perform their own optimization based on their specific substrates.
Protocol 1: Synthesis via Smiles Rearrangement of an Alcohol Precursor[1]
This protocol describes the formation of the alcohol intermediate from a 2-nitro-3-hydroxypyridine and its subsequent cyclization.
Step A: Formation of the Alcohol Intermediate
-
To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add the desired epoxide (e.g., 2-methyloxirane, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired alcohol intermediate.
Step B: Intramolecular Cyclization
-
Dissolve the purified alcohol intermediate (1.0 eq) from Step A in an anhydrous solvent such as DMF or THF.
-
Add a base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, quench with water and perform an aqueous workup as described in Step A.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: Cyclization of 3-Hydroxy-2-pyridone[1]
-
Prepare a suspension of sodium hydride (NaH, 2.2 eq) in hexamethylphosphoramide (HMPA) under an inert atmosphere.
-
Add a solution of the 3-hydroxy-2-pyridone (1.0 eq) in HMPA dropwise to the NaH suspension at room temperature.
-
Stir the mixture for 1 hour at room temperature to ensure complete dianion formation.
-
Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with chloroform (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The synthesis of the dioxino[2,3-b]pyridine scaffold is primarily achieved through two main strategies. The intramolecular Smiles rearrangement stands out as the most flexible and broadly applicable method, allowing for the introduction of diverse substituents through carefully designed alcohol precursors.[1][7] The success of this route hinges on a deep understanding of the SNAr mechanism and the careful optimization of reaction conditions, particularly the choice of base and solvent.[6][9] The direct cyclization of 3-hydroxy-2-pyridones offers a more concise alternative, though it may be less versatile.[1][11] As interest in this heterocyclic system grows within the field of medicinal chemistry, the continued development and refinement of these synthetic methodologies will be essential for the discovery of novel bioactive compounds.
References
- General Synthesis Methods for 2,3-Dihydro-[1][6]dioxino[2,3-b]pyridine: Applic
- Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Deriv
- Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Deriv
- Synthesis of Novel 3-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as Potential New Scaffolds for Drug Discovery: Selective Introduction of Substituents on the Pyridine Ring - ResearchG
- (PDF)
- Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings.
- Novel Analogues of 3-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines: Modifications in the Dioxane Ring.
- Smiles Rearrangement for the Synthesis of 5-Amino-Substituted[1]Benzothieno[2,3-b]pyridine.
- 1,4-Dioxino[2,3-b]pyridine und 1,4-Oxathiino[2,3-b]pyridine - ResearchG
- 2,3-Dihydro-(1,4)dioxino(2,3-b)pyridine - BOC Sciences Amino Acid.
- A New Benzo[10][12]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines - MDPI.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchG
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Introduction: The Significance of Physicochemical Properties in Early-Phase Drug Discovery
An In-Depth Technical Guide to the Predicted Physicochemical Properties of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound with a molecular structure that presents interest for medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its fundamental physicochemical properties is a critical prerequisite for its application. Properties such as boiling point and density are pivotal in determining appropriate conditions for synthesis, purification, formulation, and storage. In the context of drug development, these parameters influence solubility, bioavailability, and the overall pharmacokinetic profile of a potential therapeutic agent[1][2].
This guide provides an in-depth analysis of the predicted boiling point and density of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde. Moving beyond a simple reporting of values, we will delve into the computational methodologies used to derive these predictions. The core objective is to offer a Senior Application Scientist's perspective on the causality behind these predictive methods, the inherent trustworthiness of the data, and the practical implications for laboratory work.
Predicted Boiling Point and Density: A Quantitative Overview
Computational chemistry provides powerful tools for estimating the properties of novel molecules before their synthesis, saving significant time and resources. For 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde (Molecular Formula: C₈H₇NO₃, Molecular Weight: 165.15 g/mol [3][4]), several sources provide consistent predicted values for its boiling point and density. These are summarized below.
| Property | Predicted Value | Source(s) |
| Boiling Point | 293.0 ± 28.0 °C (at 760 mmHg) | ChemicalBook[5] |
| 293.012 °C (at 760 mmHg) | Echemi[6] | |
| Density | 1.340 ± 0.06 g/cm³ | ChemicalBook[5] |
| 1.34 g/cm³ | Echemi[6] |
It is crucial to acknowledge the uncertainty ranges provided (e.g., ± 28.0 °C). These are not experimental errors but rather represent the confidence interval of the prediction model. This variability underscores the importance of understanding the underlying predictive methodology.
The Methodological Cornerstone: In Silico Property Prediction
The prediction of physicochemical properties for novel organic compounds is predominantly achieved through computational models, which offer a rapid and cost-effective alternative to empirical measurement. These models are generally categorized into several families, with Quantitative Structure-Property Relationship (QSPR) models being one of the most established and widely used approaches[7][8][9].
Expertise in Action: Why Choose a QSPR Approach?
A QSPR model is a mathematical relationship between a molecule's structural or property-based descriptors and a specific physicochemical property[10]. The fundamental principle is that the structure of a molecule dictates its properties. By analyzing a large dataset of known compounds, we can build a model that correlates structural features with properties like boiling point.
The choice to rely on QSPR for a molecule like 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is guided by several factors:
-
Predictive Power: For standard organic molecules, well-validated QSPR models can achieve high accuracy[8][11].
-
Speed and Efficiency: Once a model is built, predicting the properties of a new molecule is nearly instantaneous.
-
Interpretability: QSPR models can provide insights into which structural fragments or properties (e.g., molecular weight, polarity, hydrogen bonding capacity) most significantly influence the boiling point or density[9].
Other robust methods include group-contribution methods, which estimate properties by summing the contributions of a molecule's functional groups[12][13][14], and more computationally intensive quantum mechanical or neural network models[15][16]. However, for initial, high-throughput screening, QSPR often provides the optimal balance of speed and accuracy.
Protocol for a Predictive QSPR Workflow
To ensure trustworthiness, any predictive protocol must be a self-validating system. The following detailed workflow outlines the steps for developing and applying a QSPR model to predict the boiling point of our target compound.
Step 1: Data Curation and Preparation
-
Objective: To assemble a high-quality dataset of diverse organic compounds with experimentally determined boiling points.
-
Procedure:
-
Collect a dataset of several hundred to thousands of organic compounds from reliable databases (e.g., DIPPR, Beilstein)[15][17].
-
The dataset should include a wide variety of functional groups and structural motifs, including heterocyclic systems similar to the target molecule.
-
For each molecule, obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string.
-
Standardize and clean the structures to remove duplicates, salts, and mixtures, ensuring data integrity.
-
Step 2: Molecular Descriptor Calculation
-
Objective: To numerically represent the structural features of each molecule in the dataset.
-
Procedure:
-
Using computational chemistry software (e.g., RDKit, PaDEL-Descriptor), calculate a wide range of molecular descriptors for each compound.
-
These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, surface area)[7][10].
-
Step 3: Model Development and Training
-
Objective: To create a mathematical equation linking the descriptors to the boiling point.
-
Procedure:
-
Divide the curated dataset into a training set (typically ~80%) and a test set (~20%)[11]. The training set is used to build the model, while the test set is kept aside to evaluate its predictive performance on unseen data.
-
Employ a feature selection algorithm (e.g., Genetic Algorithm, Stepwise Regression) to identify the most relevant descriptors that correlate with the boiling point[10][15]. This prevents model overfitting.
-
Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Random Forest, to build the predictive model using the selected descriptors from the training set[7][11].
-
Step 4: Model Validation (The Trustworthiness Pillar)
-
Objective: To rigorously assess the accuracy and robustness of the developed model.
-
Procedure:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set. This involves repeatedly training the model on subsets of the training data and testing it on the remaining part to ensure its stability[10].
-
External Validation: Use the model to predict the boiling points of the compounds in the previously unseen test set. The model's performance is evaluated using statistical metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE). A high R² (close to 1) and low RMSE indicate a reliable model[11].
-
Step 5: Prediction for the Target Compound
-
Objective: To use the validated QSPR model to predict the boiling point of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
-
Procedure:
-
Generate the same set of molecular descriptors for the target molecule as were used to train the model.
-
Input these descriptors into the final, validated QSPR equation to calculate the predicted boiling point.
-
Visualizing the Predictive Workflow
The following diagram illustrates the logical flow of the QSPR modeling process, from data collection to final prediction.
Caption: A flowchart of the Quantitative Structure-Property Relationship (QSPR) modeling process.
Conclusion for the Practicing Scientist
The predicted boiling point of 293.0 °C and density of 1.34 g/cm³ for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde serve as robust initial estimates for experimental design. These values, derived from well-established computational methodologies like QSPR, provide a reliable foundation for planning purification strategies (e.g., distillation), selecting appropriate reaction solvents, and performing safety assessments. The inherent uncertainty in these predictions highlights their role as guidance rather than absolute fact, a crucial distinction in scientific research. By understanding the rigorous validation processes that underpin these in silico tools, researchers and drug development professionals can confidently leverage predictive data to accelerate discovery and innovation.
References
- Ashrafi, et al. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.
- ResearchGate. (2018). QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods. Journal of Molecular Graphics and Modelling.
- ACS Publications. (n.d.). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Modeling.
- Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds.
- Bentham Science. (2021). Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. Current Computer-Aided Drug Design.
- ACS Publications. (n.d.). A Quantum Mechanical/Neural Net Model for Boiling Points with Error Estimation. Journal of Chemical Information and Modeling.
- ResearchGate. (2013). Prediction of boiling points of organic compounds by QSPR tools.
- PubChem. (n.d.). 2H,3H-[5][16]dioxino[2,3-b]pyridine-6-carbaldehyde.
- AIChE. (n.d.). Group-Contribution Method for Predicting Properties of Biochemical and Safety Interest and Temperature-Dependent Properties of Pure Organic Compounds.
- PubMed. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling.
- Semantic Scholar. (n.d.). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship.
- ResearchGate. (2005). A Group-Contribution Method for Predicting Pure Component Properties of Biochemical and Safety Interest. Industrial & Engineering Chemistry Research.
- Wikipedia. (n.d.). Group-contribution method.
- ResearchGate. (2007). Second-order group contribution method for T c , P c , ω , ΔGf0, ΔHf0 and liquid densities of linear and branched alkanes. Fluid Phase Equilibria.
- ChemWhat. (n.d.). 2,3-dihydro-[5][16]dioxino[2,3-b]pyridine-6-carbaldehyde CAS#: 615568-24-6.
- DDBST. (n.d.). Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds.
- PubMed. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry.
- NIH. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry.
- NIH. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
Sources
- 1. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde CAS#: 615568-24-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. researchgate.net [researchgate.net]
- 14. Group-contribution method - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemthermo.ddbst.com [chemthermo.ddbst.com]
Methodological & Application
Synthesis Protocol for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde: An Application Note for Medicinal Chemistry and Drug Development
This document provides a comprehensive, two-part protocol for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde, a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a key pharmacophore, analogous to the well-studied 1,4-benzodioxane derivatives which are present in numerous biologically active compounds. The introduction of a carbaldehyde group at the 6-position provides a versatile chemical handle for further elaboration, enabling the synthesis of a diverse library of compounds for screening and lead optimization. This protocol details a robust pathway beginning with the construction of the core heterocyclic system, followed by its regioselective formylation.
Overall Synthetic Pathway
The synthesis is achieved in two primary stages:
-
Formation of the Core Heterocycle: Synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine via a double Williamson ether synthesis.
-
Regioselective Formylation: Introduction of the aldehyde functionality at the C-6 position of the pyridine ring using a Vilsmeier-Haack reaction.
Part 1: Synthesis of the Core Heterocycle: 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine
Principle and Mechanistic Insight
The construction of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is accomplished through a double intramolecular Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a dihaloalkane by a diol. In this protocol, commercially available 2,3-dihydroxypyridine is deprotonated by a strong base, sodium hydride, to form a more nucleophilic diphenoxide intermediate. This intermediate then reacts with 1,2-dibromoethane in a concerted SN2 mechanism to form the two ether linkages, resulting in the desired tricyclic system.[6] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, enhancing the nucleophilicity of the alkoxide and accelerating the rate of the SN2 reaction.
Detailed Experimental Protocol: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine (Compound 2)
Materials:
-
2,3-Dihydroxypyridine (Compound 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dibromoethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in oil). Wash the NaH three times with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then place the flask under a gentle stream of nitrogen to evaporate the residual hexanes.
-
Add anhydrous DMF to the flask to create a suspension of NaH. Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,3-dihydroxypyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the disodium salt.
-
Add 1,2-dibromoethane (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow, dropwise addition of water.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford pure 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (Compound 2).
Expected Characterization (for Compound 2):
-
1H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethylene bridge.
-
13C NMR: Peaks for the aromatic and aliphatic carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₇H₇NO₂ (137.14 g/mol ).[7]
Part 2: Formylation of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine
Principle and Mechanistic Insight
The introduction of the aldehyde group at the 6-position is achieved via the Vilsmeier-Haack reaction.[8][9] This reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (DMF in this case) with phosphorus oxychloride (POCl₃).[12] The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is sufficiently electron-rich due to the electron-donating ether oxygen atoms, which activate the pyridine ring towards electrophilic aromatic substitution. The directing effect of the dioxino moiety favors substitution at the ortho and para positions. In this fused system, the C-6 position is ortho to one of the activating oxygen atoms, making it a highly favorable site for electrophilic attack by the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.
Detailed Experimental Protocol: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde (Compound 3)
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq.) and cool to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (Compound 2, 1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde (Compound 3) as a solid.
Expected Characterization (for Compound 3):
-
1H NMR: A new singlet in the aldehydic region (δ 9-10 ppm), along with signals for the remaining aromatic protons and the ethylene bridge protons.
-
13C NMR: A new peak in the carbonyl region (δ 185-195 ppm).
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₈H₇NO₃ (165.15 g/mol ).
Quantitative Data Summary
| Compound | Name | Formula | MW ( g/mol ) | Molar Eq. |
| 1 | 2,3-Dihydroxypyridine | C₅H₅NO₂ | 111.10 | 1.0 |
| - | 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 1.1 |
| 2 | 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine | C₇H₇NO₂ | 137.14 | 1.0 |
| - | Phosphorus Oxychloride | POCl₃ | 153.33 | 1.2 |
| - | N,N-Dimethylformamide | C₃H₇NO | 73.09 | 3.0 |
| 3 | 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde | C₈H₇NO₃ | 165.15 | - |
Experimental Workflow Visualization
Caption: Synthetic workflow for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
References
- BYJU'S. Williamson Ether Synthesis reaction.
- Chemistry Steps. Williamson Ether Synthesis.
- Guillaumet, G., et al. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. Tetrahedron, 60(48), 10995-11004.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Patil, S. (2017). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
- PubChem. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-6-carbaldehyde. National Center for Biotechnology Information.
- Wikipedia. Williamson ether synthesis.
- Wikipedia. Vilsmeier–Haack reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Saunthwal, R. K., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3564-3572.
- Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemistry and Applied Chemical Engineering, 3(2).
- PubChem. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. National Center for Biotechnology Information.
- ResearchGate. (1983). 1,4-Dioxino[2,3-b]pyridine und 1,4-Oxathiino[2,3-b]pyridine.
- PubChem. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | C7H7NO2 | CID 11007968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. aml.iaamonline.org [aml.iaamonline.org]
Application Note: One-Pot Synthesis of Substituted Pyridine Derivatives
Introduction: The Centrality of the Pyridine Nucleus
The pyridine substructure is one of the most ubiquitous heterocyclic motifs, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its presence in vital compounds like the vitamins niacin and pyridoxal, as well as in blockbuster drugs, underscores its significance in medicinal chemistry and drug development.[4][5] The synthesis of pyridine derivatives can be broadly approached in two ways: modification of a pre-existing pyridine ring or de novo construction of the ring from acyclic precursors.[6] The latter approach, particularly through one-pot multicomponent reactions (MCRs), has become a cornerstone of modern synthetic strategy.
MCRs offer profound advantages over traditional linear syntheses by combining three or more reactants in a single vessel to form a final product that incorporates substantial portions of all starting materials.[7][8] This strategy is prized for its high atom economy, operational simplicity, reduction of waste-generating purification steps, and the ability to rapidly generate libraries of structurally diverse molecules—a critical advantage in high-throughput screening and drug discovery.[6][9][10] This guide provides an in-depth exploration of key one-pot methodologies for synthesizing substituted pyridines, detailing the underlying mechanisms and providing actionable protocols for the modern research scientist.
Conceptual Workflow of One-Pot Multicomponent Reactions (MCRs)
The elegance of MCRs lies in their convergent nature. Instead of isolating and purifying intermediates at each step, the reaction is designed so that the initial product reacts further with other components in the flask in a cascade of transformations, culminating in the desired complex molecule.
Caption: General workflow of a one-pot multicomponent reaction for pyridine synthesis.
I. Foundational One-Pot Methodologies
Several classical named reactions form the bedrock of pyridine synthesis. While originally developed as multi-step procedures, modern adaptations have transformed them into highly efficient one-pot protocols.
A. The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this is arguably the most famous multicomponent reaction for pyridine synthesis.[11] It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[11] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[2][11] The development of in-situ oxidation methods has made this a true one-pot synthesis.[11]
Causality and Mechanism: The reaction proceeds through a convergent mechanism. One molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde, while a second molecule forms an enamine with the ammonia source.[12] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP ring.[12] The final aromatization is the thermodynamic driving force of the reaction.[11]
Caption: Simplified mechanism of the Hantzsch Pyridine Synthesis.
Protocol 1: One-Pot Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its Oxidation
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol (20 mL).
-
Cyclization: Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 2-4 hours). For less reactive aldehydes, gentle heating (reflux) may be required.
-
In-Situ Oxidation: Once the 1,4-DHP formation is complete (as indicated by TLC), add an oxidizing agent such as ferric chloride (FeCl₃) or manganese dioxide (MnO₂) (1.5 eq) directly to the reaction mixture.[11]
-
Aromatization: Heat the mixture to reflux and stir for an additional 2-6 hours, monitoring the oxidation of the 1,4-DHP to the pyridine by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure substituted pyridine.
B. The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for generating 2,3,6-trisubstituted pyridines.[13][14] It involves the condensation of an enamine with an ethynylketone.[15] Initially a two-step process requiring high temperatures for the final cyclodehydration, it has been refined into a more versatile one-pot procedure through the use of acid catalysis.[13][16]
Causality and Mechanism: The reaction begins with a Michael-type conjugate addition of the enamine to the activated alkyne of the ethynylketone, forming an aminodiene intermediate.[16] This intermediate is kinetically stable due to its E-geometry.[16] The crucial step is a heat or acid-catalyzed E/Z isomerization, which brings the reactive groups into proximity, allowing for a spontaneous 6π-electrocyclization and subsequent dehydration (or elimination of another small molecule) to furnish the aromatic pyridine ring with excellent regiocontrol.[13][16]
Caption: Key mechanistic steps of the Bohlmann-Rahtz Pyridine Synthesis.
Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
-
In-Situ Enamine Formation (Optional but common): To a solution of a β-dicarbonyl compound (1.0 eq) in ethanol, add ammonium acetate (1.1 eq). Stir at room temperature for 30-60 minutes to generate the enamine in situ.[15]
-
Reactant Addition: To the solution containing the enamine (either pre-formed or generated in situ), add the ethynyl ketone (1.0 eq).
-
Catalysis and Cyclization: Add a catalytic amount of a Brønsted acid like acetic acid (e.g., 10 mol%) or a Lewis acid like zinc bromide (ZnBr₂) (10 mol%).[13][17] Heat the reaction mixture to reflux (typically 60-80 °C). The acid catalyzes both the initial Michael addition and the subsequent cyclodehydration at a significantly lower temperature than the original uncatalyzed protocol.[13]
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude material by silica gel column chromatography to obtain the desired trisubstituted pyridine.
C. The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[3] The reaction occurs between an α-pyridinium methyl ketone salt (a "Kröhnke salt") and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][18]
Causality and Mechanism: The reaction is initiated by the deprotonation of the Kröhnke salt to form a pyridinium ylide. This ylide serves as a soft nucleophile in a Michael-type conjugate addition to the α,β-unsaturated carbonyl compound.[18] The resulting 1,5-dicarbonyl intermediate is the key precursor that, upon reaction with ammonia (from ammonium acetate), undergoes a cascade of condensation, cyclization, and dehydration steps to yield the final pyridine product.[3][18] One of the significant advantages is the development of one-pot procedures that avoid the pre-synthesis of the unsaturated ketone.[19][20]
Protocol 3: One-Pot Kröhnke-Type Synthesis of 2,4,6-Triarylpyridines
-
Reaction Setup: In a suitable solvent like polyethylene glycol (PEG-400) or ethanol, combine a substituted acetophenone (2.0 eq), an aromatic aldehyde (1.0 eq), and ammonium acetate (excess, e.g., 5-10 eq).[19]
-
Condensation and Cyclization: Heat the mixture to reflux (typically 120-150 °C). In this one-pot variant, the acetophenone and aldehyde first undergo an aldol condensation to form the required α,β-unsaturated ketone in situ. This intermediate is then consumed in the subsequent Kröhnke-type cyclization with another equivalent of acetophenone and the ammonium acetate.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).
-
Workup: After cooling, pour the reaction mixture into a large volume of cold water. The solid product usually precipitates.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure triarylpyridine.[19]
II. Modern Advancements and Green Chemistry
Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and safety. One-pot pyridine syntheses have been significantly advanced by new technologies and green chemical principles.[10][21]
A. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[9][22] By directly coupling with polar molecules in the reaction mixture, microwave heating leads to rapid, uniform temperature increases, often resulting in dramatic reductions in reaction time and improvements in yield.[17][21]
Causality and Benefits: The primary benefit is a significant rate enhancement. Reactions that take hours under conventional reflux can often be completed in minutes in a dedicated microwave reactor.[9][17] This acceleration can suppress the formation of side products, leading to cleaner reaction profiles and higher yields. Furthermore, microwave heating enables solvent-free reactions, aligning perfectly with the principles of green chemistry.[17]
| Reaction | Method | Conditions | Time | Yield (%) | Reference |
| 4-Component Pyridine Synthesis | Conventional | Ethanol, Reflux | 6 hours | 84% | [9] |
| 4-Component Pyridine Synthesis | Microwave | Ethanol, MW Irradiation | 7 minutes | 93% | [9] |
| Bohlmann-Rahtz Synthesis | Conventional | Sealed Tube, 170 °C | 2 hours | 72% | [17] |
| Bohlmann-Rahtz Synthesis | Microwave | MW Reactor, 170 °C | 10 minutes | 98% | [17] |
Protocol 4: Microwave-Assisted One-Pot Four-Component Synthesis of Cyanopyridines
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), an acetophenone derivative (1.0 eq), and ammonium acetate (2.0 eq).[9]
-
Solvent Addition: Add ethanol (3-5 mL) as the solvent.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes. The reaction progress can be monitored by interrupting the irradiation and analyzing a sample by TLC.
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. The product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue using silica gel chromatography.[9]
B. Sustainable and Catalyst-Driven Approaches
The drive towards green chemistry has fostered the development of pyridine syntheses that utilize environmentally benign solvents, reduce reliance on toxic reagents, and employ recyclable catalysts.
-
Aqueous Media: Performing reactions in water is a key goal of green chemistry.[23] Advanced versions of the Guareschi-Thorpe and Kröhnke syntheses have been successfully developed to proceed efficiently in aqueous or aqueous-ethanolic media, simplifying workup as the organic products often precipitate directly from the reaction mixture.[20][24][25]
-
Domino Reactions: These are sophisticated one-pot sequences where subsequent reactions are a consequence of the functionality created in the previous step. For example, metal-free domino reactions of enaminones with aldehydes have been developed to construct fully substituted pyridines through a cascade of C-C and C-N bond formations promoted simply by an acid.[26]
-
Reusable Catalysts: The use of heterogeneous or nanocatalysts allows for easy separation from the reaction mixture and potential reuse, reducing cost and waste.[27] Nanocrystalline magnesium oxide, for instance, has been used as an efficient and reusable catalyst for the one-pot synthesis of highly substituted pyridines.[8]
Conclusion and Future Perspectives
The one-pot synthesis of substituted pyridines is a mature yet continuously evolving field. Classical named reactions like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses remain highly relevant, especially when adapted with modern techniques such as microwave heating and acid catalysis to improve their efficiency and scope. The increasing emphasis on sustainable chemistry is driving innovation towards water-based syntheses, domino reactions, and the use of recyclable catalysts. For researchers in drug discovery, agrochemicals, and materials science, these robust and versatile one-pot methodologies provide a powerful toolkit for the rapid and efficient construction of complex and functionally diverse pyridine derivatives. Future developments will likely focus on further expanding the substrate scope, achieving higher levels of stereocontrol in chiral pyridine synthesis, and designing novel cascade reactions that build molecular complexity with even greater elegance and efficiency.
References
- Al-Warhi, T., Al-qurashy, R., El-Gazzar, A. B. A., & Al-Hazmi, G. A. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega.
- Reddy, T. J., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
- Kumar, A., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5(11), 8193-8198.
- Xin, X., et al. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(12), 2905-2911.
- Amer, A. A., & Abdelhamid, A. A. (2019). Microwave‐Assisted, One‐Pot Multicomponent Synthesis of Some New Cyanopyridines. Journal of Heterocyclic Chemistry, 56(11), 3045-3053.
- Sci-Hub. (n.d.). Hantzsch pyridine synthesis.
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
- Wikipedia. (n.d.). Kröhnke pyridine synthesis.
- Singh, R., et al. (2023). Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. RASĀYAN Journal of Chemistry, 16(3), 1937-1944.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
- BIOENGINEER.ORG. (2026). Eco-Friendly Hantzsch Pyridine Synthesis in Water.
- University of Glasgow. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
- Kumar, A., et al. (2016). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Green Chemistry, 18(19), 5345-5352.
- Wang, L., et al. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry, 81(15), 6301-6309.
- Bagley, M. C., & Xiong, X. (2007). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482.
- Nguyen, T. C., Vo, C. D., & Dau, X. D. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry.
- SciSpace. (n.d.). Hantzsch pyridine synthesis.
- Sharma, A., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Pharmaceutical Negative Results, 13(S2), 220-230.
- Mogilaiah, K., et al. (2012). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 4(3), 1143-1149.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
- Organic Chemistry Portal. (n.d.). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.
- YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER, 24(06).
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(27), 12051-12071.
- Merck Index. (n.d.). Guareschi-Thorpe Condensation.
- Semantic Scholar. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Al-Warhi, T., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11295-11306.
- ResearchGate. (n.d.). One-pot synthesis of pyridine derivatives.
- Kantam, M. L., et al. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(1), 63-67.
- Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450-11459.
- Tu, S., et al. (2007). Kröhnke reaction in aqueous media: one-pot clean synthesis of 4′-aryl-2,2′:6′,2″-terpyridines. Arkivoc, 2007(14), 279-286.
- ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
Sources
- 1. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient one-pot synthesis of substituted pyridines through multicomponent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ymerdigital.com [ymerdigital.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
- 21. ijarsct.co.in [ijarsct.co.in]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bioengineer.org [bioengineer.org]
- 24. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Dioxinopyridine Scaffold in Medicinal Chemistry
Introduction: Unveiling the Potential of an Underexplored Scaffold
The relentless pursuit of novel molecular architectures is a driving force in modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold has emerged as a compelling yet underexplored entity.[1] Its structural design, featuring a pyridine ring fused to a 1,4-dioxane ring, positions it as an aza-analogue of the well-established 2,3-dihydro[1][2]benzodioxin moiety.[1] This latter scaffold is a key pharmacophore in a variety of therapeutic agents, hinting at the latent potential of its pyridyl counterpart.[1] Pyridine-based ring systems are among the most prolific heterocycles in medicinal chemistry, valued for their profound impact on pharmacological activity.[2][3][4][5] The nitrogen atom in the pyridine ring is a key feature, as it can form hydrogen bonds with biological receptors, enhancing the pharmacokinetic properties of drug candidates.[6]
This guide provides a comprehensive overview of the synthetic methodologies for accessing the dioxinopyridine core, explores its potential biological significance by drawing parallels with its benzodioxin analogues, and furnishes detailed protocols for its synthesis and hypothetical biological evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore the therapeutic promise of this intriguing scaffold.
The Strategic Advantage of the Dioxinopyridine Core
The incorporation of a pyridine ring into a dioxin-containing scaffold offers several theoretical advantages in drug design:
-
Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring can influence the molecule's polarity, solubility, and ability to engage in hydrogen bonding, which are critical for pharmacokinetic profiles.[6]
-
Bioisosteric Replacement: The dioxinopyridine scaffold can be considered a bioisostere of the benzodioxin system, potentially offering a way to modulate biological activity, improve metabolic stability, or circumvent existing patents.
-
Diverse Biological Activities: Pyridine and its derivatives are associated with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7][8][9]
Synthesis of the Dioxinopyridine Core: A Detailed Protocol
A robust and versatile method for the synthesis of 2- and 3-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines has been established, which relies on a key Smiles rearrangement—an intramolecular nucleophilic aromatic substitution.[1] The general synthetic strategy commences with readily available starting materials like 3-hydroxy-2-nitropyridine or 2-chloro-3-hydroxypyridine, followed by the introduction of a side chain containing a hydroxyl group, which then undergoes intramolecular cyclization to form the dioxane ring.[1]
Protocol: Synthesis of a 2-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivative
This protocol is a representative example based on established methodologies.
Step 1: Synthesis of the Ether Intermediate
-
To a solution of 3-hydroxy-2-nitropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted epoxide (e.g., (R)-styrene oxide, 1.2 eq) to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ether intermediate.
Step 2: Intramolecular Cyclization via Smiles Rearrangement
-
Dissolve the purified ether intermediate (1.0 eq) in an appropriate solvent (e.g., tetrahydrofuran, THF).
-
Add a strong base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of a dioxinopyridine derivative.
Potential Therapeutic Applications: Insights from Benzodioxin Analogues
While direct biological data for dioxinopyridine derivatives is limited, the pharmacological activities of their benzodioxin counterparts provide a strong basis for hypothesizing their potential therapeutic applications.[1]
Central Nervous System (CNS) Agents
Many benzodioxin derivatives are known to modulate the serotonergic system, acting as ligands for various serotonin (5-HT) receptor subtypes. This suggests that dioxinopyridines could be explored as potential treatments for:
-
Anxiety and Depression: By targeting 5-HT₁ₐ or 5-HT₂ₐ/₂C receptors.
-
Schizophrenia: Through modulation of dopaminergic and serotonergic pathways.
Antihypertensive Agents
The benzodioxin scaffold is present in several antihypertensive drugs that act as α-adrenergic receptor blockers. Dioxinopyridine analogues could therefore be investigated for their potential to:
-
Lower blood pressure by blocking α₁-adrenergic receptors in vascular smooth muscle.
-
Treat benign prostatic hyperplasia (BPH) through a similar mechanism.
Diagram: Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of a GPCR signaling pathway.
Screening and Biological Evaluation: A Proposed Workflow
For novel dioxinopyridine derivatives, a systematic screening cascade is essential to identify and characterize their biological activity.
Protocol: In Vitro Screening Cascade
1. Primary Screening: High-Throughput Screening (HTS)
-
Objective: To identify initial "hits" from a library of dioxinopyridine compounds.
-
Method: Utilize a target-based HTS assay relevant to the hypothesized mechanism of action (e.g., a radioligand binding assay for a specific GPCR, or a cell-based reporter gene assay).
-
Data Analysis: Calculate the percent inhibition for each compound at a single concentration (e.g., 10 µM). Compounds exceeding a certain threshold (e.g., >50% inhibition) are considered hits.
2. Secondary Screening: Dose-Response and Selectivity
-
Objective: To confirm the activity of hits and determine their potency and selectivity.
-
Method:
-
Generate dose-response curves for the hit compounds to determine their IC₅₀ or EC₅₀ values.
-
Screen active compounds against a panel of related targets to assess their selectivity profile.
-
-
Data Presentation: Summarize the data in a table for easy comparison of potency and selectivity.
Table 1: Hypothetical Dose-Response and Selectivity Data
| Compound ID | Primary Target IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity Index (Off-Target 1 / Primary) |
| Dioxo-001 | 50 | 5000 | >10000 | 100 |
| Dioxo-002 | 150 | 1000 | 8000 | 6.7 |
| Dioxo-003 | 25 | 100 | 500 | 4 |
3. Tertiary Screening: In Vitro ADME and Mechanistic Studies
-
Objective: To evaluate the drug-like properties of lead compounds and further elucidate their mechanism of action.
-
Methods:
-
ADME Assays: Assess metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).
-
Mechanistic Assays: Conduct functional assays to confirm the mode of action (e.g., agonist vs. antagonist activity, downstream signaling pathway analysis).
-
Diagram: Drug Discovery Screening Cascade
Caption: A typical screening cascade for drug discovery.
Conclusion and Future Directions
The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold represents a promising, yet largely untapped, area of medicinal chemistry. Its synthetic accessibility and structural analogy to well-known pharmacophores provide a solid foundation for the exploration of its therapeutic potential. The protocols and workflows outlined in this guide are intended to serve as a starting point for researchers to embark on the design, synthesis, and evaluation of novel dioxinopyridine-based compounds. Future efforts should focus on the systematic biological evaluation of diverse libraries of these compounds to uncover their true pharmacological profile and validate their potential as a new class of therapeutic agents.
References
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4323. [Link]
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress, 15, 4289-4323. [Link]
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4323. [Link]
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4323. [Link]
- Ahmad, I., et al. (2024). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent.
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed, 34675489. [Link]
- Various Authors. (2024). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections.
- Ferreira, M. J., et al. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 25(23), 5582. [Link]
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1243. [Link]
- Various Authors. (2024). Some commercially available drugs containing the dihydropyridine scaffold.
- Pathak, S., et al. (2024). A Review on Synthesis and Biological Potential of Dihydropyridines. Mini-Reviews in Medicinal Chemistry, 24(1), 15-33. [Link]
- Al-Subaie, A. M., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology.
- Khan, I., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 28(13), 5122. [Link]
- Linz, W., et al. (1999). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. Journal of Cardiovascular Pharmacology, 33(2), 249-255. [Link]
- Various Authors. (2021). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives.
- Sharma, K., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(3), 643-667. [Link]
- Various Authors. (2024). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
- Khan, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]
- McCarthy, C., et al. (2024). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 17(5), 629. [Link]
- Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1334-1345. [Link]
- Wieckowska, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science [benthamscience.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Dioxinopyridine Scaffold
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique physicochemical properties, including polarity, basicity, and hydrogen-bonding capability, make it a privileged structure in drug design.[1] When fused with a dihydrodioxino ring system, as in 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde, the resulting heterocycle offers a rigid, three-dimensional framework that is of significant interest for probing biological targets. The aldehyde functionality at the 6-position serves as a versatile chemical handle, allowing for the systematic elaboration of the core structure. This document provides detailed protocols for the synthesis and subsequent chemical transformations of this key intermediate, empowering researchers to generate diverse compound libraries for screening and lead optimization.
Section 1: Physicochemical Properties & Safety
Before commencing any experimental work, it is critical to be familiar with the properties and safety requirements of the title compound.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine-6-carbaldehyde | [4] |
| CAS Number | 615568-24-6 | [4] |
| Molecular Formula | C₈H₇NO₃ | [4] |
| Molecular Weight | 165.15 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Melting Point | 120-122 °C | [3] |
| Boiling Point | 293.0±28.0 °C at 760 mmHg | [3] |
| Density | 1.34 g/cm³ | [2] |
Hazard Identification and Safe Handling
2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is classified as a hazardous substance. All handling should be performed by trained personnel in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes severe skin burns and eye damage.[5] May cause respiratory irritation and allergic skin reactions.[4][5] It is also a combustible liquid.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly fitting safety goggles.[2][5] If vapors or aerosols are generated, a full-face respirator is required.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] For long-term stability, storage under an inert gas atmosphere is recommended.[5]
-
Spill & Disposal: In case of a spill, avoid dust formation.[2] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal according to local regulations.[6] Prevent entry into drains.[5]
Section 2: Plausible Synthetic Route: Vilsmeier-Haack Formylation
While specific preparations of this exact carbaldehyde are not widely published, a reliable and scalable approach is the formylation of the parent heterocycle, 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic and heteroaromatic compounds.[1][7]
The reaction proceeds by generating a highly electrophilic iminium salt, the "Vilsmeier reagent," from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[1] The electron-rich dioxinopyridine ring then attacks this electrophile, leading to the aldehyde after aqueous workup.
Diagram: Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Protocol 2.1: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
Materials:
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Phosphoryl chloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium acetate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5.0 eq relative to POCl₃). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become a thick, pale-yellow solid or slurry.
-
Causality: The pre-formation of the Vilsmeier reagent at low temperature is crucial for controlling the exothermic reaction between DMF and POCl₃ and ensuring complete formation of the electrophile before adding the substrate.[1]
-
-
Formylation: Dissolve the starting heterocycle, 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine (1.0 eq), in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0 °C. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (or a suitable temperature like 80 °C, depending on substrate reactivity) for 2-4 hours. Monitor the reaction progress by TLC.
-
Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the moderately activated pyridine ring system.
-
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by a saturated solution of sodium acetate until the pH is neutral (~7). Stir vigorously for 1 hour.
-
Causality: The aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes any remaining acidic reagents.[1]
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to afford the pure 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
Section 3: Core Applications & Reaction Protocols
The aldehyde group is a cornerstone of synthetic chemistry, enabling a vast array of transformations. The following protocols detail key reactions that leverage this functionality to build molecular complexity.
Protocol 3.1: Reductive Amination for C-N Bond Formation
Reductive amination is one of the most powerful methods for synthesizing amines.[8] It involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde.
Diagram: Reductive Amination Pathway
Caption: General scheme for reductive amination.
Procedure:
-
To a solution of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or THF), add the desired primary or secondary amine (1.1 eq).
-
Add acetic acid (1-2 eq) to the mixture.
-
Causality: Acetic acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the corresponding imine.[5]
-
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Causality: Portion-wise addition helps to control any potential exotherm and effervescence.
-
-
Stir the reaction at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 3.2: Pinnick Oxidation to Access the Carboxylic Acid
The Pinnick oxidation is a highly efficient and chemoselective method for converting aldehydes to carboxylic acids, notably tolerating a wide range of other functional groups.[9][10] The reaction uses sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger to prevent side reactions.[10]
Procedure:
-
Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0-5.0 eq) to the solution.
-
Causality: 2-Methyl-2-butene acts as a scavenger for the hypochlorous acid (HOCl) byproduct, which can otherwise react with the starting material or product.[10]
-
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Causality: NaH₂PO₄ creates a mildly acidic buffer (pH ~4-5), which is optimal for the formation of the active oxidant, chlorous acid (HClO₂), without being harsh enough to damage sensitive functionalities.[9]
-
-
Add the aqueous oxidant solution to the aldehyde solution dropwise at room temperature.
-
Stir the biphasic mixture vigorously for 4-8 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl and extract the carboxylic acid product with ethyl acetate.
-
Wash the organic layers, dry, and concentrate to yield the product, which can be purified by recrystallization or chromatography.
Protocol 3.3: Wittig Reaction for C=C Bond Formation
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[11][12] This protocol allows for the extension of the carbon framework, providing access to olefinated derivatives.
Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF. Cool to 0 °C or -78 °C. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq) dropwise. Stir the mixture for 1 hour to generate the colored ylide.
-
Causality: A strong, non-nucleophilic base is required to deprotonate the acidic proton alpha to the positively charged phosphorus, forming the nucleophilic ylide.[12]
-
-
Olefination: Dissolve the dioxinopyridine carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Quench the reaction by adding a saturated solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct is often poorly soluble in hexanes, which can aid in purification.
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting alkene by column chromatography.
Section 4: Strategic Application in Drug Discovery
The true value of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde lies in its role as a strategic intermediate. The protocols described above are not merely academic exercises; they represent key diversification points in a drug discovery program. By applying these robust chemical transformations, a single core scaffold can be rapidly elaborated into a library of hundreds or thousands of distinct analogues. This parallel synthesis approach is fundamental to modern structure-activity relationship (SAR) studies, enabling the efficient exploration of chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Diagram: From Intermediate to Drug Candidate Library
Caption: Strategic workflow from a key intermediate to a lead candidate.
References
- PubChem. (n.d.). 2H,3H-[2][3]dioxino[2,3-b]pyridine-6-carbaldehyde. National Center for Biotechnology Information.
- Chemistry Steps. (n.d.). Reductive Amination.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. (n.d.). Pinnick oxidation.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples.
- Wikipedia. (n.d.). Wittig reaction.
- J&K Scientific LLC. (2023). Vilsmeier-Haack Reaction.
- International Journal of Research in Pharmacy and Science. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of functionalized heteroaromatics using an intramolecular Wittig reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 10. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
NMR Spectroscopic Characterization of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde: Protocols and Data Interpretation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde. Given the importance of heterocyclic scaffolds in medicinal chemistry and materials science, unambiguous structural verification is paramount. This guide offers detailed, step-by-step protocols for sample preparation, data acquisition (1D and 2D NMR), and a thorough, expert-led interpretation of the expected spectral data. By explaining the causal relationships between molecular structure and NMR observables, this note serves as a practical tool for researchers engaged in the synthesis and analysis of dioxino-pyridine derivatives and related heterocyclic systems.
Introduction
2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde belongs to the dioxinopyridine class of heterocyclic compounds. This scaffold is of significant interest in drug discovery due to its structural relation to biologically active molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution.[3] It provides precise information on the chemical environment of each proton and carbon atom, their connectivity, and the overall molecular architecture.
This application note details the expected ¹H and ¹³C NMR spectral data for the title compound and provides robust protocols for acquiring high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The focus is not merely on presenting data, but on explaining the underlying principles that govern the observed chemical shifts and coupling patterns, thereby empowering researchers to confidently characterize their own synthesized materials.
Molecular Structure and Numbering
A clear and consistent numbering system is essential for accurate spectral assignment. The IUPAC numbering for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is established as follows.
Figure 1: Molecular structure and IUPAC numbering of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound, dissolved in CDCl₃. These predictions are based on established chemical shift principles for heterocyclic and aromatic systems and data from analogous structures.[1][4][5]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H7 | 10.10 | s (singlet) | - | 1H | The aldehyde proton is highly deshielded due to the magnetic anisotropy and electron-withdrawing nature of the carbonyl group.[5][6] |
| H5 | 8.35 | d (doublet) | J = 2.5 Hz | 1H | This proton is ortho to the electron-withdrawing aldehyde group and the pyridine nitrogen, resulting in a significant downfield shift.[1] |
| H4 | 7.90 | d (doublet) | J = 2.5 Hz | 1H | This proton is meta to the aldehyde, experiencing less deshielding compared to H5. The observed coupling is a typical ⁴J (meta) coupling. |
| H2, H3 | 4.45 | m (multiplet) | - | 4H | Protons on the dioxino ring are in the characteristic region for -O-CH₂- groups. They are expected to be complex multiplets due to non-equivalence. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Assignment Rationale |
| C7 | 192.5 | The aldehyde carbonyl carbon exhibits a characteristic chemical shift far downfield.[7] |
| C6 | 160.0 | Carbon attached to the electronegative nitrogen and the aldehyde group. |
| C8a | 152.0 | Quaternary carbon fused to the dioxino ring and adjacent to the nitrogen atom. |
| C5 | 138.0 | Aromatic CH carbon, shifted downfield by the adjacent aldehyde group. |
| C4 | 118.0 | Aromatic CH carbon. |
| C4a | 141.0 | Quaternary carbon at the fusion of the pyridine and dioxino rings. |
| C2, C3 | 65.0 | Methylene carbons of the dioxino ring, typical for aliphatic carbons attached to oxygen. |
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data.[8] The following sections provide step-by-step methodologies for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample. A homogeneous, particulate-free solution is essential to ensure a uniform magnetic field across the sample, which is critical for achieving sharp resonance lines and high resolution.[8][9] Deuterated solvents are used to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer to maintain field stability.[10]
Materials:
-
2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of the compound for ¹H and 2D NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[8]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended solid particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9][10]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality NMR tube to a height of 4-5 cm (approx. 0.6 mL).[8]
-
Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.
-
Quality Check: Before inserting into the spectrometer, hold the tube up to the light to confirm the absence of air bubbles and suspended matter.
Protocol 2: NMR Data Acquisition Workflow
This workflow outlines the logical progression of experiments from initial 1D scans to detailed 2D correlation studies for complete structural elucidation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Mass spectrometry analysis of dioxinopyridine derivatives
An Application Guide and Protocol for the Mass Spectrometry Analysis of Dioxinopyridine Derivatives
Authored by: A Senior Application Scientist
Introduction
Dioxinopyridine derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Structurally characterized by a fused dioxino and pyridine ring system, these molecules often serve as scaffolds for novel therapeutic agents. Accurate identification and quantification are paramount throughout the discovery, development, and quality control phases. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.
This document provides a comprehensive guide to developing robust LC-MS/MS methods for the analysis of dioxinopyridine derivatives. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to adapt and troubleshoot methods for their specific molecules of interest.
Foundational Principles: Ionization and Separation
The successful analysis of any compound by LC-MS hinges on two critical processes: efficient ionization and effective chromatographic separation. The chemical nature of dioxinopyridine derivatives—specifically, the presence of a basic nitrogen atom in the pyridine ring—dictates the optimal approach.
Choosing the Right Ionization Technique
The goal of ionization is to convert the neutral analyte molecule into a charged ion in the gas phase so it can be manipulated and detected by the mass spectrometer.[1][2] For dioxinopyridine derivatives, soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion, which is crucial for identification and quantification.[3]
-
Electrospray Ionization (ESI): This is the premier ionization method for polar and semi-polar molecules like dioxinopyridine derivatives.[3][4] In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[4] Given the basic nature of the pyridine nitrogen, ESI is most effective in positive ion mode . The nitrogen atom readily accepts a proton from the acidic mobile phase, forming a stable protonated molecule, [M+H]⁺.[5] This process is highly efficient and provides a strong signal for the intact molecule.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a suitable alternative for less polar dioxinopyridine analogues that may not ionize efficiently by ESI.[6][7] In APCI, the sample is vaporized by a heated nebulizer, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer a proton to the analyte molecule.[7] Like ESI, it is typically run in positive ion mode for these compounds.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons, causing extensive fragmentation.[3] While invaluable for creating reproducible fragmentation libraries for structural elucidation (especially in GC-MS), it is generally incompatible with LC and less desirable for routine quantification where the molecular ion is paramount.
Expert Recommendation: For virtually all applications involving dioxinopyridine derivatives, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point due to its high efficiency in forming protonated molecules ([M+H]⁺) for this class of N-heterocyclic compounds.[5]
Chromatographic Separation Strategy
The primary purpose of liquid chromatography is to separate the analyte of interest from matrix components and other impurities before it enters the mass spectrometer. This reduces ion suppression, improves signal-to-noise, and allows for the differentiation of isomers.
-
Column Chemistry: Reversed-phase (RP) chromatography using C18-modified silica columns is the workhorse for separating a wide range of organic molecules. For basic compounds like dioxinopyridines, modern end-capped C18 columns are essential to minimize peak tailing caused by secondary interactions with residual silanols on the silica surface. For more polar derivatives, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can offer superior retention and selectivity.[8]
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous component (Phase A) and an organic component (Phase B).
-
Phase A (Aqueous): Water with a small amount of acid (e.g., 0.1% formic acid). The acid serves a dual purpose: it ensures the dioxinopyridine is protonated, which improves peak shape on the RP column, and it provides the protons necessary for efficient ESI ionization.[8]
-
Phase B (Organic): Acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity and superior UV transparency, though methanol can offer different selectivity.
-
A gradient elution, starting with a high percentage of aqueous phase and gradually increasing the organic phase, is typically used to elute compounds across a range of polarities and ensure sharp, symmetrical peaks.[9]
Experimental Workflow and Fragmentation Analysis
A systematic approach is crucial for developing a reliable LC-MS/MS method. The following workflow outlines the key stages from sample preparation to data analysis.
Caption: General workflow for LC-MS/MS analysis of dioxinopyridine derivatives.
Understanding Fragmentation (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for confirming the identity of an analyte and achieving high selectivity in complex matrices. In this process, the protonated molecule ([M+H]⁺) selected in the first mass analyzer (Q1) is fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3).
The fragmentation of dioxinopyridine derivatives is dictated by the stability of the heterocyclic core and the nature of its substituents. Common fragmentation pathways include:
-
Loss of Substituents: The most facile fragmentations often involve the loss of substituents from the core structure.
-
Ring Cleavage: Higher collision energies can induce cleavage of the dioxino or pyridine rings. The resulting fragments can be highly diagnostic for the core structure. A common feature for some pyridine derivatives is the formation of stable fragments like the 2,2'-bipyridine ion if the structure allows.[10]
-
Retro-Diels-Alder (RDA) Reaction: The dioxino ring, a six-membered ring containing two oxygen atoms, can undergo a characteristic RDA reaction, leading to a neutral loss that is indicative of this structural motif.
Below is a representative fragmentation pathway for a generic substituted dioxinopyridine.
Caption: Representative fragmentation of a protonated dioxinopyridine precursor ion.
Optimized Analytical Protocol
This protocol provides a starting point for the analysis. It should be optimized for the specific analyte and matrix.
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the dioxinopyridine derivative standard in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.[11]
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare calibration standards and working samples. A typical concentration range for LC-MS/MS is 1-1000 ng/mL.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove particulates that could clog the LC system.[12] High salt concentrations are not compatible with ESI and should be avoided.[11]
-
Blanks: Prepare solvent blanks using the dilution solvent to run between samples to check for carryover.[11]
Instrumentation and Parameters
The following table summarizes a typical set of starting parameters for an LC-MS/MS system.
| Parameter | Setting | Justification |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column providing good efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and ensures good peak shape for basic analytes.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times.[8] |
| Injection Volume | 5 µL | A typical volume to avoid overloading the column. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to elute a range of compounds. Should be optimized. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Dioxinopyridines contain a basic nitrogen that is readily protonated.[5] |
| Capillary Voltage | 3.2 kV | Typical voltage to achieve stable electrospray.[8] |
| Nebulizer Pressure | 35 psi | Optimizes droplet formation.[8] |
| Drying Gas Flow | 11 L/min | Facilitates desolvation of droplets.[8] |
| Drying Gas Temp. | 250 °C | Aids in solvent evaporation without causing thermal degradation.[8] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantification. |
| Precursor Ion (Q1) | [M+H]⁺ of analyte | Selects the parent ion of interest. |
| Product Ion (Q3) | 2-3 characteristic fragment ions | Provides specificity and confirmation of identity. |
| Collision Energy | Variable (e.g., 10-40 eV) | Must be optimized for each analyte to maximize product ion signal. |
Data Acquisition and Processing
-
System Suitability: Before running samples, inject a mid-level concentration standard multiple times to ensure system stability (i.e., reproducible retention times and peak areas).
-
Calibration Curve: Inject the series of calibration standards to generate a calibration curve (peak area vs. concentration). A linear fit with a correlation coefficient (r²) > 0.99 is typically required.
-
Sample Analysis: Inject blanks, QC samples, and unknown samples.
-
Data Review: Integrate the peaks for the selected MRM transitions. Quantify unknown samples using the calibration curve. Confirm identity by verifying the retention time and the ratio of quantifier to qualifier product ions.
Conclusion
The LC-MS/MS methodology detailed herein provides a robust and reliable framework for the analysis of dioxinopyridine derivatives. By leveraging the principles of electrospray ionization in positive mode and reversed-phase chromatography, researchers can achieve the sensitivity and selectivity required for demanding applications in pharmaceutical development and scientific research. The key to success lies in the methodical optimization of chromatographic and mass spectrometric parameters for each specific derivative, ensuring data of the highest quality and integrity.
References
- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). Springer Protocols.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). NIH National Library of Medicine.
- Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside.
- Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. (2016). ResearchGate.
- A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs.
- Mass Spectrometry Ionization Methods. (n.d.). Emory University.
- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2003). PubMed.
- Ionization Techniques. (2023). Chemistry LibreTexts.
- Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford.
- Ionization Methods in Modern Mass Spectrometry. (n.d.). Pharma Focus Europe.
- Sample preparation in mass spectrometry. (n.d.). Wikipedia.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation.
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2024). PubMed.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.
- Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. (2011). PubMed.
- Fragmentation pathways of coumarin and its derivatives. (2023). ResearchGate.
- Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (1987). ResearchGate.
Sources
- 1. as.uky.edu [as.uky.edu]
- 2. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. acdlabs.com [acdlabs.com]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
Application Note: Infrared (IR) Spectrum Interpretation for Pyridine Carbaldehydes
<
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed framework for the interpretation of infrared (IR) spectra of pyridine carbaldehydes (also known as formylpyridines). As crucial heterocyclic aldehydes, these compounds are foundational in pharmaceutical synthesis and materials science. Understanding their spectral features is paramount for reaction monitoring, quality control, and structural elucidation. This note synthesizes theoretical principles with practical, field-proven protocols, emphasizing the causal relationships between molecular structure—specifically the position of the carbaldehyde substituent on the pyridine ring—and the resultant vibrational frequencies.
Introduction: The Vibrational Landscape of Pyridine Carbaldehydes
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] For pyridine carbaldehydes, the IR spectrum provides a unique fingerprint determined by the interplay of several key structural features: the aromatic pyridine ring and the carbonyl-containing aldehyde group. The electronic communication between the electron-withdrawing aldehyde group and the nitrogen-containing heteroaromatic ring significantly influences the vibrational frequencies of characteristic bonds.
The position of the carbaldehyde group (at the 2-, 3-, or 4-position) is a critical determinant of the molecule's electronic structure and, consequently, its IR spectrum. This isomerism affects bond strengths and vibrational coupling, leading to distinct and identifiable spectral patterns for 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde.[2]
Foundational Principles of Interpretation
A systematic approach to interpreting the IR spectra of pyridine carbaldehydes involves dividing the spectrum into key regions and identifying the characteristic absorptions within each.
The Aldehyde Group: A Telltale Signature
The aldehyde functional group provides some of the most diagnostic peaks in the spectrum.
-
C=O Carbonyl Stretch (νC=O): This is typically the most intense absorption in the spectrum. For aromatic aldehydes like the pyridine carbaldehydes, this band is found in the range of 1685-1710 cm⁻¹ .[3] The conjugation of the carbonyl group with the pyridine ring lowers the frequency compared to saturated aliphatic aldehydes (1720-1740 cm⁻¹).[3][4] This shift is due to the delocalization of π-electrons, which imparts a partial single-bond character to the C=O bond, weakening it and requiring less energy to stretch.[5]
-
Aldehydic C-H Stretch (νC-H): The C-H bond of the aldehyde group gives rise to a characteristic, and often decisive, set of absorptions. Typically, two weak to moderate bands appear in the region of 2695-2850 cm⁻¹ .[3][4][6]
-
One band often appears as a shoulder around 2820-2850 cm⁻¹ , sometimes overlapping with aliphatic C-H stretches if present.[6][7]
-
A second, more distinct and useful band, appears near 2720-2750 cm⁻¹ .[3][6] The presence of this lower-wavenumber peak is a strong indicator of an aldehyde.[3]
-
This doublet arises from a phenomenon known as Fermi resonance , where the fundamental C-H stretching vibration couples with the first overtone of the aldehydic C-H bending vibration (which appears around 1390 cm⁻¹).[6][7]
-
The Pyridine Ring: Aromatic Vibrations
The pyridine ring exhibits a set of characteristic vibrations that, while complex, provide crucial structural information.
-
C=C and C=N Ring Stretching (νC=C, νC=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring typically appear in the 1400-1615 cm⁻¹ region.[8] Pyridine itself shows strong absorptions in this area.[8][9] For substituted pyridines, multiple bands are expected. The exact positions are sensitive to the nature and position of the substituent.[10][11]
-
Aromatic C-H Stretching (νC-H): The stretching vibrations of the C-H bonds on the pyridine ring occur at wavenumbers above 3000 cm⁻¹ , which is characteristic of aromatic C-H bonds.
-
Ring Breathing and Out-of-Plane Bending: The region below 1000 cm⁻¹ contains ring "breathing" modes and C-H out-of-plane (OOP) bending vibrations. The pattern of these OOP bands can sometimes be used to infer the substitution pattern on the aromatic ring.
Isomer-Specific Spectral Features: A Comparative Analysis
The electronic effect of the carbaldehyde group on the pyridine ring is position-dependent. This leads to subtle but measurable differences in the IR spectra of the 2-, 3-, and 4-isomers. The nitrogen atom is electron-withdrawing, and its interplay with the aldehyde group's electron-withdrawing nature influences the ring's electron density and bond characteristics.[12]
| Vibrational Mode | 2-Pyridinecarboxaldehyde | 3-Pyridinecarboxaldehyde | 4-Pyridinecarboxaldehyde | Causality and Rationale |
| C=O Stretch (νC=O) | ~1700-1710 cm⁻¹ | ~1700-1710 cm⁻¹ | ~1700-1715 cm⁻¹ | The C=O stretching frequencies are very similar across the isomers due to effective conjugation with the aromatic ring in all three positions. Minor shifts can be attributed to differences in inductive vs. resonance effects from the ring nitrogen relative to the aldehyde. |
| Aldehydic C-H Stretch (νC-H) | ~2840, ~2740 cm⁻¹[13] | ~2830, ~2730 cm⁻¹ | ~2850, ~2740 cm⁻¹ | The characteristic Fermi resonance doublet is present in all isomers. The precise positions can vary slightly due to the local electronic environment created by the ring nitrogen's proximity. |
| Pyridine Ring Stretches (νC=C, νC=N) | ~1590, ~1570, ~1470, ~1435 cm⁻¹ | ~1590, ~1575, ~1480, ~1425 cm⁻¹ | ~1600, ~1560, ~1415 cm⁻¹ | The pattern and relative intensities of these ring vibrations are often the most reliable way to distinguish between the isomers. The symmetry of the molecule (or lack thereof) and the vibrational coupling between the ring and the substituent dictate these frequencies. |
| Aromatic C-H Stretch (νC-H) | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ | All isomers show characteristic aromatic C-H stretches above 3000 cm⁻¹. |
Note: The exact wavenumbers can vary slightly depending on the sample phase (e.g., neat liquid, KBr pellet, solution) and the spectrometer's resolution.[14]
Experimental Protocols
Accurate spectral interpretation relies on high-quality data acquisition. The following protocols outline standard procedures for preparing pyridine carbaldehyde samples for FTIR analysis.
Protocol 1: Analysis of Liquid Samples (e.g., 2-Pyridinecarboxaldehyde) using Attenuated Total Reflectance (ATR)
ATR-FTIR is a powerful and convenient technique for analyzing liquid and solid samples with minimal preparation.[1][15] It relies on an evanescent wave that penetrates a small distance into the sample, making it ideal for strongly absorbing substances.[1]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This is crucial to correct for atmospheric water and CO₂ absorptions and any instrumental artifacts.
-
Sample Application: Place a single drop of the pyridine carbaldehyde liquid directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Verify cleanliness by taking a new spectrum and comparing it to the background.
Diagram: ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis of liquid samples.
Protocol 2: Analysis of Solid Samples (e.g., 4-Pyridinecarboxaldehyde) using the KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a classic transmission technique for analyzing solid samples.[16] It involves intimately mixing the sample with dry, spectroscopy-grade KBr and pressing the mixture into a transparent disc.[16][17]
Causality: KBr is used because it is transparent in the mid-infrared region (4000-400 cm⁻¹) and, under pressure, its plastic deformation creates a solid matrix that holds the sample particles, minimizing light scattering.[16][18] The rigorous exclusion of moisture is critical, as water has strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[17][18]
Methodology:
-
Material Preparation:
-
Gently grind ~1-2 mg of the solid pyridine carbaldehyde sample into a fine powder using an agate mortar and pestle.[16]
-
Add ~100-200 mg of dry, spectroscopy-grade KBr powder.[16] The KBr should be stored in a desiccator to prevent moisture absorption.[16]
-
Mix the sample and KBr gently but thoroughly to ensure uniform dispersion.[17]
-
-
Pellet Formation:
-
Transfer the mixture to a KBr pellet die.
-
Place the die into a hydraulic press and apply pressure gradually, typically 8-10 metric tons for a 13 mm die.[17] Some protocols recommend applying a vacuum to the die during pressing to remove trapped air and residual moisture, resulting in a more transparent pellet.[18]
-
Hold the pressure for 1-2 minutes to allow the KBr to fuse.[17]
-
-
Data Acquisition:
-
Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum (of the empty sample compartment).
-
Acquire the sample spectrum.
-
-
Self-Validation: The quality of the pellet is paramount. A good pellet is transparent and not cloudy. Cloudiness indicates poor grinding, insufficient pressure, or moisture contamination, all of which can lead to a sloping baseline and poor-quality spectrum.
Diagram: KBr Pellet Preparation Logic
Sources
- 1. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 5. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. elixirpublishers.com [elixirpublishers.com]
- 10. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 15. mt.com [mt.com]
- 16. shimadzu.com [shimadzu.com]
- 17. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 18. azom.com [azom.com]
Anwendungsleitfaden: Derivatisierung von 2,3-Dihydro-dioxino[2,3-b]pyridin-6-carbaldehyd für das biologische Screening
Herausgeber: Leitender Anwendungswissenschaftler, Abteilung für Wirkstoffforschung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation des heterozyklischen Grundgerüsts 2,3-Dihydro-dioxino[2,3-b]pyridin-6-carbaldehyd. Das Aldehyd an Position 6 dient als vielseitiger chemischer Ankerpunkt, der die Synthese einer diversifizierten Bibliothek von Derivaten für das biologische Screening ermöglicht. Wir stellen validierte, schrittweise Protokolle für drei robuste chemische Transformationen vor: reduktive Aminierung, Wittig-Reaktion und Knoevenagel-Kondensation. Darüber hinaus beschreiben wir nachgeschaltete Protokolle für das biologische Screening, einschließlich eines allgemeinen Zytotoxizitäts-Assays (MTT) und eines zielgerichteten Kinase-Inhibitions-Assays, um die Identifizierung von bioaktiven Leitstrukturen zu erleichtern.
Einführung: Das Potenzial des Dioxino[2,3-b]pyridin-Gerüsts
Das 2,3-Dihydro-dioxino[2,3-b]pyridin-Gerüst ist eine interessante heterozyklische Struktur für die medizinische Chemie.[1] Die Fusion eines Dioxanrings mit einem Pyridinring erzeugt ein relativ starres, planares System mit definierten Vektoren für die Substituentenanordnung. Solche Gerüste sind oft in biologisch aktiven Molekülen zu finden und dienen als Grundlage für die Entwicklung neuer Therapeutika.[2][3][4] In der modernen Wirkstoffforschung ist die Strategie des "Scaffold-Hoppings" – die Modifikation eines zentralen chemischen Gerüsts zur Optimierung der biologischen Aktivität und der pharmakokinetischen Eigenschaften – von zentraler Bedeutung.[5][6][7][8]
Der hier vorgestellte Ausgangsstoff, 2,3-Dihydro-dioxino[2,3-b]pyridin-6-carbaldehyd[9], ist besonders wertvoll aufgrund seiner Aldehyd-Funktionalität. Aldehyde sind äußerst reaktive und vielseitige Zwischenprodukte in der organischen Synthese, die eine breite Palette von chemischen Umwandlungen ermöglichen, um Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen zu knüpfen.[10][11][12][13] Dieser Leitfaden zielt darauf ab, Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung robuste und reproduzierbare Methoden zur Verfügung zu stellen, um eine Bibliothek von Derivaten aus diesem spezifischen Aldehyd zu erstellen und diese anschließend auf ihre biologische Wirksamkeit zu überprüfen.
TEIL I: Derivatisierungsstrategien und Protokolle
Dieser Abschnitt beschreibt drei grundlegende und zuverlässige Methoden zur Modifikation des Aldehyds. Die Auswahl dieser Reaktionen basiert auf ihrer hohen Ausbeute, ihrer Toleranz gegenüber verschiedenen funktionellen Gruppen und ihrer Eignung für die Synthese von Substanzbibliotheken.
Reduktive Aminierung: Einführung von Amino-Diversität
Die reduktive Aminierung ist eine der effizientesten Methoden zur Bildung von C-N-Bindungen.[14][15] Die Reaktion verläuft in der Regel als Eintopf-Verfahren, bei dem das Aldehyd zunächst mit einem primären oder sekundären Amin zu einem Imin oder Enamin kondensiert, das dann in situ zu dem entsprechenden Amin reduziert wird.[16][17]
Wissenschaftliche Begründung: Die Wahl des Reduktionsmittels ist entscheidend. Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist oft die erste Wahl, da es mild genug ist, um Aldehyde in Gegenwart von Iminen nicht signifikant zu reduzieren, und es ist nicht so feuchtigkeitsempfindlich wie andere Hydridreagenzien.[15] Dies ermöglicht eine effiziente Iminbildung vor der Reduktion, was zu höheren Ausbeuten führt.
Detailliertes Protokoll: Allgemeine Vorgehensweise zur reduktiven Aminierung
-
Reaktionsaufbau: In einem trockenen Reaktionsgefäß wird 2,3-Dihydro-dioxino[2,3-b]pyridin-6-carbaldehyd (1,0 Äq.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) gelöst.
-
Amin-Zugabe: Das entsprechende primäre oder sekundäre Amin (1,1 Äq.) wird zu der Lösung gegeben. Bei Verwendung von Amin-Hydrochloridsalzen wird eine nicht-nukleophile Base wie Triethylamin (TEA) (1,2 Äq.) hinzugefügt, um das freie Amin freizusetzen.
-
Imin-Bildung: Die Mischung wird bei Raumtemperatur für 30-60 Minuten gerührt, um die Bildung des Imins zu ermöglichen.
-
Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äq.) wird portionsweise zugegeben. Die Reaktion wird bei Raumtemperatur für 4-16 Stunden oder bis zur vollständigen Umsetzung (Verfolgung mittels Dünnschichtchromatographie oder LC-MS) gerührt.
-
Aufarbeitung: Die Reaktion wird vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃) gequencht. Die wässrige Phase wird dreimal mit DCM extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat (Na₂SO₄) getrocknet und im Vakuum eingeengt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte sekundäre oder tertiäre Amin zu erhalten.
| Eingesetztes Amin | Lösungsmittel | Reaktionszeit (h) | Erwartete Ausbeute (%) |
| Benzylamin | DCE | 6 | 85-95 |
| Morpholin | DCM | 4 | 90-98 |
| Anilin | DCE | 12 | 70-85 |
| Piperidin | DCM | 4 | 88-96 |
Wittig-Reaktion: Synthese von Alken-Derivaten
Die Wittig-Reaktion ist eine fundamentale Methode zur Synthese von Alkenen aus Aldehyden und Phosphoniumyliden.[18] Diese Reaktion ist besonders wertvoll für die Bildung von C=C-Doppelbindungen mit hoher Kontrolle über die Position der Doppelbindung.
Wissenschaftliche Begründung: Die Reaktivität des Ylids bestimmt die Stereochemie des resultierenden Alkens. Nicht-stabilisierte Ylide (z.B. wenn der Rest am carbanionischen Zentrum eine Alkylgruppe ist) führen typischerweise zu (Z)-Alkenen, während stabilisierte Ylide (z.B. wenn der Rest eine ester- oder ketonfunktionalität ist) überwiegend (E)-Alkene ergeben.[18] Diese Vorhersagbarkeit ist für das Design von Molekülen mit spezifischer geometrischer Anordnung entscheidend.
Detailliertes Protokoll: Allgemeine Vorgehensweise zur Wittig-Reaktion
-
Ylid-Bildung: In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben wird das entsprechende Phosphoniumsalz (1,1 Äq.) in trockenem Tetrahydrofuran (THF) suspendiert. Die Suspension wird auf 0 °C oder -78 °C abgekühlt. Eine starke Base wie n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (t-BuOK) (1,05 Äq.) wird langsam zugetropft, was zu einer charakteristischen Farbänderung (oft tiefrot oder orange) führt, die die Bildung des Ylids anzeigt. Die Mischung wird für 30-60 Minuten bei dieser Temperatur gerührt.
-
Aldehyd-Zugabe: Eine Lösung von 2,3-Dihydro-dioxino[2,3-b]pyridin-6-carbaldehyd (1,0 Äq.) in trockenem THF wird langsam zu der Ylid-Lösung zugetropft.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmen und für 2-12 Stunden gerührt.
-
Aufarbeitung: Die Reaktion wird mit Wasser oder gesättigter Ammoniumchloridlösung (NH₄Cl) gequencht. Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das Alken-Derivat zu isolieren. Triphenylphosphinoxid ist ein häufiges Nebenprodukt.
Knoevenagel-Kondensation: Synthese von α,β-ungesättigten Systemen
Die Knoevenagel-Kondensation ist eine Variante der Aldol-Kondensation, bei der ein Aldehyd mit einer Verbindung reagiert, die eine aktive Methylengruppe (z.B. Malonsäureester, Cyanoessigsäureester) besitzt.[19] Die Reaktion wird typischerweise durch eine schwache Base wie Piperidin oder Pyridin katalysiert.[19]
Wissenschaftliche Begründung: Das Produkt dieser Reaktion ist ein elektronenarmes α,β-ungesättigtes System, das als Michael-Akzeptor fungieren kann. Solche Strukturen sind in vielen pharmakologisch aktiven Molekülen vorhanden und können kovalente Bindungen mit nukleophilen Resten in biologischen Zielstrukturen, wie z.B. Cysteinresten in Enzymen, eingehen. Die Reaktion kann oft in umweltfreundlichen Lösungsmitteln wie Wasser oder Ethanol durchgeführt werden.[20]
Detailliertes Protokoll: Allgemeine Vorgehensweise zur Knoevenagel-Kondensation
-
Reaktionsaufbau: 2,3-Dihydro-dioxino[2,3-b]pyridin-6-carbaldehyd (1,0 Äq.) und die aktive Methylenverbindung (z.B. Malononitril oder Diethylmalonat, 1,1 Äq.) werden in Ethanol gelöst.
-
Katalysator-Zugabe: Eine katalytische Menge einer Base (z.B. Piperidin, 0,1 Äq.) wird hinzugefügt.
-
Reaktion: Die Mischung wird bei Raumtemperatur oder unter leichtem Erwärmen (z.B. 50 °C) für 2-8 Stunden gerührt. Oft fällt das Produkt während der Reaktion aus dem Lösungsmittel aus.
-
Aufarbeitung: Wenn ein Niederschlag entsteht, wird dieser abfiltriert, mit kaltem Ethanol gewaschen und getrocknet. Wenn kein Niederschlag entsteht, wird das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Der Rückstand wird aus einem geeigneten Lösungsmittel (z.B. Ethanol oder Isopropanol) umkristallisiert oder säulenchromatographisch gereinigt.
TEIL II: Protokolle für das biologische Screening
Nach der Synthese und Reinigung der Derivatbibliothek ist der nächste entscheidende Schritt die Bewertung ihrer biologischen Aktivität. Ein typischer Screening-Ansatz beginnt mit einem allgemeinen Zytotoxizitätstest, gefolgt von spezifischeren, zielgerichteten Assays.
MTT-Assay zur Bestimmung der Zellviabilität und Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test, der die metabolische Aktivität von Zellen misst und als Indikator für Zellviabilität, Proliferation und Zytotoxizität dient.[21][22] Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen zu einem violetten, unlöslichen Formazan-Produkt.[22][23]
Detailliertes Protokoll: MTT-Assay im 96-Well-Format
-
Zellaussaat: Säen Sie Zellen (z.B. HeLa, A549) in einer 96-Well-Platte mit flachem Boden in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium aus. Inkubieren Sie die Platte für 24 Stunden bei 37 °C und 5% CO₂, damit die Zellen anhaften können.
-
Behandlung mit Substanzen: Bereiten Sie Verdünnungsreihen Ihrer Derivate in Kulturmedium vor. Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µL des Mediums mit den Testsubstanzen (oder Vehikelkontrolle, z.B. 0,1% DMSO) zu den entsprechenden Wells hinzu.
-
Inkubation: Inkubieren Sie die Platte für die gewünschte Expositionszeit (z.B. 48 oder 72 Stunden) bei 37 °C und 5% CO₂.
-
MTT-Zugabe: Bereiten Sie eine 5 mg/mL Stammlösung von MTT in phosphatgepufferter Salzlösung (PBS) vor und sterilisieren Sie diese durch Filtration.[23] Fügen Sie 10 µL dieser MTT-Lösung zu jedem Well hinzu (Endkonzentration 0,5 mg/mL).[21][24]
-
Formazan-Bildung: Inkubieren Sie die Platte für weitere 2-4 Stunden bei 37 °C, bis sich in den Kontroll-Wells ein violetter Niederschlag gebildet hat.
-
Solubilisierung: Entfernen Sie das Medium vorsichtig. Fügen Sie 100 µL eines Solubilisierungsmittels (z.B. DMSO oder eine Lösung aus 10% SDS in 0,01 M HCl) zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.
-
Messung: Schütteln Sie die Platte für 15 Minuten auf einem Orbitalschüttler, um eine vollständige Auflösung zu gewährleisten.[23][25] Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.
-
Datenanalyse: Die prozentuale Zellviabilität wird wie folgt berechnet: (Extinktion_Probe / Extinktion_Kontrolle) * 100. Die Ergebnisse werden oft als Dosis-Wirkungs-Kurve aufgetragen, um den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50% hemmt) zu bestimmen.[21]
Zielgerichteter Assay: Kinase-Inhibitions-Screening
Kinasen sind eine entscheidende Klasse von Enzymen, die an der zellulären Signaltransduktion beteiligt sind und wichtige Zielstrukturen für die Krebstherapie und die Behandlung von Entzündungskrankheiten darstellen.[26][27] Es gibt zahlreiche kommerzielle Assay-Kits, die die Aktivität von Kinasen messen, oft basierend auf der Quantifizierung von ATP-Verbrauch oder Substrat-Phosphorylierung.[28][]
Wissenschaftliche Begründung: Die Identifizierung von Verbindungen, die spezifisch eine Kinase hemmen, ohne allgemeine zytotoxische Effekte zu zeigen, ist ein Schlüsselschritt in der zielgerichteten Wirkstoffentwicklung. Ein primäres Screening bei einer einzigen Konzentration (z.B. 10 µM) ermöglicht die schnelle Identifizierung von "Hits", die dann in detaillierteren Dosis-Wirkungs-Studien validiert werden.[28]
Detailliertes Protokoll: Allgemeiner Kinase-Inhibitions-Assay (Beispiel: ADP-Glo™ Assay)
-
Reaktionsaufbau: Führen Sie die Reaktionen in einer weißen 384-Well-Platte mit niedrigem Volumen durch.
-
Fügen Sie 1 µL der Testsubstanz in DMSO oder nur DMSO (Kontrolle) hinzu.
-
Fügen Sie 2 µL einer Mischung aus Kinase und Substrat in Reaktionspuffer hinzu.
-
Starten Sie die Reaktion durch Zugabe von 2 µL ATP-Lösung in Reaktionspuffer.
-
-
Kinase-Reaktion: Inkubieren Sie die Platte bei Raumtemperatur für 60 Minuten.
-
ATP-Verbrauch stoppen: Fügen Sie 5 µL ADP-Glo™ Reagenz hinzu, um die Kinase-Reaktion zu stoppen und das verbleibende ATP abzubauen. Inkubieren Sie für 40 Minuten bei Raumtemperatur.
-
ADP in ATP umwandeln: Fügen Sie 10 µL Kinase Detection Reagent hinzu, um das während der Kinase-Reaktion produzierte ADP in ATP umzuwandeln und ein Lumineszenzsignal zu erzeugen. Inkubieren Sie für 30 Minuten bei Raumtemperatur.
-
Messung: Messen Sie die Lumineszenz mit einem Platten-Lesegerät.
-
Datenanalyse: Ein niedriges Lumineszenzsignal korreliert mit hoher Kinase-Aktivität (viel ATP verbraucht, wenig ADP produziert), während ein hohes Signal auf eine Hemmung der Kinase hinweist (wenig ATP verbraucht, viel ADP produziert). Die prozentuale Hemmung wird im Vergleich zu Kontrollen ohne Inhibitor berechnet.
Dateninterpretation und Hit-Selektion
Die Ergebnisse aus den Synthese- und Screening-Phasen können in einer Tabelle zusammengefasst werden, um die Auswahl von Leitstrukturen ("Hits") für die weitere Optimierung zu erleichtern.
| Verbindung | Modifikationstyp | R¹/R² oder Ylid-Rest | MTT IC₅₀ (µM) | % Kinase-Hemmung bei 10 µM |
| Start-1 | - | - | > 100 | < 5% |
| DA-1 | Red. Aminierung | Benzyl | 85,4 | 15% |
| DA-2 | Red. Aminierung | Morpholinyl | > 100 | 78% |
| DA-3 | Red. Aminierung | 4-Fluorophenyl | 45,2 | 85% |
| WR-1 | Wittig-Reaktion | -CH=CH-Ph | 12,1 | 92% |
| KC-1 | Knoevenagel | =C(CN)₂ | 5,8 | 95% |
Interpretation:
-
DA-2 ist ein vielversprechender Hit. Es zeigt eine starke Hemmung der Zielkinase (78%) und weist keine signifikante Zytotoxizität auf (IC₅₀ > 100 µM).
-
WR-1 und KC-1 sind sehr potent gegenüber der Kinase, zeigen aber auch eine erhebliche allgemeine Zytotoxizität. Diese könnten als zytotoxische Wirkstoffe weiterverfolgt werden, aber für eine selektive Kinase-Hemmung ist ihre Selektivität fraglich.
-
DA-3 ist potent, aber die moderate Zytotoxizität erfordert weitere Optimierung, um das therapeutische Fenster zu vergrößern.
Schlussfolgerung und Ausblick
Dieser Anwendungsleitfaden stellt eine integrierte Strategie zur Erzeugung und biologischen Evaluierung einer Derivatbibliothek basierend auf dem 2,3-Dihydro-dioxino[2,3-b]pyridin-6-carbaldehyd-Gerüst dar. Die vorgestellten Protokolle für die reduktive Aminierung, Wittig-Reaktion und Knoevenagel-Kondensation sind robust, vielseitig und für die Synthese von Substanzbibliotheken gut geeignet. Die nachgeschalteten Screening-Protokolle ermöglichen eine effiziente Identifizierung von bioaktiven Verbindungen und die Priorisierung von Hits für nachfolgende Studien zur Leitstruktur-Optimierung. Identifizierte Hits, wie das hypothetische Derivat DA-2 , würden in sekundären Assays, einschließlich der Bestimmung von IC₅₀-Werten gegen ein Panel von Kinasen zur Bewertung der Selektivität, weiter untersucht werden.
Referenzen
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]
-
The Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Organic & Biomolecular Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
Creative Biolabs. Kinase Target Engagement Assay Panel Screening Service. [Link]
-
PubMed. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
PubMed. (2020). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. [Link]
-
ResearchGate. (2023). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. [Link]
-
ACS Publications. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. [Link]
-
Chemical, Biological and Environmental Engineering. KNOEVENAGEL CONDENSATION: AN EFFICIENT GREEN APPROACH. [Link]
-
MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
ScienceDirect. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. [Link]
-
PubMed. (2008). Development of a selective ESI-MS derivatization reagent: synthesis and optimization for the analysis of aldehydes in biological mixtures. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
PubMed. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Alpha Spark Labs. Wittig Reaction Success: Leveraging 2-Bromo-5-formylpyridine. [Link]
-
National Center for Biotechnology Information. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]
-
ScienceDirect. (2019). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. [Link]
-
National Center for Biotechnology Information. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]
-
PubMed. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]
-
ResearchGate. Derivatizing assay for the determination of aldehydes using micellar electrokinetic chromatography. [Link]
-
PubChem. 2H,3H-[21][25]dioxino[2,3-b]pyridine-6-carbaldehyde. [Link]
-
MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
-
ResearchGate. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[21][25]dioxino[2,3-b]pyridine Derivatives. [Link]
-
Bentham Science. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines. [Link]
-
MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
Google Patents. Synthesis of pyridine aldehydes.
-
PubMed. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. [Link]
-
National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
PubMed. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a selective ESI-MS derivatization reagent: synthesis and optimization for the analysis of aldehydes in biological mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. books.rsc.org [books.rsc.org]
- 27. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application in the synthesis of novel heterocyclic compounds
Application Notes & Protocols
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), form the bedrock of medicinal chemistry and drug discovery.[1][2] Their prevalence is staggering; it is estimated that more than half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring, a testament to their structural and functional versatility.[1] These scaffolds are not merely passive frameworks but are often "privileged structures," capable of interacting with a wide range of biological targets with high affinity and selectivity.[3][4] The inclusion of heteroatoms imparts unique physicochemical properties, such as hydrogen bonding capacity, dipole moment modulation, and metabolic stability, which are critical for optimizing a molecule's journey from a laboratory curiosity to a life-saving therapeutic.[1][5]
Historically, the synthesis of these vital motifs relied on classical methods like the Fischer Indole Synthesis or the Hantzsch Pyridine Synthesis.[2] While foundational, these methods often require harsh reaction conditions, high temperatures, and strong acids or bases, leading to limited substrate scope and poor atom economy.[6] The contemporary challenge for researchers, scientists, and drug development professionals is not just to synthesize novel heterocycles, but to do so efficiently, sustainably, and with a high degree of control over molecular complexity.
This guide moves beyond classical constraints to explore modern, catalytic strategies that are revolutionizing the field. We will delve into the mechanistic underpinnings of cutting-edge methodologies, provide field-proven protocols, and explain the causality behind experimental choices. The focus is on robust, innovative, and scalable synthetic routes that accelerate the discovery and development of next-generation pharmaceuticals.[7][8]
Modern Synthetic Strategies: A Paradigm Shift
The demand for molecular diversity and greener chemical processes has spurred the development of powerful new synthetic tools.[9][10] These methods offer milder reaction conditions, broader functional group tolerance, and novel bond-forming strategies, significantly expanding the accessible chemical space for drug discovery.[7][8]
Visible-Light Photoredox Catalysis: A Sustainable Revolution
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis.[11][12] This approach harnesses the energy of low-energy photons to generate highly reactive intermediates from photocatalysts, enabling a wide range of challenging transformations under exceptionally mild conditions.[12][13] Unlike traditional methods that rely on thermal energy, these reactions are often performed at room temperature, preserving sensitive functional groups.[11][13]
Causality & Expertise: The power of this technique lies in its ability to generate radical intermediates via single-electron transfer (SET) pathways. A photocatalyst (often a ruthenium or iridium complex, or an organic dye) absorbs a photon, promoting it to an excited state.[12] This excited catalyst can then act as a potent oxidant or reductant, engaging the substrate to initiate a radical cascade that ultimately forms the desired heterocyclic ring. This mechanism provides access to reactivity patterns that are complementary to traditional two-electron pathways, enabling novel disconnections for heterocyclic synthesis.
Below is a workflow illustrating the general process of a photoredox-catalyzed reaction.
Caption: General workflow for a visible-light photoredox synthesis experiment.
Transition Metal-Catalyzed C-H Activation
C-H activation is a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds.[7] This approach is highly atom-economical as it avoids the need for pre-installing functional groups (like halides or organometallics) on the starting materials. In heterocyclic synthesis, intramolecular C-H activation can be used to forge C-C or C-heteroatom bonds to construct the ring system, while intermolecular C-H activation is invaluable for decorating existing heterocycles with new substituents.
Causality & Expertise: Catalysts based on palladium, rhodium, and copper are frequently employed.[2][14] The reaction typically proceeds via a "directing group" on the substrate, which coordinates to the metal center and positions it in close proximity to the target C-H bond. This chelation assistance lowers the activation energy for C-H bond cleavage, allowing the reaction to proceed with high levels of regio- and stereoselectivity. The choice of catalyst, directing group, and oxidant are all critical parameters that must be optimized to achieve the desired transformation.
Multicomponent Reactions (MCRs)
Multicomponent reactions are convergent processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials.[2][7] MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[9] Classic examples like the Biginelli and Ugi reactions have been cornerstones of heterocyclic synthesis for decades, and modern variations continue to expand their utility.[2][15]
Causality & Expertise: The success of an MCR relies on a carefully orchestrated sequence of reactions where the product of each step is the substrate for the next, all within the same pot. This avoids time-consuming and yield-reducing purification of intermediates. Designing a successful MCR requires a deep understanding of reaction kinetics and compatibilities. The development of new catalytic systems has enabled MCRs that were previously not feasible, allowing for the construction of highly substituted and diverse heterocyclic libraries for high-throughput screening.
Experimental Protocol: Visible-Light Synthesis of 2-Phenylindole
This protocol details a self-validating system for the synthesis of a 2-phenylindole derivative via a photoredox-catalyzed cyclization of a 2-vinylaniline precursor.[12] This method exemplifies a modern, mild, and efficient approach to constructing a key N-heterocyclic scaffold.
Objective: To synthesize 2-phenylindole from (Z)-1-(2-aminophenyl)-2-phenylethene using a ruthenium-based photocatalyst.
Materials & Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (Z)-1-(2-aminophenyl)-2-phenylethene | C₁₄H₁₃N | 195.26 | 97.6 mg | 0.5 |
| Ru(bpy)₃(PF₆)₂ | C₃₀H₂₄F₁₂N₆P₂Ru | 859.57 | 4.3 mg | 0.005 (1 mol%) |
| Acetonitrile (MeCN), Anhydrous | CH₃CN | 41.05 | 5.0 mL | - |
| 10 mL Schlenk tube with stir bar | - | - | 1 | - |
| Blue LED light source (450 nm) | - | - | 1 | - |
| Nitrogen or Argon gas supply | - | - | - | - |
Protocol Steps:
-
Reagent Preparation: In a controlled environment (e.g., glovebox or under an inert atmosphere), add (Z)-1-(2-aminophenyl)-2-phenylethene (97.6 mg, 0.5 mmol, 1.0 equiv) and the photocatalyst Ru(bpy)₃(PF₆)₂ (4.3 mg, 0.005 mmol, 1 mol%) to a 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Causality Note: The photocatalyst is used in catalytic amounts because it is regenerated during the catalytic cycle. Using anhydrous solvent is crucial to prevent quenching of reactive intermediates by water.
-
-
Reaction Setup: Add anhydrous acetonitrile (5.0 mL) to the Schlenk tube. Seal the tube with a rubber septum.
-
Degassing: Sparge the reaction mixture with nitrogen or argon gas for 15-20 minutes while stirring. This step is critical to remove dissolved oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.
-
Initiation and Incubation: Place the sealed Schlenk tube approximately 5-10 cm from a 450 nm blue LED light source. Begin vigorous stirring. To prevent overheating, a small fan can be directed at the reaction vessel. The reaction is typically run at ambient temperature (20-25 °C).
-
Self-Validation Checkpoint: A successful reaction will often show a color change. Monitor the reaction progress by taking small aliquots via syringe and analyzing by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours.
-
-
Reaction Workup: Once the starting material is consumed (typically 12-24 hours), turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.
-
Causality Note: Silica gel chromatography separates the nonpolar product from the highly polar (and colored) ruthenium catalyst and any minor impurities.
-
-
Characterization: Combine the product-containing fractions and remove the solvent under reduced pressure. The final product, 2-phenylindole, should be obtained as a white to off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Outcome: Yields for this reaction are typically in the range of 80-95%. The structural data should be consistent with literature values for 2-phenylindole.
Mechanistic Insight: The Photoredox Catalytic Cycle
The synthesis of 2-phenylindole in the protocol above proceeds through a well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and adapting the reaction for different substrates.
Caption: Simplified catalytic cycle for photoredox synthesis of indole.
Conclusion
The synthesis of novel heterocyclic compounds remains a vibrant and critical area of research for the pharmaceutical industry.[16][17] Modern synthetic strategies, such as visible-light photoredox catalysis, C-H activation, and multicomponent reactions, have fundamentally changed the landscape, enabling the creation of complex molecules with unprecedented efficiency and elegance.[7] By understanding the underlying principles and mastering the associated protocols, researchers can accelerate the discovery of new chemical entities that may become the next generation of essential medicines. The continued collaboration between academic and industrial laboratories will be crucial in pushing the boundaries of what is possible in heterocyclic chemistry.[7]
References
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
- Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. ACS Publications.
- Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. PubMed.
- Modern Strategies for Heterocycle Synthesis. MDPI.
- Heterocyclic Compounds in Drug Discovery and Their Medical Applications. MDPI.
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI.
- Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
- Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
- Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. Bentham Science Publishers.
- Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Taylor & Francis.
- Modern advances in heterocyclic chemistry in drug discovery. PubMed.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. ResearchGate.
- A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr.
- REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org.
- Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI.
- Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. PubMed.
- Methods to access heterocycles; Applications to bioactive compounds. SciTechnol.
- A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. iqjps.com.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. scirp.org.
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- Green Methods for the Synthesis of Bioactive Heterocycles. ResearchGate.
- Green chemistry approach for the synthesis of bioactive heterocycles. Goa University.
- Sustainable catalytic protocols for the synthesis of biologically active heterocyclic compounds. ResearchGate.
- Modern Strategies for Heterocycle Synthesis. ResearchGate.
- Synthesis and biological evaluation of oxygen-, nitrogen-, and sulphur-containing non-fused heterocycles and tricyclic fused pyrimidines. ResearchGate.
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Modern advances in heterocyclic chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. info.unigoa.ac.in [info.unigoa.ac.in]
- 16. Modern Strategies for Heterocycle Synthesis | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
Welcome to the technical support guide for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and detailed protocols to help you optimize your reaction yield and purity.
Synthesis Overview
The target molecule, 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde[1], is a valuable heterocyclic building block. Its synthesis is typically approached via a two-stage process. The first stage involves the construction of the 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine core[4], followed by an electrophilic formylation to introduce the aldehyde group at the C6 position. The Vilsmeier-Haack reaction is the most common method for this formylation step.[3][5][6]
While seemingly straightforward, the electron-deficient nature of the pyridine ring presents unique challenges to the formylation step, often leading to issues with yield and regioselectivity.[2][7] This guide will address these specific pain points.
Caption: General two-stage synthetic workflow for the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My Vilsmeier-Haack formylation reaction shows very low conversion or fails completely. What are the likely causes and how can I improve the yield?
A1: This is a common issue, often rooted in the preparation of the Vilsmeier reagent or the inherent reactivity of the pyridine substrate. Here are the primary factors to investigate:
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent (a chloroiminium salt) is formed from the reaction of phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[6] This reagent is moisture-sensitive and should be prepared in situ under anhydrous conditions.
-
Causality: Trace amounts of water will hydrolyze both POCl₃ and the active reagent, quenching the reaction.
-
Solution: Ensure your DMF is anhydrous. Add freshly distilled POCl₃ dropwise to the DMF at 0 °C to control the exothermic reaction and allow for the complete formation of the electrophilic Vilsmeier reagent before adding your substrate.
-
-
Reaction Temperature: The temperature profile is critical.
-
Causality: While initial reagent formation requires cooling, the subsequent electrophilic substitution on the moderately activated pyridine ring requires thermal energy to overcome the activation barrier. However, excessive heat can lead to decomposition of the substrate or product.
-
Solution: After adding the 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine substrate at a low temperature (0-5 °C), slowly warm the reaction mixture to a moderate temperature (typically 60-80 °C) and monitor the progress by TLC.
-
-
Stoichiometry: The molar ratio of reagents is crucial.
-
Causality: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. A large excess is often used to drive the reaction to completion.
-
Solution: Use a molar excess of the Vilsmeier reagent. A common starting point is 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the substrate.
-
Q2: My TLC analysis shows multiple product spots. What are the likely impurities and how can I identify them?
A2: The formation of multiple spots indicates either incomplete reaction or the generation of side products. The most common impurities are:
-
Unreacted Starting Material: The most non-polar spot on the TLC plate is often the unreacted 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine.
-
Regioisomeric Product: The primary side product is often the 2,3-Dihydro-[2][3]dioxino[2,3-b]pyridine-7 -carbaldehyde isomer.
-
Causality: Electrophilic attack can occur at either the C6 or C7 position. While the C6 position is generally favored electronically, the energy difference can be small, leading to a mixture of isomers.
-
Identification: The isomers will likely have very similar Rf values. Accurate identification requires isolation (e.g., via careful column chromatography or preparative HPLC) followed by spectroscopic analysis (¹H NMR, HMBC). The coupling patterns of the aromatic protons will definitively distinguish the 6- and 7-carbaldehyde isomers.
-
-
Decomposition Products: If the reaction was overheated or run for too long, baseline streaking or additional spots may appear on the TLC, corresponding to decomposition.
Caption: Decision tree for troubleshooting common synthesis issues.
Q3: My work-up is messy and leads to significant product loss. Can you provide a robust protocol?
A3: A careful work-up is essential for hydrolyzing the intermediate iminium salt to the final aldehyde and preventing product degradation.
-
Causality: The reaction mixture is highly acidic and contains reactive phosphorus byproducts. Rapid, uncontrolled quenching with water or base can be highly exothermic and can lead to the formation of intractable emulsions or degradation of the desired aldehyde.
-
Solution:
-
Cool the reaction vessel in an ice bath.
-
Prepare a separate beaker containing a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) sodium hydroxide (NaOH) solution.
-
Slowly and carefully pour the reaction mixture onto the stirred, cold basic solution. This neutralizes the acid and hydrolyzes the iminium intermediate. Monitor the pH to ensure it remains basic (pH > 8).
-
Allow the mixture to stir until the hydrolysis is complete (typically 30-60 minutes).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can then be purified by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Vilsmeier-Haack formylation of the dioxino-pyridine core?
A1: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination of a chlorophosphate species generates the highly electrophilic N,N-dimethyl-chloroiminium ion (the Vilsmeier reagent).[5]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine attacks the carbon of the Vilsmeier reagent. The oxygen atom of the dioxino ring donates electron density, activating the pyridine ring, preferentially at the C6 position, to form a resonance-stabilized cationic intermediate (a sigma complex).
-
Hydrolysis: The resulting iminium ion is stable to the reaction conditions but is readily hydrolyzed during the aqueous work-up. Water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final aldehyde product is formed.
Q2: Are there alternative methods for formylating this heterocyclic system if the Vilsmeier-Haack reaction consistently gives poor results?
A2: Yes, while the Vilsmeier-Haack is the most direct method, other strategies exist, particularly for challenging pyridine systems. These are generally more complex but can be effective:
-
Directed Ortho-Metalation (DoM): If a suitable directing group can be installed on the pyridine ring, lithiation followed by quenching with an electrophilic formylating agent (like DMF) can provide high regioselectivity. However, this requires additional synthetic steps.
-
Advanced Pyridine C-H Functionalization: Recent developments in organic synthesis have produced methods for the meta-selective formylation of electron-deficient pyridines by temporarily dearomatizing the ring to create a more reactive intermediate.[2][8][9] One such strategy involves the formation of streptocyanine intermediates which then undergo formylation.[10] These methods are powerful but require specialized reagents and conditions.
Protocols and Data
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Reaction | 1. Wet reagents/glassware2. Incomplete Vilsmeier reagent formation3. Insufficient reaction temperature | 1. Use anhydrous DMF and dry glassware.2. Add POCl₃ to DMF at 0 °C and stir before adding substrate.3. Warm reaction to 60-80 °C and monitor by TLC. |
| Mixture of Isomers | Low regioselectivity of electrophilic attack | Try lowering the reaction temperature to increase selectivity. If unsuccessful, rely on careful chromatographic separation (e.g., using a shallow solvent gradient). |
| Product Loss During Work-up | 1. Uncontrolled, exothermic quenching2. Emulsion formation | 1. Add reaction mixture slowly to a large volume of ice-cold aqueous base.2. If emulsions form, add brine during extraction to help break them. |
| Dark/Polymeric Material | Reaction temperature too high or reaction time too long | Reduce reaction temperature or time. Monitor closely by TLC and quench the reaction as soon as the starting material is consumed. |
Protocol 1: Synthesis of 2,3-Dihydro-[2][3]dioxino[2,3-b]pyridine
This protocol is a representative procedure and may require optimization.
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) in anhydrous DMF (10 mL/mmol of pyridine) under an inert atmosphere (N₂ or Ar), add ethylene glycol (1.5 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2,3-dichloropyridine (1.0 eq.)[11][12] in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and cautiously quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Optimized Vilsmeier-Haack Formylation
-
In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise with vigorous stirring over 15 minutes. A thick white precipitate may form.
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add a solution of 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine (1.0 eq.) in anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Allow the reaction to slowly warm to room temperature, then heat to 70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and proceed with the robust work-up protocol described in Troubleshooting Q3 .
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
References
- Shi, Y., Yan, M., Yang, D., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society.
- Shi, Y., Yan, M., Yang, D., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters.
- Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- Jadhav, G. R., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Chemistry and Pharmaceutical Sciences.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- Shi, Y., Yan, M., Yang, D., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. PubMed.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). Japan Institute of Heterocyclic Chemistry.
- PubChem. (n.d.). 2H,3H-[2][3]dioxino[2,3-b]pyridine-6-carbaldehyde. PubChem.
- Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine. Google Patents.
- PubChem. (n.d.). 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. PubChem.
Sources
- 1. 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | C7H7NO2 | CID 11007968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. C3-Formylation of Pyridines via Streptocyanine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Pyridine Carbaldehyde Compounds
Welcome to the technical support center for the purification of pyridine carbaldehyde compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile but often challenging reagents. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common hurdles in obtaining high-purity pyridine carbaldehydes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Issue 1: My pyridine carbaldehyde has developed a yellow or brown color. What is causing this and how can I purify it?
Answer:
The development of a yellow or brown color in pyridine carbaldehydes is a common sign of impurity formation or degradation.[1] Older samples are particularly prone to this discoloration.[1] The primary causes are:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (e.g., picolinic acid, nicotinic acid, or isonicotinic acid). This process can be accelerated by exposure to air.
-
Aldol-type reactions: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities. These side reactions lead to the formation of colored byproducts.
-
Impurities from synthesis: Residual reagents or byproducts from the synthesis of the pyridine carbaldehyde can also contribute to the color.
Recommended Purification Protocol:
For colored pyridine carbaldehydes, vacuum distillation is often the most effective method to remove non-volatile impurities and colored degradation products.
Step-by-Step Protocol for Vacuum Distillation:
-
Pre-treatment (Optional but Recommended): If you suspect acidic impurities like the corresponding carboxylic acid, you can pre-treat the aldehyde. One method involves stirring the crude aldehyde with anhydrous potassium carbonate to neutralize and remove acidic contaminants.[2]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying (if necessary): If water is a concern, the pyridine carbaldehyde can be dried over a suitable agent like anhydrous magnesium sulfate before distillation.
-
Distillation: Heat the flask gently using an oil bath. Collect the fraction that distills at the correct boiling point and pressure for your specific isomer. For example, 3-pyridinecarboxaldehyde has a boiling point of 95–97°C at 15 mmHg.[2]
-
Storage: Store the purified, colorless aldehyde under an inert atmosphere (nitrogen or argon) in a dark, sealed container to prevent re-oxidation and degradation.[3]
Issue 2: My TLC and NMR analysis indicate the presence of the corresponding pyridyl carboxylic acid. How can I remove this impurity?
Answer:
The presence of the corresponding carboxylic acid is a frequent issue, often arising from the oxidation of the aldehyde. An acid-base extraction is the most effective method to selectively remove this acidic impurity. This technique exploits the different solubilities of the neutral aldehyde and the acidic carboxylic acid in aqueous and organic phases upon pH adjustment.[4][5]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude pyridine carbaldehyde in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[6] The carboxylic acid will react with the bicarbonate to form its sodium salt, which is soluble in the aqueous layer. The pyridine carbaldehyde, being a neutral compound, will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash with the basic solution to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified pyridine carbaldehyde.
Workflow for Acid-Base Extraction:
Caption: Workflow for removing acidic impurities.
Issue 3: I am having difficulty purifying my pyridine carbaldehyde using column chromatography. What are some best practices?
Answer:
Column chromatography of pyridine-based compounds can be challenging due to their basicity, which can lead to tailing on silica gel.[7] Here are some tips to improve your separation:
-
Choice of Stationary Phase: While silica gel is common, it is acidic and can interact strongly with the basic pyridine nitrogen. This can be mitigated by:
-
Using neutral or basic alumina: Alumina can be a better choice for basic compounds.
-
Deactivating silica gel: Pre-treating the silica gel with a small amount of a tertiary amine, like triethylamine (typically 0.5-1% v/v), in the eluent can neutralize the acidic sites and reduce tailing.
-
-
Solvent System Selection: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include mixtures of:
-
Hexanes and ethyl acetate
-
Dichloromethane and methanol
-
Recommended Solvent Systems for Column Chromatography:
| Compound Class | Stationary Phase | Eluent System (starting point) |
| Pyridine Carbaldehydes | Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1 gradient) |
| Silica Gel with 1% Et₃N | Hexane/Ethyl Acetate | |
| Neutral Alumina | Dichloromethane/Methanol (e.g., 99:1 to 95:5 gradient) |
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. For less soluble compounds, a "dry loading" technique can be beneficial.
Frequently Asked Questions (FAQs)
What is the most reliable general-purpose method for purifying pyridine carbaldehydes?
For general-purpose purification, a combination of techniques is often best. A typical workflow would be:
-
Acid-Base Extraction: To remove any acidic or basic impurities.
-
Column Chromatography: To separate the desired aldehyde from other neutral byproducts.
-
Recrystallization or Distillation: As a final polishing step to obtain a highly pure, crystalline solid or a clear liquid.
The choice of the final step depends on the physical state of the purified compound. For instance, 2,5-dichloro-3-pyridinecarboxaldehyde can be recrystallized from cyclohexane.[8]
How should I store purified pyridine carbaldehydes to maintain their purity?
Proper storage is crucial to prevent degradation. Follow these guidelines:
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.[9]
-
Low Temperature: Refrigeration (2-8°C) is recommended to slow down potential decomposition pathways.[3]
-
Protection from Light: Use an amber or foil-wrapped container as some isomers are light-sensitive.[3]
-
Tightly Sealed Container: To prevent the absorption of moisture, as these compounds can be hygroscopic.[10]
What are the key differences in purifying 2-, 3-, and 4-pyridine carbaldehydes?
While the general principles apply to all isomers, there can be subtle differences in their physical properties that influence the choice of purification method.
Physical Properties of Pyridine Carbaldehyde Isomers:
| Isomer | Molecular Formula | Molecular Weight | Boiling Point | Physical State at RT |
| 2-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 g/mol | 181°C | Colorless to yellow liquid[1][11] |
| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 g/mol | ~198-200°C | Yellow to light brown solid or liquid[3][12] |
| 4-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 g/mol | ~200°C | Liquid |
The lower boiling point of the 2-isomer makes it more amenable to distillation at atmospheric pressure compared to the 3- and 4-isomers, which may require vacuum distillation to prevent decomposition at higher temperatures.
Which analytical techniques are best for assessing the purity of my pyridine carbaldehyde?
A combination of analytical methods should be used to confirm the purity and identity of your compound:
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for determining purity by peak area percentage. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid, is a common setup.[12][13][14]
-
Gas Chromatography (GC): Suitable for volatile compounds, GC with a flame ionization detector (FID) or mass spectrometry (MS) detector can provide high-resolution separation and purity assessment.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the purification process.
Decision Tree for Purification Method Selection:
Sources
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
Technical Support Center: Dioxinopyridine Synthesis Purification
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dioxinopyridine derivatives. While the core dioxinopyridine scaffold is robust, its synthesis is often accompanied by the formation of characteristic impurities that can complicate downstream applications. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific purification challenges. The principles and techniques discussed are grounded in established pyridine chemistry, offering field-proven solutions to common problems.
Troubleshooting Guide: Isolating Your Pure Dioxinopyridine
This section addresses specific problems encountered during the purification of crude dioxinopyridine products. Each entry details the problem, its probable causes, and a step-by-step protocol for resolution.
Problem 1: My final product is contaminated with a more polar, UV-active impurity that shows an M+16 peak in LC-MS.
Probable Cause: This is a classic signature of Pyridine N-oxide formation . The nitrogen atom in the pyridine ring is susceptible to oxidation, especially if oxidizing agents are used or if the reaction is exposed to air for extended periods at elevated temperatures.[1][2] Peroxy acids, or even hydrogen peroxide, can be common oxidants leading to this side product.[1][3]
Solution: Reductive Deoxygenation
The N-O bond in pyridine N-oxides is readily reduced to regenerate the parent pyridine.[1][4] A reliable method involves using triphenylphosphine (PPh₃).
Experimental Protocol 1: Deoxygenation with Triphenylphosphine
-
Dissolution: Dissolve the crude dioxinopyridine mixture containing the N-oxide impurity in a suitable anhydrous solvent (e.g., Toluene or Acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add 1.2 to 1.5 equivalents of triphenylphosphine (PPh₃) to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is usually complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting residue will contain your desired dioxinopyridine and the by-product, triphenylphosphine oxide (TPPO).
-
-
Purification: Separate the dioxinopyridine from TPPO using flash column chromatography. TPPO is significantly more polar than its parent phosphine and can often be separated effectively. (See Protocol 3 for chromatography details).
Problem 2: My crude NMR shows unreacted starting materials and several unidentifiable aromatic by-products.
Probable Cause: Incomplete reaction or competing side reactions are common issues in complex heterocyclic syntheses.[5][6] For syntheses involving palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), residual palladium can also complicate purification and downstream steps.[7][8][9]
Solution: Multi-Step Purification Strategy
A combination of extraction and chromatography is highly effective for complex mixtures. The basic nature of the pyridine nitrogen is a powerful handle for purification.[10][11]
Step A: Acid-Base Liquid-Liquid Extraction
This technique separates your basic dioxinopyridine from neutral or acidic impurities.[12][13][14]
Experimental Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) two to three times. Your basic dioxinopyridine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[10][11]
-
Separation: Combine the aqueous layers. At this stage, the initial organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >9. This deprotonates your product, causing it to become soluble in organic solvents again (it may precipitate out if it has low aqueous solubility).
-
Re-extraction: Extract the basified aqueous solution three times with fresh DCM or EtOAc. Your pure, deprotonated dioxinopyridine will now be in the organic layer.
-
Final Wash & Dry: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step B: Removal of Residual Palladium Catalyst
If your synthesis used a palladium catalyst, trace amounts can remain. These can be removed by specialized scavengers or filtration techniques.
-
Filtration: A simple method involves dissolving the product in a suitable solvent and filtering it through a short plug of Celite®, which can help remove some precipitated palladium species.[7]
-
Specialized Scavengers: For more complete removal, commercially available silica- or polymer-bound scavengers with thiol or amine functionalities can be stirred with the product solution to chelate and remove the residual metal.
Problem 3: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery.
Probable Cause: The basic nitrogen atom of the dioxinopyridine interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[10][15] This interaction leads to peak tailing and poor chromatographic performance.
Solution: Modified Eluent or Stationary Phase
To achieve sharp, symmetrical peaks, you must neutralize the acidic sites on the silica gel or use a different stationary phase.[15]
Experimental Protocol 3: Flash Column Chromatography for Basic Compounds
-
Prepare the Column: Pack a silica gel column as you normally would.
-
Modify the Eluent: Add a small amount of a basic modifier to your eluent system (e.g., a hexane/ethyl acetate gradient).
-
Triethylamine (TEA): The most common choice. Add 0.5-1% TEA by volume to your mobile phase.
-
Ammonia: For more polar compounds, using a mobile phase saturated with ammonia (e.g., a DCM/Methanol system where the methanol is pre-saturated with NH₃ gas) can be effective.
-
-
Equilibrate: Before loading your sample, flush the column with at least 5 column volumes of the modified eluent to ensure the entire stationary phase is neutralized.
-
Load and Elute: Load your sample (adsorbed onto a small amount of silica for best results) and run the column as usual. The peaks should be significantly sharper, allowing for better separation.[10]
-
Alternative Stationary Phases: If tailing persists, consider using alumina (basic or neutral) or a C18 reversed-phase column, which do not have the same acidic surface chemistry.[15]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for a newly synthesized, solid dioxinopyridine derivative?
A1: Recrystallization is often the most powerful and scalable technique for purifying solid compounds.[16][17][18] It can dramatically increase purity in a single step by excluding impurities from the growing crystal lattice.[18][19]
Experimental Protocol 4: General Recrystallization
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your dioxinopyridine is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[16][19] Test small amounts in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixtures).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise until the solid just dissolves completely.[16]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[18]
-
Crystallization: Once the flask is at room temperature, you can place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[16][17]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q2: How can I confirm the identity of an unknown impurity?
A2: A combination of analytical techniques is required.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the first step. It will tell you the molecular weight of the impurity and its retention time relative to your product. This data provides the molecular formula and clues to its polarity.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to determine the exact elemental composition of the impurity. This is critical for distinguishing between isomers or compounds with very similar masses.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): If you can isolate a sufficient quantity of the impurity (even a few milligrams), multi-dimensional NMR is the most powerful tool for elucidating its complete chemical structure.[20][21]
Q3: My synthesis is a multi-component reaction (MCR). How does this affect my purification strategy?
A3: MCRs can produce complex crude mixtures because several competing reaction pathways may be active, leading to a variety of side products.[5][6] For these reactions, a single purification method is rarely sufficient.
-
Prioritize Extraction: Begin with an acid-base liquid-liquid extraction (Protocol 2) to isolate the basic components of the mixture. This is a highly effective first pass to remove non-basic starting materials and by-products.
-
Systematic Chromatography: After extraction, you will likely need to perform column chromatography (Protocol 3). It is crucial to first analyze the mixture thoroughly by TLC in various solvent systems to find an eluent that provides good separation between your target compound and the remaining impurities. For particularly challenging separations, specialized techniques like pH-zone-refining counter-current chromatography can be employed.[10][20]
Data & Visualization
Diagrams
Troubleshooting Workflow for Dioxinopyridine Purification
A general workflow for troubleshooting the purification of dioxinopyridine products.
Acid-Base Liquid-Liquid Extraction Logic
Flow diagram illustrating the separation of a basic product via LLE.
Tables
Table 1: Common Impurities in Dioxinopyridine Synthesis & Their Identification
| Impurity Type | Probable Source | Key Diagnostic Signature | Recommended Action |
|---|---|---|---|
| Pyridine N-oxide | Oxidation of the pyridine nitrogen by air or oxidizing agents.[1] | MS: M+16 peak. ¹H NMR: Downfield shift of protons α to the nitrogen. | Protocol 1: Reductive Deoxygenation. |
| Unreacted Starting Material | Incomplete reaction; incorrect stoichiometry; insufficient reaction time.[5] | TLC/LC-MS/NMR: Signals corresponding to known starting materials. | Protocol 2 & 3: Extraction followed by Chromatography. |
| Hydrolyzed Intermediates | Presence of water in reaction, especially with activated esters or acyl chlorides. | MS: Mass corresponding to the hydrolyzed species. IR: Appearance of O-H or C=O stretches. | Protocol 2: Acid-Base Extraction. |
| Residual Palladium Catalyst | Incomplete removal after cross-coupling reactions (e.g., Suzuki, Heck).[7][22] | Analysis: Often appears as a fine black solid. Can be quantified by ICP-MS. | Filtration through Celite®; treatment with a metal scavenger. |
| Triphenylphosphine Oxide (TPPO) | By-product from Wittig reactions or deoxygenation using PPh₃.[1] | ³¹P NMR: Characteristic singlet around +25 to +30 ppm. | Protocol 3: Column Chromatography. |
Table 2: Recommended Eluent Systems for Column Chromatography on Silica Gel
| Target Separation | Recommended Eluent System | Rationale & Notes |
|---|---|---|
| General Purification | Hexane / Ethyl Acetate + 0.5-1% Triethylamine (TEA) | TEA neutralizes acidic silanol groups, preventing peak tailing of the basic product.[10] A versatile system for compounds of moderate polarity. |
| Separating Highly Polar Compounds | Dichloromethane / Methanol + 1% Triethylamine (TEA) | A more polar system for baseline-separating polar impurities. The methanol percentage can be increased from 1% to 10% in a gradient. |
| Removing Non-Polar Impurities | Toluene / Acetone + 0.5% Triethylamine (TEA) | Toluene can offer different selectivity compared to hexane for aromatic compounds, sometimes improving separation from non-polar by-products. |
| Alternative for Stubborn Tailing | Dichloromethane / Methanol (pre-saturated with NH₃) | A stronger basic modifier for very basic compounds that still show tailing with TEA. Prepare by bubbling ammonia gas through methanol. |
References
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- Benchchem. Troubleshooting common issues in pyridine synthesis.
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Química Organica.org. Formation of pyridine N-oxides.
- JournalsPub. Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- Google Patents. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
- Wikipedia. Pyridine-N-oxide.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds.
- PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Agilent. Pyridines Separation of pyridine and other amines.
- YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Pyridine Ring Synthesis.
- Arkivoc. Recent trends in the chemistry of pyridine N-oxides.
- Wikipedia. Liquid–liquid extraction.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- PMC - NIH. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
- Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Taylor & Francis Online. A new method for simultaneously determining 16 nitrogen-heterocyclic pesticides based on liquid–liquid extraction and high-performance liquid chromatography.
- PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- YouTube. Recrystallization | MIT Digital Lab Techniques Manual.
- YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point.
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- MDPI. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.
- ResearchGate. Identification and synthesis of impurities formed during sertindole preparation.
- YouTube. Recrystallization of Acetanilide.
Sources
- 1. Formation of pyridine N-oxides [quimicaorganica.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. N-oxide synthesis by oxidation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. journalspub.com [journalspub.com]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
Technical Support Center: 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
Welcome to the comprehensive technical guide for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde. This document is designed to provide researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the compound's integrity.
The core structure of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde incorporates a pyridine-carbaldehyde moiety fused to a dihydro-dioxin ring.[1][2] While specific stability data for this exact molecule is limited in publicly available literature, its chemical architecture allows us to infer stability characteristics and handling protocols from well-studied analogous compounds, particularly pyridine aldehydes.[3][4][5] The aldehyde functional group is susceptible to oxidation, and the pyridine ring can be sensitive to light and heat.[3][6]
This guide is structured to address the most common questions and troubleshooting scenarios encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde?
A1: The primary degradation pathways for this compound are anticipated to be oxidation of the aldehyde group to a carboxylic acid, and potential light-induced or heat-induced reactions. Aldehydes, in general, are susceptible to air oxidation.[6] Pyridine derivatives can be sensitive to light, leading to discoloration and the formation of impurities.[3]
Q2: What is the recommended short-term storage condition for this compound?
A2: For short-term storage (up to one week), the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C.[6][7] The container should be made of amber glass or another opaque material to protect it from light.[3]
Q3: What are the optimal long-term storage conditions?
A3: For long-term storage (months to years), it is highly recommended to store the compound as a lyophilized powder at -20°C to -80°C.[7] This minimizes the risk of degradation from moisture, air, and thermal stress. The container should be tightly sealed and protected from light.
Q4: The compound has changed color from off-white to yellow/brown. Is it still usable?
A4: A change in color often indicates degradation or the formation of impurities.[3] While a slight color change may not significantly impact every application, it is a strong indicator that the compound's purity has been compromised. We recommend performing a purity analysis (e.g., HPLC, NMR) before proceeding with critical experiments. For sensitive applications, using a fresh, pure sample is advisable.
Q5: Can I store this compound in solution?
A5: Storing the compound in solution is generally not recommended for long periods due to an increased risk of solvent-mediated degradation. If you must store it in solution, use a dry, aprotic solvent, purge the solution with an inert gas, and store it at -20°C or below for the shortest possible time. Always perform a quality check before use.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
Issue 1: Inconsistent Experimental Results
-
Symptom: Lack of reproducibility in assays, unexpected side products in synthetic reactions.
-
Potential Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Compound Appears Clumped or Oily
-
Symptom: The solid compound is not a free-flowing powder.
-
Potential Cause: Absorption of moisture. Aldehydes can be hygroscopic.
-
Solution:
-
Handle the compound in a glove box or under a dry, inert atmosphere.
-
If moisture absorption is suspected, the compound can be dried under a high vacuum. However, be cautious with heating as it can also promote degradation.
-
For future use, ensure the container is tightly sealed and consider storing it in a desiccator.[8]
-
Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount for maintaining the integrity of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
Summary of Storage Conditions
| Condition | Temperature | Atmosphere | Container | Duration |
| Short-Term | 2-8°C | Inert Gas (N₂ or Ar) | Tightly Sealed, Amber Glass Vial | < 1 week |
| Long-Term | -20°C to -80°C | Inert Gas (N₂ or Ar) | Tightly Sealed, Amber Glass Vial | > 1 week |
| In Solution | ≤ -20°C | Inert Gas (N₂ or Ar) | Tightly Sealed, Amber Glass Vial | Not Recommended; use immediately if possible |
Experimental Protocol: Aliquoting for Long-Term Storage
This protocol minimizes the exposure of the bulk compound to atmospheric conditions.
-
Preparation: Move the sealed container of the compound, along with the necessary number of smaller amber glass vials, spatulas, and a balance into a glove box with a dry, inert atmosphere (e.g., nitrogen).
-
Equilibration: Allow the compound container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.
-
Dispensing: Carefully dispense the desired amount of the compound into each smaller vial.
-
Sealing: Tightly seal each vial. For extra protection, wrap the cap with parafilm.
-
Labeling: Clearly label each aliquot with the compound name, date, and concentration (if applicable).
-
Storage: Place the aliquots in the appropriate long-term storage condition (-20°C to -80°C).[7]
Caption: Workflow for aliquoting 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
References
- Pyridine-2-carbaldehyde - Registration Dossier - ECHA.
- (E)-2,3-Dihydro-[3][8]dioxino[2,3-b]pyridine-8-carbaldehydeoxime - Cusabio.
- 2H,3H-[3][8]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem.
- 3-Pyridinecarboxaldehyde | 1X100MG | C6H5NO | 687805 | 500-22-1 - HPC Standards.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. cusabio.com [cusabio.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Side Reactions in Pyridine Aldehyde Synthesis
Welcome to the technical support center for pyridine aldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these critical heterocyclic building blocks. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My oxidation of a hydroxymethylpyridine to the corresponding aldehyde is resulting in low yield and the formation of a significant amount of carboxylic acid. What is causing this over-oxidation and how can I prevent it?
A1: Over-oxidation of the desired aldehyde to a carboxylic acid is a frequent challenge in pyridine aldehyde synthesis. This occurs when the oxidizing agent is too harsh or when reaction conditions are not sufficiently controlled. The electron-deficient nature of the pyridine ring can also influence the reactivity of the aldehyde.
The choice of oxidant is paramount for a successful and selective transformation. While strong oxidants like potassium permanganate (KMnO₄) or chromic acid can be effective, they often lead to over-oxidation.[1] Milder and more selective reagents are generally preferred.
Troubleshooting Over-oxidation:
-
Reagent Selection: Employing milder oxidizing agents is the most effective strategy.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a highly selective and mild reagent for the oxidation of allylic and benzylic alcohols, including hydroxymethylpyridines.[2][3] It is a heterogeneous reagent, and reactions are typically run at room temperature or with gentle heating.[4] The mild conditions preserve many sensitive functional groups.[2][3]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers excellent selectivity for the oxidation of primary alcohols to aldehydes under neutral and mild conditions.[5][6][7] It is known for its high yields, short reaction times, and tolerance of a wide range of functional groups.[6][8]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with an electrophile like oxalyl chloride at cryogenic temperatures (typically -78 °C).[9][10][11] The Swern oxidation is renowned for its exceptionally mild conditions and broad functional group compatibility, effectively preventing over-oxidation.[12][13]
-
-
Reaction Control:
-
Temperature: Maintain strict temperature control, especially for exothermic oxidation reactions. Running reactions at lower temperatures can help to minimize over-oxidation.
-
Stoichiometry: Use the correct stoichiometry of the oxidizing agent. An excess of a strong oxidant will invariably lead to the formation of the carboxylic acid.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction as soon as the starting material is consumed.
-
Comparative Table of Common Oxidizing Agents:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Manganese Dioxide (MnO₂)[2][4] | Room temp. to reflux in solvents like CH₂Cl₂, CHCl₃, or acetone | High selectivity for allylic/benzylic alcohols, mild conditions, easy workup (filtration) | Requires a large excess of reagent, reaction times can be long |
| Dess-Martin Periodinane (DMP)[5][6][7] | Room temp. in CH₂Cl₂ or CHCl₃ | Mild, neutral pH, high yields, short reaction times, broad functional group tolerance | Can be explosive under certain conditions, relatively expensive |
| Swern Oxidation[9][10][11] | -78 °C in CH₂Cl₂ with DMSO, oxalyl chloride, and a hindered base (e.g., Et₃N) | Exceptionally mild, high selectivity, excellent for sensitive substrates | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct |
| Pyridinium Chlorochromate (PCC)[11] | Room temp. in CH₂Cl₂ | Generally stops at the aldehyde | Chromium(VI) is toxic and carcinogenic |
Q2: I am observing the formation of both the corresponding alcohol and carboxylic acid from my pyridine aldehyde, especially during workup or under basic conditions. What is this reaction and how can I avoid it?
A2: This is a classic example of the Cannizzaro reaction , a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as pyridine aldehydes, in the presence of a strong base.[14] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid.[15][16]
Mechanism of the Cannizzaro Reaction: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. The resulting hydrated anion then transfers a hydride ion to a second molecule of the aldehyde, leading to the formation of a carboxylate and an alkoxide, which is then protonated to the alcohol.
Troubleshooting the Cannizzaro Reaction:
-
pH Control: The most critical factor is to avoid strongly basic conditions, especially during workup. If your reaction mixture is basic, neutralize it carefully with a dilute acid (e.g., 1M HCl) before extraction.[17][18]
-
Choice of Base: If a base is required in a preceding step, consider using a non-nucleophilic, hindered base instead of strong nucleophilic bases like NaOH or KOH.[17]
-
Temperature: Higher temperatures can promote the Cannizzaro reaction.[17] Perform reactions and workups at lower temperatures where possible.
-
Crossed Cannizzaro Reaction: In some synthetic strategies, a "sacrificial" aldehyde like formaldehyde can be intentionally added to be oxidized, thus driving the reduction of the more valuable pyridine aldehyde to the corresponding alcohol if that is the desired product.[15]
Workflow for Avoiding the Cannizzaro Reaction:
Caption: Decision workflow for workup of pyridine aldehydes to avoid the Cannizzaro reaction.
Q3: My synthesis of a substituted pyridine via a condensation reaction (e.g., Hantzsch or Kröhnke) is giving a low yield and a complex mixture of byproducts. What are the likely causes?
A3: Low yields and byproduct formation in multicomponent pyridine syntheses often stem from suboptimal reaction conditions, incorrect stoichiometry, or side reactions involving the starting materials.[19][20]
Common Causes and Troubleshooting Steps:
-
Incomplete Oxidation (Hantzsch Synthesis): The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine.[19] Incomplete oxidation is a common reason for low yields of the final product.
-
Incorrect Order of Reagent Addition: In unsymmetrical syntheses, the order in which reagents are added can be critical to favor the formation of the desired product over undesired intermediates.[2]
-
Solution: Review the specific literature procedure for your target molecule. If you are performing a one-pot reaction, consider a stepwise approach where intermediates are isolated and purified.[20]
-
-
Suboptimal Reaction Conditions: Traditional methods, such as refluxing in ethanol, can be inefficient.[19]
-
Solution: Explore alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or solvent-free conditions with catalysts like γ-Al₂O₃ nanoparticles can significantly improve yields and reduce reaction times.[19]
-
Troubleshooting Logic for Low-Yielding Condensation Reactions:
Caption: Systematic troubleshooting for low yields in pyridine condensation syntheses.
Experimental Protocols
Protocol 1: Selective Oxidation of 3-Hydroxymethylpyridine to 3-Pyridinecarboxaldehyde using Activated MnO₂
This protocol describes a mild and selective oxidation that minimizes the risk of over-oxidation to nicotinic acid.
Materials:
-
3-Hydroxymethylpyridine
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Celite® or silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for gentle heating)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxymethylpyridine (1 equivalent) in anhydrous dichloromethane to make a 0.1 M solution.
-
To the stirring solution, add activated manganese dioxide (10-20 equivalents by weight). The reaction is heterogeneous.
-
Stir the suspension vigorously at room temperature. The reaction can be gently heated to 40 °C if the reaction is slow.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The starting material (alcohol) should have a lower Rf than the product (aldehyde).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® or a short plug of silica gel to remove the MnO₂.
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 3-pyridinecarboxaldehyde.
-
If necessary, purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Purification of Pyridine Aldehyde from Basic Impurities and Removal of Pyridine Solvent
This protocol is for removing residual pyridine used as a solvent or base from the final product.
Materials:
-
Crude product containing pyridine aldehyde and residual pyridine
-
Ethyl acetate or other suitable organic solvent
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl solution. The pyridine will be protonated to form water-soluble pyridinium chloride, which will move into the aqueous layer.[18] Repeat the wash if a significant amount of pyridine is present.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the purified pyridine aldehyde.
References
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- National Institutes of Health (NIH). (n.d.). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. PMC.
- BenchChem. (2025).
- Guidechem. (n.d.). How is 3-Pyridinecarboxaldehyde prepared?.
- BenchChem. (2025). Avoiding side reactions in one-pot pyridine synthesis.
- RSC Publishing. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2.
- Merck Millipore. (n.d.). Dess–Martin Periodinane.
- Wikipedia. (n.d.). Dess–Martin periodinane.
- Wikipedia. (n.d.).
- Alfa Chemistry. (n.d.).
- BenchChem. (2025). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
- WordPress. (n.d.).
- Chemistry Steps. (n.d.).
- WordPress. (2026). Manganese Dioxide, MnO2.
- WordPress. (n.d.).
- Wikipedia. (n.d.).
- Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex.
- Chemistry LibreTexts. (2023). Cannizzaro Reaction.
- Quora. (2023). Why do aldehydes with alpha hydrogen not undergo Canizarro's reaction?.
- TutorChase. (n.d.). Why is the Cannizzaro reaction unique among aldehyde reactions?.
- ResearchGate. (2014).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 14. tutorchase.com [tutorchase.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvent system for dioxinopyridine purification
Technical Support Center: Dioxinopyridine Purification
A Senior Application Scientist's Guide to Recrystallization Solvent Systems
Welcome to the technical support center for the purification of dioxinopyridine derivatives. As a researcher working with this unique heterocyclic scaffold, you understand that achieving high purity is critical for reliable downstream applications, from biological screening to structural analysis. The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core, an aza-analogue of the biologically significant benzodioxin moiety, presents specific purification challenges due to its polarity and potential for complex impurity profiles stemming from its synthesis.[3]
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the nuances of dioxinopyridine recrystallization.
Frequently Asked Questions (FAQs)
Q1: What makes choosing a recrystallization solvent for dioxinopyridines challenging?
The primary challenge lies in the molecule's structural characteristics. Dioxinopyridines are polar, aromatic N-heterocycles. This means they often exhibit moderate to high solubility in polar solvents like alcohols, but poor solubility in non-polar hydrocarbon solvents. Finding a single solvent that meets the ideal criteria—high solubility when hot and low solubility when cold—can be difficult.[4][5] Furthermore, pyridine-containing compounds can sometimes be more challenging to crystallize than their non-heteroaromatic counterparts.[6][7]
Q2: What is the first step I should take to find a suitable solvent system?
Begin with microscale solubility tests. Use a small amount of your crude dioxinopyridine (10-20 mg) in a test tube and add a few drops of a potential solvent. Observe the solubility at room temperature and then upon heating.
An ideal single solvent will exhibit the following properties:
-
The dioxinopyridine should be sparingly soluble or insoluble at room temperature.[8]
-
The compound should be completely soluble in the solvent at its boiling point.[8]
-
The solvent's boiling point should be lower than the melting point of your compound to prevent it from melting or "oiling out".[9]
-
The solvent should be chemically inert, not reacting with your compound.[10]
Q3: What are some good starting solvents to test for dioxinopyridine derivatives?
Given the polar nature of the dioxinopyridine core, the following solvents are excellent starting points. Test them in order of increasing polarity.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Toluene | 111 | Low | Effective for aromatic compounds; may be a good choice if your derivative has significant non-polar substitution. |
| Ethyl Acetate (EtOAc) | 77 | Medium | A versatile solvent that often provides a good solubility differential. |
| Acetone | 56 | Medium-High | Good for many polar organic compounds, but its low boiling point may limit the solubility difference.[6] |
| Isopropanol (IPA) | 82 | High | Less polar than ethanol; can be a good alternative if solubility in ethanol is too high. |
| Ethanol (EtOH) | 78 | High | A very common and effective solvent for polar, H-bond accepting compounds like pyridines.[6] |
| Methanol (MeOH) | 65 | High | Often shows high solubility; may be better used as the "good" solvent in a two-solvent system. |
| Water | 100 | Very High | Can be an excellent choice for highly polar compounds, especially in a solvent pair with an alcohol (e.g., Ethanol/Water).[6][9] |
Q4: When should I consider a two-solvent (mixed) system?
A two-solvent system is ideal when no single solvent provides the desired temperature-dependent solubility profile. This typically occurs when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).[8]
The method involves:
-
Dissolving the dioxinopyridine in a minimal amount of a hot "good" solvent (in which it is very soluble).
-
Slowly adding a hot "bad" solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (the saturation point).
-
Adding a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allowing the mixture to cool slowly.
Common pairs for polar compounds include Ethanol/Water, Methanol/Water, and Acetone/Hexane.[6][9] The two solvents must be fully miscible with each other.[9]
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of dioxinopyridine derivatives.
Problem 1: My compound "oiled out" instead of forming crystals.
Q: I see oily droplets forming in my flask as it cools. What is happening and how do I fix it?
A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[11][12] This happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[11] It is a common problem, especially with impure compounds, as impurities can significantly depress the melting point.[2][11] The resulting oil often traps impurities, defeating the purpose of recrystallization.[12]
Causality & Solution Workflow:
Detailed Steps to Remedy Oiling Out:
-
Re-heat and Dilute: Warm the flask to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature.[11][13]
-
Cool Slowly: Allow the solution to cool as slowly as possible. Insulating the flask can promote the formation of crystals over oil.[13]
-
Change Solvents: If the problem persists, the melting point of your compound may be too low for the chosen solvent. Select a solvent with a lower boiling point.[4]
-
Reduce Impurity Load: If the crude material is very impure, consider a preliminary purification step like a plug of silica gel before attempting recrystallization.
Problem 2: No crystals are forming, even after the solution is cold.
Q: My solution has cooled to room temperature and even spent time in an ice bath, but nothing has precipitated. What should I do?
A: This is a classic case of either using too much solvent or the solution becoming supersaturated.[13] In a supersaturated solution, the molecules require a nucleation site to begin forming a crystal lattice.[13]
Solutions (to be tried in order):
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a surface for nucleation to begin.[1][13]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a perfect template for further crystal growth.[14]
-
Reduce the Solvent Volume: This is the most common reason for crystallization failure.[13] Gently heat the solution and boil off some of the solvent to re-concentrate it. Then, allow it to cool again.[13] Be careful not to evaporate too much, or the compound may crash out of solution impurely.
-
Cool to a Lower Temperature: If not already done, place the solution in a salt-ice bath or freezer, which can achieve temperatures below 0 °C.[1]
Problem 3: The final product is still colored.
Q: I've recrystallized my dioxinopyridine, but it retains a yellow or brown tint. How can I get a colorless product?
A: The color is likely due to highly conjugated, polar impurities that co-crystallize with your product. These can often be removed using activated carbon (charcoal).[1][15] Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules responsible for color.[16]
Key Considerations:
-
Use Sparingly: Activated carbon will also adsorb your desired product to some extent, reducing your yield. Use only a small amount (1-2% of your compound's weight, or the tip of a spatula).[1][16]
-
Add to a Hot Solution (Carefully): Add the charcoal to the dissolved, hot solution. Crucially, remove the flask from the heat source before adding the charcoal , as its high surface area can cause violent bumping or boiling over of a near-boiling solvent.[1][16]
-
Hot Filtration is Required: After adding the charcoal and gently swirling or boiling for a few minutes, you must perform a hot gravity filtration to remove the carbon particles before allowing the solution to cool.[1]
Detailed Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude dioxinopyridine in an Erlenmeyer flask with a stir bar or boiling chip. Add the chosen solvent in small portions while heating the flask on a hotplate with stirring. Add just enough hot solvent to fully dissolve the solid.[14]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[1]
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[8]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal recovery.[17]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[18]
-
Drying: Allow the crystals to dry completely, either on the filter by pulling air through them or by transferring them to a watch glass. A vacuum oven can be used for final drying.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude dioxinopyridine in the minimum required amount of the hot "good" solvent (e.g., ethanol).[19]
-
Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until a persistent cloudiness appears.[19]
-
Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the cloudiness, resulting in a clear, saturated solution.[19]
-
Crystallization & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol above. The wash solvent in step 6 should be a chilled mixture of the two solvents in the same approximate ratio used for the crystallization.[19]
References
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystalliz
- Troubleshooting Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystalliz
- Oiling Out in Crystalliz
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2002). Industrial & Engineering Chemistry Research.
- Activated Charcoal. (2022). Chemistry LibreTexts.
- Two-Solvent Recrystalliz
- The Dioxinopyridine Core: A Technical Guide to its Synthesis and Potential Biological Significance. (n.d.). BenchChem.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2002).
- Effectiveness of activated carbon in non water solvents? (2020). Sciencemadness.org.
- Recrystallization. (n.d.).
- Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Recrystalliz
- Recrystalliz
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- The Science Behind Decolorizing Activated Carbon: How It Works & Why It M
- Experiment 9 — Recrystalliz
- Decolorization with Activated Carbon in the Pharmaceutical Industry. (2023). Chiemivall.
- Purifying by recrystallisation. (n.d.). Royal Society of Chemistry.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recrystallization [wiredchemist.com]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. amherst.edu [amherst.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing Aldehyde Functionalization Reactions
Welcome to the technical support center for aldehyde functionalization. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust framework for future reaction optimization.
Part 1: Foundational FAQs
This section addresses common preliminary questions that are crucial for the success of nearly all aldehyde-based reactions.
Q1: My aldehyde starting material appears degraded or results in inconsistent reactions. How should I properly handle and store aldehydes?
A: Aldehydes are prone to two primary degradation pathways: oxidation to carboxylic acids and polymerization.[1][2]
-
Oxidation: On exposure to air, aldehydes can auto-oxidize. This is often catalyzed by light and trace metals. The resulting carboxylic acid impurity can interfere with subsequent reactions, especially those involving basic or organometallic reagents.
-
Polymerization: Aliphatic aldehydes, in particular, can form cyclic trimers (trioxanes) or linear polymers.[1] This process is often acid-catalyzed and can be accelerated by the presence of acidic impurities formed during oxidation.[1]
Best Practices for Storage and Handling:
-
Storage: Store aldehydes under an inert atmosphere (Nitrogen or Argon), preferably in an amber glass or aluminum bottle to protect from light.[1] For long-term storage, refrigeration is common, but be aware that some aldehydes may polymerize faster at low temperatures.[1]
-
Purification Before Use: It is best practice to purify aldehydes before use, especially if the container has been opened multiple times. Distillation is effective for liquids. For solids, recrystallization or purification via the bisulfite adduct method can be employed.[3][4]
-
Inhibitors: Adding a radical inhibitor like Butylated Hydroxytoluene (BHT) can help prevent oxidation.[1]
Q2: My moisture-sensitive reaction (e.g., Grignard, organolithium addition) is failing. How can I ensure my reaction is truly anhydrous?
A: The success of many aldehyde functionalizations hinges on the rigorous exclusion of water. Grignard reagents, for instance, are strong bases and will be quenched by even trace amounts of water.[5]
-
Glassware: Glass surfaces adsorb a film of water from the atmosphere.[6] Glassware should be oven-dried at >125°C for at least 24 hours or flame-dried under vacuum immediately before use.[6][7] Assemble the apparatus while hot and flush with an inert gas (N₂ or Ar) as it cools.
-
Solvents: Use only properly dried, anhydrous solvents. Ethereal solvents like THF and diethyl ether are common but are hygroscopic. They can be dried by distillation from sodium/benzophenone or by passing them through a column of activated alumina (solvent purification system).[6][7]
-
Reagents: Ensure all other reagents, including the aldehyde itself, are anhydrous. Liquid aldehydes can be stored over molecular sieves (ensure the sieve type is compatible and does not catalyze side reactions).
Q3: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[8][9] It allows you to qualitatively observe the consumption of your starting material and the formation of your product.[10]
-
The Three-Lane System: On a single TLC plate, spot three lanes:
-
Starting Material (SM): A pure sample of your limiting reactant.
-
Co-spot (C): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.
-
Reaction Mixture (RM): An aliquot from your reaction.[11]
-
-
Interpretation: As the reaction proceeds, the starting material spot in the 'RM' lane should diminish, and a new spot corresponding to the product should appear. The 'C' lane helps to definitively identify the starting material spot in the reaction mixture, which is crucial if the product's Rf value is very close to that of the starting material.[11] The reaction is typically considered complete when the starting material spot is no longer visible in the 'RM' lane.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides in-depth, Q&A-based guides for troubleshooting three common classes of aldehyde functionalization reactions.
Guide 2.1: Nucleophilic Addition (e.g., Grignard & Organolithium Reactions)
These reactions are fundamental for C-C bond formation but are highly sensitive to reaction conditions.
Q: I'm performing a Grignard reaction with an aldehyde, but my yield is very low, and I recover a lot of my starting aldehyde. What's going wrong?
A: This is a classic symptom of several potential issues, primarily related to reagent deactivation or competing side reactions.
1. Inactive Grignard Reagent:
-
Cause: The Grignard reagent may have been quenched by moisture or air before or during the reaction.[5]
-
Solution: Ensure all glassware and solvents are scrupulously dry as detailed in the FAQs.[7] It is also wise to use a slight excess (1.1-1.5 equivalents) of the Grignard reagent to consume any trace amounts of water.[5] If you prepare the Grignard reagent yourself, ensure the magnesium turnings are fresh and activated (a crystal of iodine can help initiate the reaction).[12]
2. Enolization of the Aldehyde:
-
Cause: If your aldehyde has a proton on the alpha-carbon (the carbon adjacent to the carbonyl), the Grignard reagent can act as a base instead of a nucleophile.[12] It will abstract this acidic proton to form a magnesium enolate.[13] During aqueous workup, this enolate is protonated, regenerating the starting aldehyde.[12] This is particularly problematic with sterically hindered Grignard reagents.
-
Solution:
-
Lower the Temperature: Perform the addition at a lower temperature (e.g., 0 °C or -78 °C). This favors the kinetic nucleophilic addition pathway over the thermodynamic deprotonation.
-
Use a Different Reagent: If possible, consider using an organocuprate (Gilman reagent) or performing the reaction in the presence of a Lewis acid like CeCl₃ (the Luche reduction conditions for hydrides can be adapted), which can enhance nucleophilic addition over basic enolization.[14]
-
3. Reduction of the Aldehyde:
-
Cause: If the Grignard reagent has a hydrogen atom on its beta-carbon (e.g., isopropylmagnesium bromide), it can reduce the aldehyde to a primary alcohol via a six-membered ring transition state (a Meerwein–Ponndorf–Verley-type reduction).[12] This consumes both your aldehyde and your Grignard reagent, forming an alcohol from the aldehyde and an alkene from the Grignard reagent.
-
Solution:
-
Reagent Choice: If the synthetic route allows, choose a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide).[12]
-
Temperature Control: As with enolization, lower temperatures can help disfavor this side reaction.
-
Workflow: Troubleshooting Low Yield in Grignard Reactions
Caption: Troubleshooting workflow for low yields in Grignard reactions.
Guide 2.2: Wittig Olefination
The Wittig reaction is a powerful tool for synthesizing alkenes, but it can be plagued by issues related to ylide formation and reactivity.
Q: My Wittig reaction is not working. TLC shows only unreacted aldehyde and triphenylphosphine oxide.
A: This outcome points to a problem with the formation or stability of the phosphonium ylide, the key nucleophile in the reaction.
1. Incomplete Ylide Formation:
-
Cause: The base used was not strong enough to deprotonate the phosphonium salt. The pKa of a typical alkyltriphenylphosphonium salt is ~25-35.
-
Solution:
-
Choice of Base: For simple, "unstabilized" ylides (from alkyl halides), a very strong base is required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[15] For "stabilized" ylides (where the carbon has an adjacent electron-withdrawing group like an ester), weaker bases like NaOH or K₂CO₃ are sufficient.[16]
-
Reaction Conditions: Ylide formation is often performed at 0 °C or room temperature in an anhydrous solvent like THF or DMSO.[15] The characteristic deep red, orange, or yellow color of the ylide is a good visual indicator of its formation.[17]
-
2. Ylide Instability/Decomposition:
-
Cause: Some ylides, especially unstabilized ones, are sensitive to air and moisture and can decompose if not used promptly. Furthermore, if the aldehyde is added too slowly or if the ylide is generated long before the aldehyde is introduced, it may degrade.[15]
-
Solution: Generate the ylide and then add the aldehyde solution to it relatively quickly (e.g., over 5-15 minutes). Some protocols even advocate for generating the ylide in the presence of the aldehyde, which can improve yields with particularly unstable ylides.[15]
3. Interfering Functional Groups:
-
Cause: The phosphonium salt or the aldehyde contains an acidic proton that is more acidic than the α-proton of the phosphonium salt. For example, a phenolic -OH group on the aldehyde will be deprotonated by the base, consuming the base and deactivating the aldehyde toward nucleophilic attack.[15]
-
Solution:
-
Use Excess Base: Add an additional equivalent of base to deprotonate the interfering group.[15]
-
Protecting Groups: The most robust solution is to protect the interfering functional group before the reaction. An acidic alcohol or phenol can be protected as a silyl ether (e.g., TBDMS) or a simple ether.[18]
-
Guide 2.3: Reductive Amination
This one-pot reaction is an efficient way to synthesize amines, but its success depends on the delicate balance between imine formation and reduction.[19]
Q: I'm attempting a direct (one-pot) reductive amination, but I'm isolating the alcohol from aldehyde reduction instead of the desired amine.
A: This indicates that your reducing agent is too reactive and is reducing the aldehyde faster than the imine can form and be reduced.[20]
The Causality of Reagent Choice: The key to a successful one-pot reductive amination is using a hydride reagent that is selective for the protonated iminium ion over the starting aldehyde.[21]
-
Problematic Reagents: A strong, unselective reducing agent like Sodium Borohydride (NaBH₄) will rapidly reduce the aldehyde, especially under the neutral or slightly acidic conditions often used for imine formation.[20]
-
Optimal Reagents: Milder, more selective reagents are required.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice.[22][23] The electron-withdrawing acetate groups and steric bulk temper its reactivity, making it highly selective for the imine/iminium ion over the aldehyde.[21][23] It is water-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[22]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice. It is stable in mildly acidic conditions (pH 4-5) where imine formation is optimal.[20][24] At this pH, the aldehyde is not readily reduced, but the iminium ion is, driving the reaction forward.[19] A major drawback is the generation of toxic cyanide waste.[22]
-
Troubleshooting Steps:
-
Switch Reducing Agent: If using NaBH₄, switch to NaBH(OAc)₃ or NaBH₃CN. This is the most critical factor.[23]
-
Control pH: If using NaBH₃CN, the reaction should be run at a slightly acidic pH (4-6), often by adding a small amount of acetic acid. This accelerates imine formation without deactivating the amine nucleophile.[20]
-
Allow Time for Imine Formation: In some protocols, the aldehyde and amine are stirred together for a period (e.g., 30-60 minutes) to allow the imine equilibrium to establish before the reducing agent is added.[20]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, DCM, THF | High selectivity for imines; non-toxic byproducts.[22][23] | Water-sensitive; incompatible with protic solvents like methanol.[22] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Good selectivity at controlled pH; stable in acid.[19][20] | Highly toxic cyanide byproducts.[22] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive; readily available. | Poor selectivity; readily reduces aldehydes, leading to alcohol byproducts.[20] |
Part 3: General Protocols & Methodologies
Protocol 1: General Procedure for a Moisture-Sensitive Reaction (e.g., Grignard)
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Introduction: Add all solid reagents and anhydrous solvent via syringe or cannula. Ensure the aldehyde is purified and anhydrous.
-
Temperature Control: Cool the reaction flask to the desired temperature (e.g., 0 °C with an ice-water bath) before adding the organometallic reagent.
-
Addition: Add the Grignard or organolithium reagent dropwise via syringe over 15-30 minutes. A rapid, exothermic reaction can indicate a problem or lead to side reactions.
-
Monitoring: After the addition is complete, allow the reaction to stir for the planned duration. Monitor its progress by periodically taking aliquots (via syringe) for TLC analysis.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add a quenching solution (e.g., saturated aqueous NH₄Cl) dropwise to decompose any excess organometallic reagent.
-
Workup: Proceed with a standard aqueous workup and extraction to isolate the crude product.
Diagram: Acetal Protection Strategy
Caption: Workflow for using an acetal to protect an aldehyde.[25][26]
References
- Wsu. (n.d.). Monitoring Reactions by TLC.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
- Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
- 2.6 Protecting Groups in Synthesis. (n.d.). Organic Chemistry II - KPU Pressbooks. [Link]
- Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.).
- Chemistry with Dr. M. (2020, September 10).
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
- JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
- Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2025, August 6).
- LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
- Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. (n.d.).
- LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- American Chemical Society. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
- Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
- JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. [Link]
- LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. [Link]
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- BrainKart. (2018, February 18).
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. [Link]
- Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.).
- Organic Syntheses. (n.d.). FORMATION AND PHOTOCHEMICAL WOLFF REARRANGEMENT OF CYCLIC α-DIAZO KETONES. [Link]
- Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. [Link]
- Wikipedia. (n.d.). Wittig reaction. [Link]
- American Chemical Society. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[8][20] Addition and Oxidative Coupling Reactions. ACS Omega. [Link]
- Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. [Link]
- Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. [Link]
- Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
- National Institutes of Health. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. PMC. [Link]
- Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. (n.d.).
- Reddit. (2024, September 30). Why does aldehyde not react with mild oxidising agents? Shouldn't it change to carboxylic acid instead of remaining same?. r/chemhelp. [Link]
- Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. [Link]
- Organic Syntheses. (n.d.). 2-Heptanone, 4-hydroxy-3-phenyl-, (R,R). [Link]
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
- Leah4sci. (2025, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording] [Video]. YouTube. [Link]
Sources
- 1. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Workup [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. m.youtube.com [m.youtube.com]
- 25. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 26. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating the Scale-Up of Dioxinopyridine Synthesis
Welcome to the technical resource for researchers, chemists, and process development professionals engaged in the synthesis of dioxinopyridine derivatives. This guide is designed to address the multifaceted challenges that arise when transitioning from bench-scale discovery to pilot or production-scale manufacturing. As a heterocyclic scaffold with promising, yet underexplored, therapeutic potential, the successful scale-up of dioxinopyridines is a critical step in advancing novel drug candidates.[1]
This document moves beyond simple protocols to explain the underlying chemical and engineering principles that govern process scalability. We will explore common pitfalls in a practical question-and-answer format, providing actionable solutions grounded in established process chemistry.
Section 1: The Leap from Bench to Reactor: Core Principles
Scaling a chemical synthesis is not merely a matter of using larger flasks and greater volumes of reagents. The fundamental physical and chemical properties of a process change dramatically, often leading to unexpected outcomes.[2] The most critical shift is in the surface-area-to-volume ratio, which directly impacts heat transfer and mixing efficiency.
A Generalized Synthetic Approach
A versatile and commonly employed method for constructing the 2,3-dihydro[1][3]dioxino[2,3-b]pyridine core begins with readily available pyridine precursors, such as 2-chloro-3-hydroxypyridine.[1] The strategy often involves the introduction of a side chain bearing a hydroxyl group, followed by an intramolecular cyclization to form the dioxane ring, sometimes proceeding through a key Smiles rearrangement.[1]
Caption: Generalized workflow for dioxinopyridine synthesis.
Key Parameter Shifts in Scale-Up
Understanding how critical parameters change with increasing volume is the first step in proactive troubleshooting.
| Parameter | Lab Scale (e.g., 1 L Flask) | Production Scale (e.g., 1000 L Reactor) | Implication on Dioxinopyridine Synthesis |
| Surface Area-to-Volume Ratio | High | Low | Poor Heat Dissipation: Exothermic cyclization steps can lead to thermal runaways.[2][4] |
| Mixing | Efficient (Magnetic Stirrer) | Inefficient (Impeller, potential dead zones) | Reduced Yield & Impurity Formation: Localized concentration or temperature gradients can cause side reactions.[2] |
| Reagent Addition Time | Seconds to Minutes | Minutes to Hours | Accumulation of Unreacted Reagents: Can create a significant safety hazard if the reaction suddenly initiates. |
| Heat/Cool Cycles | Fast | Slow | Product Degradation: Prolonged exposure to high temperatures can degrade sensitive functional groups on the dioxinopyridine ring.[5] |
| Impurity Profile | Minor side products may be unnoticed | Minor impurities become significant | Purification Burden: A 0.5% impurity at lab scale becomes a major issue when producing kilograms of material.[2] |
Section 2: Troubleshooting Guide
This section addresses specific, practical problems encountered during the scale-up process in a direct question-and-answer format.
Reaction Control & Safety
Q1: We are observing a significant exotherm during the base-mediated cyclization step, making temperature control impossible at a 50 L scale. How can we manage this?
A1: This is a classic scale-up challenge driven by the decreased surface-area-to-volume ratio, which hampers heat removal.[4] The intramolecular Williamson ether synthesis or Smiles rearrangement to form the dioxane ring is often highly exothermic.
Core Causality: The rate of heat generation is proportional to the volume (cube of the reactor radius), while the rate of heat removal is proportional to the surface area (square of the radius). As scale increases, heat generation outpaces removal capacity.
Solutions:
-
Controlled Reagent Addition: Instead of adding the base (e.g., sodium hydride) in one portion, add it slowly via a solids dosing funnel or as a slurry. The addition rate should be dictated by the reactor's ability to dissipate the generated heat.
-
Reverse Addition: Consider adding the solution of the hydroxy-alkoxy-pyridine intermediate to a suspension of the base at the desired reaction temperature. This ensures the reactive species is consumed immediately, preventing its accumulation.
-
Solvent as a Heat Sink: Increasing the solvent volume can help absorb thermal energy, though this may reduce throughput.[4] Ensure the chosen solvent has a boiling point well above the reaction temperature to prevent pressure build-up.
-
Lower Initial Temperature: Start the reaction or the addition process at a lower temperature (e.g., 0 °C or 10 °C) to create a larger buffer before the maximum allowable temperature is reached.[4]
Q2: During the initial substitution reaction with 2-chloro-3-hydroxypyridine, we noticed pressure build-up in the reactor, even below the solvent's boiling point. What could be the cause?
A2: Unanticipated gas evolution is a common hidden hazard in scale-up. While reactions in lab glassware are often vented to the atmosphere, a production reactor is a closed system where even minor off-gassing can become a serious concern.[2][5]
Potential Causes & Mitigations:
-
Side Reactions: The reaction of a base with certain solvents or impurities can generate gas. For example, if using a protic solvent with a strong base like NaH, hydrogen gas will be evolved.
-
Reagent Decomposition: Some reagents may decompose, especially in the presence of impurities or upon contact with metal reactor surfaces, releasing gases like CO₂ or N₂.
-
Inadequate Venting: Ensure the reactor's condenser and vent lines are not blocked and are adequately sized for the process.[2]
Protocol: Gas Evolution Study Before scaling, run the reaction at the lab scale in a sealed apparatus connected to a gas burette or flow meter. This allows for the quantification of any gas evolved throughout the reaction, enabling engineers to properly size pressure relief systems for the plant.
Yield & Purity Issues
Q3: Our yield dropped from 90% at the 10g scale to 60% at the 1kg scale. TLC analysis shows a significant amount of starting material and a new, more polar byproduct. What's happening?
A3: A drop in yield is often linked to mass and heat transfer limitations. Inefficient mixing is a primary suspect.[2]
Caption: Decision tree for troubleshooting low reaction yield.
Troubleshooting Steps:
-
Analyze the Byproduct: Isolate and characterize the polar byproduct. It is likely a result of hydrolysis or a competing reaction. For instance, if water is present, the chloro-substituent might be hydrolyzed back to a hydroxyl group under basic conditions.
-
Evaluate Mixing Efficiency: A magnetic stir bar is effective in a round-bottom flask, but a large reactor requires a properly designed overhead stirrer (e.g., anchor, pitched-blade turbine). "Dead zones" with poor mixing can lead to localized areas where the reaction does not proceed, leaving starting material unreacted.[2]
-
Check for Impurities in Starting Materials: Reagents purchased in bulk may have different impurity profiles than research-grade chemicals.[6] An impurity that was benign at a small scale could now act as a catalyst poison or participate in a side reaction. Always request and verify the Certificate of Analysis for large batches of raw materials.[6]
Q4: We are struggling with the final crystallization. At a large scale, the product crashes out as an oil or fine powder that is difficult to filter. How can we achieve a consistent, crystalline solid?
A4: Crystallization is highly sensitive to cooling rates, supersaturation levels, and impurities, all of which are harder to control in large vessels.
Protocol: Scalable Crystallization
-
Solvent System Selection: Choose a solvent/antisolvent system where the product has high solubility at an elevated temperature and very low solubility at a low temperature. This creates a wide metastable zone, which is crucial for controlled crystal growth.[4]
-
Controlled Cooling: Implement a slow, linear cooling ramp (e.g., 5-10 °C per hour). Rapid cooling is a common cause of oiling out or the formation of fine, difficult-to-filter particles.[4]
-
Seeding: Once the solution is cooled into the metastable zone (slightly supersaturated), add a small amount (0.1-1% w/w) of pure, crystalline product (seed crystals). This provides a template for crystal growth and ensures batch-to-batch consistency.
-
Agitation: Use gentle agitation during crystallization. Overly vigorous mixing can cause secondary nucleation (formation of new, small crystals) and crystal breakage, leading to a fine powder.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations before scaling up any dioxinopyridine synthesis? A comprehensive safety review is non-negotiable.[5]
-
Thermal Hazard Assessment: Perform differential scanning calorimetry (DSC) on all starting materials, intermediates, and the final product to understand their thermal stability. Run the reaction in a reaction calorimeter (RC1) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential to prevent thermal runaways.
-
Material Safety: Review the Safety Data Sheets (SDS) for all chemicals. Pay close attention to materials with high toxicity or flammability. If intermediates are not commercially available, a safety assessment, potentially including dust explosivity testing for solids, should be conducted.[7]
-
Process Safety: Identify all potential failure modes (e.g., cooling failure, stirrer failure, power outage) and establish emergency procedures. Ensure the reactor is equipped with appropriate safety features like a rupture disc or pressure relief valve.[2]
Q2: What analytical techniques are essential for in-process control during a large-scale synthesis? Reliance on end-point analysis is risky at scale. In-process controls (IPCs) are vital.
-
HPLC/UPLC: This is the workhorse for monitoring reaction progress. A quick method can determine the consumption of starting materials and the formation of the product and key impurities with high accuracy.[6]
-
TLC: While less quantitative, Thin-Layer Chromatography is a fast, inexpensive way to quickly check if the reaction is complete, especially in a manufacturing plant setting.[4]
-
NMR: While not typically an online method, taking a sample for ¹H NMR analysis can provide a clear structural picture of the reaction mixture and help identify unknown byproducts.
References
- How to Scale Up a New Synthesis Reaction. Lab Manager.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. Frontiers in Chemistry.
- De novo synthesis of dioxins: A review. ResearchGate.
- Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. PubMed Central (PMC).
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Frontiers | Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde (CAS: 615568-24-6).[1][2] Due to the limited availability of comprehensive toxicological and environmental data for this specific compound, this document synthesizes information from its known properties, data on structurally analogous compounds (e.g., pyridine aldehydes), and established safety protocols for hazardous chemicals.[3] The core principle of this guide is to treat the compound with a high degree of caution, assuming it is hazardous in the absence of contradictory data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and safety of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
Chemical Identity & Properties
Q: What are the fundamental chemical and physical properties of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde?
A: 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is a heterocyclic organic compound. Its key identifiers and properties are summarized below. Understanding these properties is the first step in a robust risk assessment. For instance, its predicted boiling point and flash point suggest it is not highly volatile at room temperature but can become a vapor hazard at elevated temperatures.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| CAS Number | 615568-24-6 | [1][2] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 293.0 ± 28.0 °C (Predicted) | [4] |
| Density | 1.340 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 131.0 °C (Predicted) | [3] |
| Storage Temperature | -20°C | [4] |
Hazard Identification & Risk Assessment
Q: What are the primary health hazards associated with this compound?
A: Based on GHS classifications from aggregated sources, 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde is considered hazardous.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.
-
Acute Toxicity: Harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1]
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Causality: The aldehyde functional group is often associated with irritant properties and can act as a sensitizer.[5] The pyridine ring, a common scaffold in pharmaceuticals, can also contribute to toxicity.[6] Given the absence of detailed toxicological studies, the precautionary principle dictates that this compound should be handled as if it were a confirmed irritant and toxicant.
Caption: Risk assessment workflow for handling hazardous chemicals.
Safe Handling & Personal Protective Equipment (PPE)
Q: What are the mandatory engineering controls and PPE for handling this compound?
A: All operations involving this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] The choice of PPE is critical to prevent dermal and eye exposure, which are identified hazards.[1]
| Protection Type | Specification | Rationale & Source |
| Engineering | Certified Chemical Fume Hood | To control airborne particulates and vapors at the source. Standard practice for all aldehydes and compounds of unknown toxicity.[5] |
| Eye/Face | Tightly fitting safety goggles with side-shields | Protects against splashes and airborne powder, fulfilling GHS requirements for a substance causing serious eye irritation.[3] |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Users must inspect gloves before use and consult the manufacturer's data for breakthrough times.[3][8] |
| Skin/Body | Impervious laboratory coat, long pants, closed-toe shoes | Provides a barrier against accidental spills and contamination of personal clothing.[3][9] |
| Respiratory | Not required if handled in a fume hood | If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[3][5] |
Storage & Stability
Q: How should this compound be stored to ensure its stability and safety?
A: Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Temperature: Store the container tightly closed in a freezer at -20°C.[4]
-
Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere, such as nitrogen, to prevent oxidation of the aldehyde group.[4][10]
-
Location: Store in a dry, cool, and well-ventilated place designated for hazardous chemicals.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or hazardous reactions.[6][11]
Q: The solid has turned yellow/brown. Is it still usable?
A: A change in color from white/off-white often indicates degradation. Aldehydes are susceptible to oxidation, which can form corresponding carboxylic acids, or polymerization. This degradation can impact experimental results. It is strongly recommended to verify the compound's purity via analytical methods (e.g., NMR, LC-MS) before proceeding. If purity is compromised, the material should be disposed of as chemical waste.
Accidental Release & Spill Management
Q: What is the correct procedure for cleaning up a spill?
A: A rapid and safe response is critical. The procedure depends on the size of the spill. For any large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
For a minor spill (<1 g) inside a chemical fume hood:
-
Ensure Safety: Keep the fume hood sash at the lowest practical height. Ensure you are wearing the full PPE detailed in section 1.3.
-
Containment: Prevent the spread of the solid or liquid.
-
Cleanup (Solid): Gently cover the spill with an absorbent material like vermiculite or sand.[12] Avoid raising dust.[3] Carefully sweep the mixture into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleanup materials into the hazardous waste container.
-
Disposal: Seal and label the waste container and dispose of it according to your institution's hazardous waste procedures.
Caption: Workflow for responding to a minor chemical spill.
Disposal Procedures
Q: How do I dispose of waste containing 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde?
A: All waste containing this compound, including pure compound, contaminated solutions, and cleanup materials, must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. [3][12]
Regulatory Framework: In the United States, hazardous waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15] Generators of hazardous waste are responsible for its safe management from "cradle to grave."[14]
Disposal Method:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. The recommended final disposal method is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[8][12] This is the standard and most effective method for destroying organic compounds.
Caption: Decision process for the disposal of chemical waste.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for common laboratory procedures involving this compound.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Objective: To safely prepare a stock solution for use in downstream experiments.
Materials:
-
2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde (MW: 165.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriate volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Pre-Operation Safety Check:
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents inside the fume hood.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh out the desired amount of the compound (e.g., 1.65 mg for 1 mL of a 10 mM solution).
-
Causality Check: Weighing the solid in the fume hood prevents inhalation of fine particles.
-
-
Dissolution:
-
Carefully transfer the weighed solid to the appropriate volumetric flask.
-
Add a portion of the anhydrous DMSO (approximately half the final volume) to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer at a low setting.
-
Once fully dissolved, add DMSO to the calibration mark on the flask.
-
-
Aliquoting and Storage:
-
Using a calibrated pipette, transfer the stock solution into smaller, clearly labeled amber glass vials.
-
Causality Check: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Amber vials protect it from light.
-
Label each vial with the chemical name, concentration, solvent, date of preparation, and your initials.
-
-
Final Storage:
-
Store the aliquots at -20°C in a designated freezer.
-
Section 3: References
-
Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. [Link]
-
Safe Use of Glutaraldehyde in Health Care - OSHA. [Link]
-
Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania. [Link]
-
Learn the Basics of Hazardous Waste | US EPA. [Link]
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. [Link]
-
Hazardous Waste | US EPA. [Link]
-
2H,3H-[4][5]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem. [Link]
-
Safety Data Sheet - Stobec (Pyridine-2-carbaldehyde). [Link]
-
Pyridine-Safety-Data-Sheet-SDS.pdf - Lab Alley. [Link]
-
OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Safety Data Sheet: Pyridine - Carl ROTH. [Link]
-
OSHA Formaldehyde Regulations - Mercedes Scientific. [Link]
-
ACETALDEHYDE | Occupational Safety and Health Administration - OSHA. [Link]
-
OSHA Formaldehyde Training Video - [Standard 1910.1048] - YouTube. [Link]
-
2,3-dihydro-[4][5]dioxino[2,3-b]pyridine-6-carbaldehyde CAS#: 615568-24-6 • ChemWhat. [Link]
-
Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. [Link]
Sources
- 1. 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. echemi.com [echemi.com]
- 4. 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde CAS#: 615568-24-6 [chemicalbook.com]
- 5. osha.gov [osha.gov]
- 6. media.laballey.com [media.laballey.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. stobec.com [stobec.com]
- 9. fishersci.com [fishersci.com]
- 10. geneseo.edu [geneseo.edu]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Column Chromatography Conditions for Purifying Polar Aldehydes
From the Desk of a Senior Application Scientist
Welcome to the technical support center for aldehyde purification. The purification of polar aldehydes by column chromatography presents a unique set of challenges that can often lead to low yields, product decomposition, and frustratingly impure fractions. Aldehydes, by their nature, are reactive functional groups susceptible to oxidation, polymerization, and reactions with both the stationary and mobile phases. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate these complexities. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs): The Foundations of Aldehyde Purification
This section addresses the fundamental questions and decision-making processes involved in setting up a successful chromatographic separation for polar aldehydes.
Q1: What makes polar aldehydes so challenging to purify on standard silica gel?
Polar aldehydes are particularly difficult due to a combination of their inherent reactivity and the properties of the most common stationary phase, silica gel.
-
Acidity of Silica Gel: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. These acidic sites can catalyze a number of unwanted side reactions.[1][2]
-
Acetal and Hemiacetal Formation: If an alcohol (like methanol or ethanol) is used as a polar component in the mobile phase, the acidic silica surface can promote the reaction between the aldehyde and the alcohol to form hemiacetals or acetals.[3] This results in multiple spots on a TLC plate and a complex mixture of products eluting from the column.
-
Decomposition and Polymerization: The Lewis acidity of the silica surface can also lead to the degradation or polymerization of sensitive aldehydes.[4][5][6]
-
Strong Binding: The polar aldehyde group can interact very strongly with the polar silanol groups, leading to significant peak tailing and, in some cases, irreversible adsorption to the column.
Q2: Should I use normal-phase or reversed-phase chromatography?
The choice between normal-phase and reversed-phase chromatography is primarily dictated by the solubility of your crude sample.[7]
-
Normal-Phase Chromatography (NPC): This is the most common mode for purifying compounds synthesized in organic solvents. It uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[8] If your crude material dissolves well in solvents like dichloromethane (DCM), ethyl acetate, or toluene, normal-phase is your starting point.[7]
-
Reversed-Phase Chromatography (RPC): This technique is ideal for compounds that are soluble in polar solvents such as water, methanol, acetonitrile, or DMSO.[7] It employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. In RPC, polar compounds elute earlier because they have a weaker interaction with the non-polar stationary phase.[9]
The following decision tree provides a high-level guide for selecting your primary chromatographic mode.
Caption: Decision tree for chromatography mode selection based on sample solubility.
Q3: How do I select the right stationary phase?
The stationary phase is critical for success. While silica gel is the default, it's often not the best choice for sensitive aldehydes without modification.
| Stationary Phase | Key Characteristics & Best Use Cases | Considerations |
| Standard Silica Gel | Slightly acidic; the most common and inexpensive stationary phase.[10] Suitable for robust, less polar aldehydes. | Prone to causing decomposition, polymerization, or acetal formation with sensitive aldehydes.[3][4][5] |
| Deactivated Silica Gel | Silica gel that has been treated to neutralize its acidic silanol sites.[11] Strongly recommended for most aldehydes. | Requires an extra preparation step (see Protocol 1) or the addition of a basic modifier (e.g., triethylamine) to the mobile phase.[11][12] |
| Alumina | Can be purchased as acidic, neutral, or basic.[13] Neutral or basic alumina is an excellent alternative to silica for acid-sensitive compounds.[3][10] | Adsorption characteristics differ from silica, so TLC analysis on alumina plates is necessary to develop a solvent system. |
| Reversed-Phase (C18) | Non-polar silica bonded with C18 alkyl chains. Used for polar, water/methanol-soluble compounds. | Not suitable for non-polar compounds soluble only in hexanes or DCM. Requires aqueous mobile phases. |
| Amino-propyl Silica | A polar bonded phase. Can be used in normal-phase or, more commonly, for Hydrophilic Interaction Liquid Chromatography (HILIC).[14] | Can form Schiff bases (imines) with aldehydes, leading to irreversible binding.[15] Use with extreme caution. |
Q4: How do I choose and optimize a mobile phase for normal-phase chromatography?
Mobile phase selection is a process of balancing polarity to achieve good separation. The goal is to find a solvent system that gives your desired aldehyde an Rf value of approximately 0.3 on a TLC plate, with good separation from impurities.[3]
-
Start Simple: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is the universal starting point.[3][16]
-
Adjust Polarity:
-
If your compound has a very low Rf (sticks to the baseline), you need to increase the polarity of the mobile phase by increasing the percentage of the polar component (e.g., move from 10% EtOAc/Hexane to 20% EtOAc/Hexane).
-
If your compound has a very high Rf (runs with the solvent front), you need to decrease the polarity of the mobile phase.
-
-
Avoid Alcohols: For most aldehydes, it is critical to avoid alcohol-based solvents like methanol in your mobile phase when using silica gel. The combination can lead to the formation of acetals and hemiacetals, complicating the purification.[3]
-
Use Modifiers: For acid-sensitive aldehydes on silica gel, add 0.1-1% triethylamine (TEA) to your mobile phase. This deactivates the acidic sites on the silica in-situ, preventing decomposition.[12]
| Solvent System (in order of increasing polarity) | Primary Use & Characteristics |
| Hexane / Dichloromethane (DCM) | For very non-polar compounds. |
| Hexane / Diethyl Ether | A common alternative to EtOAc systems. Can offer different selectivity. |
| Hexane / Ethyl Acetate (EtOAc) | The most common and versatile system for compounds of moderate polarity.[16] |
| DCM / Methanol | Used for highly polar compounds that do not move in EtOAc/Hexane.[16] |
Troubleshooting Guide: Addressing Common Purification Failures
Q: My aldehyde is decomposing on the column. My fractions contain multiple new spots or nothing at all. What's happening?
Primary Cause: This is the classic sign of a reaction with an acidic stationary phase.[4][5] The silanol groups on silica gel are likely catalyzing the degradation of your compound.
Solutions:
-
Deactivate the Silica: The most reliable solution is to neutralize the acidic sites.
-
Switch to a Different Stationary Phase: If deactivation is not sufficient or if your compound is also base-sensitive, change your adsorbent.
-
Minimize Contact Time: Run the column faster using "flash" conditions (applying pressure) to reduce the time your compound spends in contact with the stationary phase.
Caption: Troubleshooting workflow for aldehyde decomposition on a column.
Q: My polar aldehyde sticks to the top of the column and won't elute, even with highly polar solvents.
Primary Cause: Your compound has a very strong affinity for the polar stationary phase, and your mobile phase is not polar enough to displace it. This is common for aldehydes with additional polar functional groups like hydroxyls or amines.
Solutions:
-
Run a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity throughout the separation. This will elute less polar impurities first and then increase the eluting power to move your highly polar product. (See Protocol 2 ).[11]
-
Switch to a Stronger Polar Solvent: If a high concentration of ethyl acetate in hexane isn't working, a stronger system like methanol in dichloromethane might be necessary. However, be mindful of the reactivity risks mentioned earlier.[16] A deactivated column is essential if you must use methanol.
-
Consider an Alternative Chromatography Mode:
-
Reversed-Phase: If your compound is soluble in water/methanol, it may be an ideal candidate for reversed-phase chromatography.
-
HILIC: For extremely polar compounds, HILIC can provide excellent retention and separation. It uses a polar stationary phase with a high-organic (typically acetonitrile) mobile phase containing a small amount of water.[14][17] In this mode, water is the "strong" eluting solvent.[14]
-
Q: My aldehyde is separating poorly from its corresponding alcohol or carboxylic acid.
Primary Cause: These compounds often have very similar polarities, making separation difficult. The alcohol is typically slightly more polar, and the carboxylic acid is significantly more polar (and may streak badly).
Solutions:
-
Optimize the Mobile Phase: Run a very slow, shallow gradient around the elution point of your compounds. Test different solvent systems on TLC; sometimes switching from ethyl acetate to diethyl ether or adding a small amount of DCM can alter the relative affinities (selectivity) and improve separation.
-
For Carboxylic Acid Impurities: If you are trying to separate your aldehyde from its corresponding carboxylic acid impurity, the acid may streak or remain on the baseline. Adding a small amount of acetic acid (~0.5%) to the mobile phase can help by protonating the carboxylate, leading to a cleaner spot and more predictable elution.[18]
-
Chemical Extraction (Workup): Often, the best way to remove a carboxylic acid impurity is before chromatography. A simple wash of your organic solution with a mild base like saturated sodium bicarbonate solution will extract the acidic impurity into the aqueous layer.
-
Use an Alternative Purification Method: For separating from a corresponding alcohol, which is non-acidic, the sodium bisulfite adduct method can be highly effective as it selectively reacts with the aldehyde. (See Protocol 3 ).[19]
Key Experimental Protocols
Protocol 1: Deactivating a Silica Gel Column with Triethylamine (TEA)
This protocol neutralizes the acidic sites on silica gel, making it suitable for acid-sensitive compounds.[11]
-
Prepare Slurry: In a beaker, make a slurry of your silica gel in a non-polar solvent (e.g., hexane).
-
Pack Column: Pour the slurry into your column and allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica.
-
Prepare Deactivating Eluent: Prepare a solvent mixture of 1-2% triethylamine in your starting, non-polar eluent (e.g., 2% TEA in 5% Ethyl Acetate / 93% Hexane).
-
Flush the Column: Pass at least 2-3 column volumes of this deactivating eluent through the packed column. Discard the eluent that passes through.
-
Equilibrate: Flush the column with at least 2-3 column volumes of your actual starting mobile phase (which can be with or without TEA, depending on your TLC analysis) to equilibrate the stationary phase.
-
Load and Run: The column is now deactivated and ready for you to load your sample and begin the chromatography.
Protocol 2: Running a Step-Gradient Elution
This is a powerful technique for separating compounds with a wide range of polarities.
-
TLC Analysis: Find a "low polarity" solvent system that moves your least polar impurity off the baseline (e.g., Rf ~0.4) and a "high polarity" system that moves your desired polar aldehyde to an Rf of ~0.3-0.5.
-
Pack and Equilibrate: Pack the column as usual and equilibrate with the "low polarity" solvent system.
-
Load Sample: Load your crude mixture onto the column.
-
Elute Initial Impurities: Begin the chromatography using the "low polarity" solvent system. Collect fractions and monitor by TLC until all the fast-running, non-polar impurities have eluted.
-
Increase Polarity: Once the initial impurities are off, switch the mobile phase to a solvent system of intermediate polarity. For example, if you started with 10% EtOAc/Hexane, you might switch to 25% EtOAc/Hexane.
-
Elute Target Compound: Continue eluting with this more polar solvent system. Your target polar aldehyde should now begin to move down the column at a reasonable rate. Collect fractions and monitor carefully by TLC.
-
Final Wash (Optional): After your desired compound has eluted, you can flush the column with a very high polarity solvent (e.g., 50-100% EtOAc) to remove any remaining highly polar baseline material.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This non-chromatographic chemical separation method is highly selective for aldehydes.[19][20]
Caption: Workflow for the purification of aldehydes via sodium bisulfite adduct formation.
-
Adduct Formation: Dissolve the crude mixture containing the aldehyde in a water-miscible solvent like ethanol or THF.[19] Add a freshly prepared, saturated aqueous solution of sodium bisulfite and stir the mixture vigorously. The reaction can take from a few hours to overnight.[4]
-
Isolation of Adduct:
-
If a solid precipitates: Filter the solid adduct, wash it with a small amount of cold ethanol and then ether to remove residual impurities.
-
If no solid forms: The adduct is water-soluble. Transfer the mixture to a separatory funnel, add more water and an organic solvent (like ethyl acetate), and shake. The non-aldehyde impurities will remain in the organic layer, while the polar adduct will be in the aqueous layer.[19] Separate the layers and save the aqueous layer.
-
-
Regeneration of Aldehyde: Take the isolated solid adduct or the aqueous layer containing the adduct. Add a fresh layer of an organic solvent (e.g., ethyl acetate). While stirring, add a base such as saturated sodium bicarbonate or sodium hydroxide solution until the mixture is basic.[4][19] This reverses the reaction, releasing the pure aldehyde, which will be extracted into the organic layer.
-
Final Workup: Separate the organic layer, dry it with an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
References
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? [Online Forum].
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Online Forum].
- Waters Corporation. (n.d.). HPLC Separation Modes.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? [Online Forum].
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Columbia University. (n.d.). Column chromatography.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic letters, 14(17), 4540–4543.
- Phenomenex. (2024). Normal-phase vs. Reversed-phase Chromatography.
- Reddit. (2013). Purifying aldehydes? [Online Forum].
- Biotage. (2023). How do I decide between normal- or reversed-phase flash column chromatography?
- ResearchGate. (2019). Deactivation of silica gel? [Online Forum].
- Reddit. (2014). What compounds are unstable in a silica gel column (chromatography). [Online Forum].
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- BGB Analytik. (n.d.). HPLC Troubleshooting Guide.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Majee, A., & Kundu, T. (2011). Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid. Journal of Chemical Sciences, 123, 1-6.
- Lange, J. P., et al. (2020). Microwave-heated γ-Alumina Applied to the Reduction of Aldehydes to Alcohols. ChemCatChem, 12(23), 5966-5974.
- Hawach Scientific. (2023). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
Sources
- 1. reddit.com [reddit.com]
- 2. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biotage.com [biotage.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. hawach.com [hawach.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. columbia.edu [columbia.edu]
- 14. biotage.com [biotage.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. waters.com [waters.com]
- 18. reddit.com [reddit.com]
- 19. Workup [chem.rochester.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde and its Isomeric Alternatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. This guide provides an in-depth technical comparison of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde, a compound of interest in medicinal chemistry, with its isomeric and structural analogs. Due to the limited availability of direct experimental data for the title compound, this guide will leverage predictive analysis based on established spectroscopic principles and data from closely related, well-characterized molecules. Our objective is to offer a robust framework for the identification, synthesis, and evaluation of this compound class, thereby empowering researchers to make informed decisions in their discovery and development pipelines.
Introduction: The Significance of the Dioxino-Pyridine Scaffold
The 2,3-dihydro-dioxino[2,3-b]pyridine scaffold is a heterocyclic system of significant interest due to its structural similarity to biologically active molecules. The fusion of a pyridine ring, a common motif in pharmaceuticals, with a dioxane ring introduces unique conformational constraints and electronic properties. The aldehyde functionality at the 6-position provides a versatile handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The analogous 2,3-dihydro-1,4-benzodioxins are known to be present in various natural products and have been explored as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory pathways[1].
This guide will focus on the comprehensive characterization of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde and compare its predicted properties with those of its structural isomer, 2,3-Dihydro-1,4-dioxino[2,3-c]pyridine-7-carboxaldehyde, and the commercially available, simpler pyridine carbaldehydes.
Proposed Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde.
Physicochemical and Spectroscopic Characterization
A thorough characterization of a novel compound involves the use of multiple analytical techniques to confirm its structure and purity. Below is a summary of the expected and comparative data for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde and its analogs.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |
| 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde | C₈H₇NO₃ | 165.15[3] | 0.7[3] |
| 2,3-Dihydro-1,4-dioxino[2,3-c]pyridine-7-carboxaldehyde | C₈H₇NO₃ | 165.15[4][5] | 0.4[5] |
| 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde | C₉H₈O₃ | 164.16[6] | 1.0 |
| Pyridine-2-carbaldehyde | C₆H₅NO | 107.11 | 0.5 |
| Pyridine-3-carbaldehyde | C₆H₅NO | 107.11 | 0.5 |
| Pyridine-4-carbaldehyde | C₆H₅NO | 107.11 | 0.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde are based on the analysis of its structural analogue, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, for which experimental data is available[7].
Predicted ¹H NMR Spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde:
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, likely around δ 9.8-10.0 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.
-
Aromatic Protons (Pyridine Ring): Two doublets are anticipated in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will depend on the electronic environment of the pyridine ring.
-
Dioxane Protons (-OCH₂CH₂O-): A multiplet, likely appearing as two distinct signals, is expected in the upfield region, typically around δ 4.2-4.5 ppm, corresponding to the four protons of the dioxane ring.
Predicted ¹³C NMR Spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, around δ 190-195 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm).
-
Dioxane Carbons (-OCH₂CH₂O-): Two signals in the aliphatic region, typically around δ 64-65 ppm.
Table 2: Comparative ¹H NMR Data (in CDCl₃, δ ppm)
| Compound | Aldehyde Proton | Aromatic Protons | Dioxane/Aliphatic Protons |
| 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde (Predicted) | ~9.9 | ~7.5-8.5 (2H) | ~4.3 (4H) |
| 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde[7] | 9.82 (s, 1H) | 7.40 (d, 1H), 7.39 (s, 1H), 6.98 (d, 1H) | 4.33 (m, 2H), 4.29 (m, 2H) |
| Pyridine-2-carbaldehyde | ~10.1 | ~7.5-8.8 (4H) | - |
| Pyridine-3-carbaldehyde | ~10.1 | ~7.5-9.1 (4H) | - |
| Pyridine-4-carbaldehyde | ~10.1 | ~7.7-8.9 (4H) | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde:
-
Molecular Ion (M⁺): A prominent peak at m/z = 165, corresponding to the molecular weight of the compound[3].
-
Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the aldehyde group (CHO, 29 Da) and potentially fragmentation of the dioxane ring.
Caption: Predicted mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Dioxane): Strong absorptions in the 1000-1300 cm⁻¹ region.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the characterization, the following detailed protocols are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming connectivity.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated exact mass.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure.
-
Conclusion and Future Perspectives
This guide provides a comprehensive, albeit predictive, characterization of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde. By leveraging data from its close structural analog, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, and established spectroscopic principles, we have outlined the expected physicochemical and spectroscopic properties of the title compound. The comparative analysis with isomeric and simpler pyridine carbaldehydes highlights the unique features of the dioxino-pyridine scaffold.
The provided experimental protocols offer a standardized approach for researchers to obtain reliable and reproducible data. As a versatile intermediate, 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde holds promise for the development of novel compounds with potential applications in medicinal chemistry. Further experimental validation of the predicted data and exploration of its reactivity are warranted to fully unlock the potential of this intriguing heterocyclic system.
References
- Gellis, A., et al. (2000). Synthesis of 2-Substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Journal of Heterocyclic Chemistry, 37(3), 637-640.
- PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde.
- ResearchGate. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[1][8]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure.
- PubChem. (n.d.). 2,3-Dihydro[1][8]dioxino[2,3-c]pyridine-7-carbaldehyde.
- PubChem. (n.d.). 2H,3H-[1][8]dioxino[2,3-b]pyridine-6-carbaldehyde.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde | C8H7NO3 | CID 21873668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE(29668-44-8) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyridines: A Comparative Analysis of Classical and Modern Routes
This guide provides a comparative analysis of prominent synthetic routes to functionalized pyridines, tailored for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of both time-honored classical methods and contemporary catalytic strategies. The objective is to equip you with the critical knowledge needed to select the optimal synthetic route for your target molecule.
The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties, hydrogen bonding capability, and metabolic stability make it a privileged scaffold in drug design. Molecules like Pfizer's COVID-19 therapeutic, Paxlovid (Nirmatrelvir), and the blockbuster anti-ulcer drug Lansoprazole feature this essential heterocycle. The specific placement of functional groups on the pyridine ring is critical for modulating a molecule's biological activity, solubility, and pharmacokinetic profile. Consequently, the methods used to construct and functionalize this ring are of paramount importance.
Classical de Novo Synthesis Routes: Building the Ring from Acyclic Precursors
These methods construct the pyridine core from simpler, acyclic components. They are powerful for creating highly substituted pyridines from the ground up but can sometimes lack the subtlety required for delicate or complex molecules.
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a robust and widely taught method for generating dihydropyridine rings, which are subsequently oxidized to the corresponding pyridine.
Mechanistic Rationale: The reaction is a one-pot cyclocondensation involving two equivalents of a β-ketoester, an aldehyde, and an ammonia source (typically ammonium acetate). The causality of the process flows from two key intermediates: an enamine formed from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the second β-ketoester and the aldehyde. A final Michael addition, cyclization, and dehydration cascade constructs the dihydropyridine ring. The choice of oxidant (e.g., nitric acid, ceric ammonium nitrate (CAN), or simply air) is critical for the final aromatization step and is often selected based on the functional group tolerance of the substituents.
Workflow: Hantzsch Pyridine Synthesis
Caption: General workflow for the Hantzsch pyridine synthesis.
Advantages:
-
Operational Simplicity: Often a one-pot reaction using readily available starting materials.
-
High Convergence: Assembles six bonds in a single cascade, making it highly efficient.
Limitations:
-
Symmetry Constraint: The classical approach using two identical β-ketoesters leads to symmetrically substituted pyridines (C2 and C6 positions).
-
Limited Regiocontrol: Controlling the substitution pattern with unsymmetrical precursors can be challenging.
-
Harsh Conditions: The oxidation step can require harsh conditions, limiting its use on sensitive substrates.
Representative Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Setup: To a 100 mL round-bottom flask, add ethyl acetoacetate (13.0 g, 0.1 mol), benzaldehyde (5.3 g, 0.05 mol), and 25 mL of ethanol.
-
Reaction: While stirring, add 15 mL of concentrated ammonium hydroxide. An exothermic reaction will occur, and the solution will turn yellow.
-
Reflux: Heat the mixture to reflux for 3 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as yellow crystals.
-
Purification: Collect the crystals by vacuum filtration, wash with cold ethanol, and dry to yield the dihydropyridine product.
-
Oxidation (Separate Step): Dissolve the dihydropyridine in acetic acid and add a stoichiometric amount of a suitable oxidant (e.g., chromium trioxide) at a controlled temperature to achieve the final pyridine.
The Bohlmann-Rahtz Pyridine Synthesis
This method offers an alternative route that is particularly effective for synthesizing pyridines with a specific substitution pattern, starting from an enamine and an α,β-unsaturated carbonyl compound.
Mechanistic Rationale: The synthesis proceeds via a Michael addition of an enamine to an α,β-unsaturated ketone or ester. This is followed by a series of tautomerizations and an intramolecular condensation (cyclodehydration) to form the pyridine ring. The key to this reaction's success is the initial formation of the enamine and its subsequent regioselective attack on the Michael acceptor. The final elimination of the amine and aromatization are often driven by heat.
Advantages:
-
Good Regiocontrol: Offers a different and often complementary regiochemical outcome compared to the Hantzsch synthesis.
-
Versatile Components: A wide range of enamines and α,β-unsaturated systems can be employed.
Limitations:
-
Substrate Availability: The required substituted enamines or ynone precursors may not be as readily available as the components for the Hantzsch synthesis.
-
Potential for Side Reactions: Polymerization of the Michael acceptor or self-condensation of the enamine can compete with the desired reaction pathway.
Modern Functionalization Routes: Modifying the Pre-formed Ring
For late-stage functionalization, especially in drug discovery, modifying an existing pyridine ring is often more strategic than building one from scratch. Transition-metal-catalyzed cross-coupling reactions are the undisputed workhorses in this domain.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination have revolutionized the synthesis of complex molecules, and pyridines are no exception. These methods involve the coupling of a halopyridine (or triflate) with a suitable coupling partner.
Mechanistic Rationale (General): The catalytic cycle, regardless of the specific named reaction, generally follows a sequence of oxidative addition , transmetalation (for Suzuki/Stille) or alkyne binding (for Sonogashira), and reductive elimination . The choice of ligand on the palladium catalyst is absolutely critical. Sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step on the electron-deficient pyridine ring and to promote the final reductive elimination.
Diagram: Catalytic Cycle for Pyridine Functionalization
Caption: Generalized catalytic cycle for cross-coupling on a pyridine ring.
Representative Protocol: Suzuki Coupling for 2-Phenylpyridine Synthesis
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst/Ligand: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1, 5 mL). The aqueous component is crucial for activating the boronic acid.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield 2-phenylpyridine.
C-H Functionalization: The Atom-Economical Frontier
A more recent and powerful strategy is the direct functionalization of pyridine C-H bonds. This approach avoids the need for pre-functionalized starting materials (like halopyridines), thereby reducing step count and improving atom economy.
Mechanistic Rationale: These reactions often rely on a directing group (DG) on the pyridine ring to position a transition metal catalyst (e.g., Pd, Rh, Ru) in proximity to the target C-H bond. The catalyst then cleaves the C-H bond in a cyclometalation step, forming a stable intermediate that can react with a coupling partner.
Advantages:
-
High Atom Economy: Eliminates the need for halogen or triflate leaving groups.
-
Novel Reactivity: Allows for the formation of bonds at positions that are difficult to access through classical methods.
Limitations:
-
Directing Group Requirement: Often requires a specific directing group, which may need to be installed and later removed.
-
Selectivity Challenges: Differentiating between multiple C-H bonds on the ring can be difficult without a strong directing effect.
Comparative Performance Analysis
The choice of synthetic route is a multi-factorial decision. The following table summarizes key performance indicators to guide your selection process.
| Feature | Hantzsch Synthesis | Bohlmann-Rahtz Synthesis | Palladium Cross-Coupling | Direct C-H Functionalization |
| Approach | de novo Ring Construction | de novo Ring Construction | Late-Stage Functionalization | Late-Stage Functionalization |
| Key Strength | Simplicity, convergence | Alternative regiochemistry | High functional group tolerance | Atom economy, step efficiency |
| Typical Yields | 50-90% (for DHP) | 40-75% | 70-95% | 50-90% |
| Conditions | Often reflux, harsh oxidation | Moderate to high heat | Mild to moderate heat | Often requires high heat (>100°C) |
| Substrate Scope | Limited by symmetry | Dependent on enamine stability | Very broad, many partners | Dependent on directing group |
| Key Limitation | Poor regiocontrol for unsymmetrical products | Precursor availability | Requires pre-functionalization (halide) | Often needs a directing group |
| Ideal Use Case | Rapid access to simple, symmetrical pyridines | Specific, targeted substitution patterns | Complex molecule synthesis, SAR studies | Optimizing lead compounds, green chemistry |
Conclusion and Future Outlook
The synthesis of functionalized pyridines has evolved significantly. While classical methods like the Hantzsch synthesis remain valuable for their simplicity and ability to rapidly construct the pyridine core, their limitations in regiocontrol and functional group tolerance are significant.
Modern transition-metal-catalyzed methods, particularly palladium-catalyzed cross-coupling and the emerging field of C-H functionalization, have become indispensable tools for the modern chemist. They provide unparalleled precision for late-stage functionalization, enabling the synthesis of complex molecular architectures that are central to drug discovery and materials science. The future will likely see a continued expansion of C-H functionalization techniques that operate without directing groups, further enhancing the efficiency and elegance of pyridine synthesis.
References
- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft. [Link]
- Li, J. J. (2009). Hantzsch Dihydropyridine (Pyridine) Synthesis. In Name Reactions. Springer, Berlin, Heidelberg. [Link]
- Vo, D.-V. et al. (2019). A Simple and Efficient One-Pot Synthesis of Poly-Substituted 1,4-Dihydropyridines. ChemistrySelect. [Link]
- Bohlmann, F. & Rahtz, D. (1957). Eine neue Pyridin-Synthese. Chemische Berichte. [Link]
- Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). C–H Bond Functionalization: Emerging Synthetic Tools for Natural Products and Pharmaceuticals.
A Researcher's Guide to the Spectral Differentiation of Dioxinopyridine Isomers
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among the vast landscape of these molecules, dioxinopyridine isomers present a unique analytical challenge due to their structural similarities. This guide provides an in-depth comparison of the spectral data of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and its isomers, offering field-proven insights into their differentiation using common spectroscopic techniques. Our focus is to explain the causality behind experimental observations, ensuring that the described protocols are self-validating.
The Challenge of Isomer Differentiation
The fusion of a dioxane and a pyridine ring can result in multiple isomers depending on the substitution pattern and the orientation of the dioxane ring relative to the pyridine nitrogen. A common synthetic route to 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines can also lead to the formation of a rearranged isomer, particularly under basic conditions, via a Smiles rearrangement. This guide will focus on the spectral comparison of a 3-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and its 2-substituted isomer, providing a practical framework for their identification.
Comparative Spectral Analysis
The key to differentiating these isomers lies in a multi-pronged analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing between dioxinopyridine isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy
The proton NMR spectra of the 3-substituted and 2-substituted isomers exhibit distinct differences in their aromatic and aliphatic regions. The coupling patterns and chemical shifts of the protons on the pyridine and dioxane rings are particularly informative.
-
Aromatic Region: The chemical shifts and coupling constants of the pyridine protons are sensitive to the position of the dioxane ring fusion and the substituent.
-
Aliphatic Region: The protons of the dioxane ring in the 3-substituted isomer will have a different chemical environment and thus different chemical shifts and coupling patterns compared to the 2-substituted isomer.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information. The chemical shifts of the carbon atoms, especially those at the fusion points of the two rings and the substituted carbon, are key indicators of the isomeric form.
Table 1: Comparative ¹H and ¹³C NMR Data for Dioxinopyridine Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine | Aromatic protons typically in the range of 7.0-8.5 ppm with distinct coupling patterns. Dioxane protons appear as multiplets in the 3.5-4.5 ppm region. | Pyridine carbons resonate between 110-160 ppm. Dioxane carbons are observed in the 60-75 ppm range. |
| 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine | Aromatic protons show a different set of chemical shifts and coupling constants compared to the 3-substituted isomer. The dioxane protons also exhibit a unique pattern. | The chemical shifts of the pyridine and dioxane carbons will differ from the 3-substituted isomer, particularly for the carbons at the ring junction. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. While isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ, providing clues to their structure. However, for closely related isomers, the differences in fragmentation might be subtle. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. While it may not be the primary tool for distinguishing between these isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The C-O-C stretching vibrations of the dioxane ring and the C=N and C=C stretching vibrations of the pyridine ring are the most relevant.
Experimental Protocols
The synthesis of these isomers is key to their study. Below are representative protocols for the synthesis of 3-substituted and 2-substituted 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines.
Synthesis of 3-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
This synthesis typically involves the reaction of a 2-chloro-3-hydroxypyridine with a suitable substituted epoxide in the presence of a base.
Step-by-step Methodology:
-
Dissolve 2-chloro-3-hydroxypyridine in a suitable aprotic solvent such as DMF.
-
Add a strong base, such as sodium hydride, portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted epoxide dropwise.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Synthesis of 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine via Smiles Rearrangement
The 2-substituted isomer can be obtained through a Smiles rearrangement of a suitable precursor, often promoted by a strong base.
Step-by-step Methodology:
-
Synthesize a precursor such as N-(2-(3-hydroxypyridin-2-yloxy)alkyl)sulfonamide.
-
Treat the precursor with a strong base like potassium tert-butoxide in an appropriate solvent (e.g., THF or tert-butanol).
-
Heat the reaction mixture to induce the rearrangement.
-
Monitor the formation of the rearranged product by TLC or LC-MS.
-
Work up the reaction by neutralizing the base and extracting the product.
-
Purify the 2-substituted isomer using column chromatography.
Caption: Synthetic pathways to 3-substituted and 2-substituted dioxinopyridine isomers.
Logical Framework for Isomer Identification
The following workflow provides a systematic approach to differentiating between the dioxinopyridine isomers based on their spectral data.
Caption: Workflow for the spectroscopic identification of dioxinopyridine isomers.
Conclusion
The unambiguous identification of dioxinopyridine isomers is critical for advancing drug discovery and development programs. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, NMR spectroscopy stands out as the definitive technique for differentiating these closely related structures. By carefully analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently assign the correct isomeric structure. The synthetic protocols and analytical workflows presented in this guide offer a robust framework for the synthesis, characterization, and comparative analysis of dioxinopyridine isomers.
References
- Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure.
- Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives.
Sources
A Senior Application Scientist's Guide to Establishing Analytical Standards for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
This document provides a comprehensive framework for establishing a well-characterized, in-house analytical standard for 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde. We will delve into the core analytical techniques required for structural confirmation and purity assessment, providing not just procedural steps but the scientific rationale behind them. This guide is designed to be a self-validating system, ensuring that the generated data is robust and defensible.
The Imperative of In-House Standard Qualification
In pharmaceutical research and development, an analytical reference standard serves as the benchmark against which all samples are measured. When a certified standard from a pharmacopeial source (e.g., USP, EP) is unavailable, an "in-house" or "working" standard must be established. This process involves a comprehensive characterization of a high-purity batch of the compound.[1][2] The goal is to create a reference material with a well-documented identity and purity, ensuring the reliability of quantitative analyses and the overall integrity of the research data.[3]
The qualification of an in-house standard is a multi-faceted process that should be guided by principles outlined by regulatory bodies like the FDA.[4][5][6][7] It typically involves a battery of tests to confirm the molecule's structure and to identify and quantify any impurities.
A Multi-Pronged Approach to Analytical Characterization
A robust characterization of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde relies on the orthogonal application of several analytical techniques. Each method provides a different piece of the puzzle, and together they create a comprehensive picture of the compound's identity and purity. The primary techniques for this purpose are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: For purity assessment and quantification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities and providing further structural confirmation.
The following sections provide detailed protocols and the underlying scientific principles for each of these techniques.
Protocol 1: Structural Elucidation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[8][9][10][11] For a novel or uncharacterized compound like 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde, ¹H NMR provides detailed information about the chemical environment of each proton, allowing for the verification of the compound's core structure and the position of the aldehyde substituent.
Causality Behind Experimental Choices
The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical as it can influence chemical shifts. A deuterated solvent is used to avoid a large solvent signal in the proton spectrum. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point (0 ppm) for the chemical shifts.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde candidate standard and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard 5 mm probe.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the expected range of proton signals (e.g., 0-12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectrum.
-
Integrate all signals.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Expected ¹H NMR Spectral Features
Based on the structure of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde, the following proton signals are anticipated:
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around 9.5-10.5 ppm. This is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
-
Pyridine Protons: Two aromatic protons on the pyridine ring, likely appearing as doublets or multiplets in the 7.0-8.5 ppm region. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the dioxino ring and the aldehyde group.
-
Dioxino Protons (-O-CH₂-CH₂-O-): Two methylene groups, which will likely appear as two distinct multiplets or a complex multiplet in the 4.0-4.5 ppm range.
The integration of these signals should correspond to the number of protons in each environment (1H for the aldehyde, 1H for each pyridine proton, and 4H total for the dioxino protons).
Protocol 2: Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a workhorse technique for assessing the purity of organic compounds.[12][13][14][15][16] It separates the main compound from its non-volatile impurities based on their differential partitioning between a stationary phase and a mobile phase. The UV detector quantifies the components as they elute from the column.
Causality Behind Experimental Choices
A reverse-phase C18 column is a good starting point for moderately polar compounds like the target molecule. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile or methanol, is chosen to achieve good separation and peak shape. Gradient elution, where the mobile phase composition is changed during the run, is often employed to ensure the elution of both polar and non-polar impurities. UV detection is suitable as the pyridine and aldehyde functionalities contain chromophores that absorb UV light. The detection wavelength should be set at the absorbance maximum of the main compound to maximize sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm or the absorbance maximum of the compound.
-
Gradient Program: A typical starting gradient would be 10% B to 90% B over 20 minutes, followed by a hold and re-equilibration.
-
-
Sample Preparation:
-
Prepare a stock solution of the candidate standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. pharmabeginers.com [pharmabeginers.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 5. fda.gov [fda.gov]
- 6. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. jchps.com [jchps.com]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. bbhegdecollege.com [bbhegdecollege.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. informaticsjournals.co.in [informaticsjournals.co.in]
- 15. Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air [scielo.sa.cr]
- 16. auroraprosci.com [auroraprosci.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Pyridine Aldehydes
Pyridine aldehydes are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their strategic importance lies in the versatile reactivity of the aldehyde group, coupled with the unique electronic properties of the pyridine ring.[3][4] The traditional reliance on often harsh, toxic, or non-selective reagents has spurred the development of a diverse toolkit of alternative synthetic methodologies. This guide provides an in-depth, objective comparison of prominent alternative reagents for the synthesis of pyridine aldehydes, supported by experimental data and detailed protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
The Landscape of Pyridine Aldehyde Synthesis: Beyond Traditional Methods
Historically, the synthesis of pyridine aldehydes has been approached from several main avenues, including the oxidation of methylpyridines (picolines) and pyridinemethanols, or the reduction of pyridine carboxylic acids and their derivatives. While effective to varying degrees, classical methods often suffer from drawbacks such as the use of stoichiometric heavy metals (e.g., chromium reagents), harsh reaction conditions, and a lack of selectivity, leading to over-oxidation or undesired side reactions. This has driven the adoption of milder, more selective, and environmentally benign alternatives that offer greater functional group tolerance, a crucial consideration in complex, multi-step syntheses.
This guide will focus on a comparative analysis of these modern alternatives, categorized by their synthetic approach.
I. Oxidation of Pyridinemethanols: A Mild and Controlled Approach
The oxidation of primary pyridinemethanols to their corresponding aldehydes is a highly favored route due to the ready availability of the starting materials and the generally high selectivity that can be achieved with modern reagents.
Dess-Martin Periodinane (DMP): The Versatile and Mild Oxidant
Dess-Martin Periodinane (DMP) has emerged as a reagent of choice for the oxidation of sensitive and multifunctional alcohols.[5][6] Its key advantages include mild, neutral reaction conditions (typically room temperature), short reaction times, high yields, and a broad tolerance for sensitive functional groups.[5][7]
Mechanism of Action: The oxidation proceeds through a ligand exchange between the alcohol and an acetate group on the hypervalent iodine atom of DMP, forming a diacetoxyalkoxyperiodinane intermediate. A base, typically the displaced acetate, then abstracts the α-proton of the alcohol, leading to the formation of the aldehyde, an iodinane, and acetic acid.[5]
Experimental Protocol: Synthesis of 4-Pyridinecarboxaldehyde
-
Setup: To a round-bottom flask containing 4-pyridinemethanol (1.0 equiv) dissolved in dichloromethane (DCM, 10 volumes), add Dess-Martin periodinane (1.2-1.5 equiv) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 2-4 hours and can be monitored by Thin Layer Chromatography (TLC). For substrates sensitive to acid, pyridine or sodium bicarbonate can be added as a buffer.
-
Workup: The reaction mixture is diluted with diethyl ether and quenched by pouring it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.
Workflow for DMP Oxidation
Caption: General workflow for the Dess-Martin Periodinane oxidation of pyridinemethanols.
Swern Oxidation and Related DMSO-Based Methods: Cryogenic and Highly Selective
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures (-78 °C) to afford aldehydes in high yields.[8][9][10] This method is renowned for its exceptional mildness and broad functional group compatibility, making it suitable for complex and sensitive substrates.[11][12]
Mechanism of Action: DMSO reacts with oxalyl chloride to form a chlorodimethylsulfonium salt. This highly reactive species is then attacked by the alcohol to form an alkoxysulfonium salt. The addition of a hindered organic base, such as triethylamine, facilitates an elimination reaction to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[10][11]
Experimental Protocol: Synthesis of 3-Pyridinecarboxaldehyde
-
Activation: A solution of oxalyl chloride (1.5 equiv) in anhydrous DCM is added dropwise to a solution of DMSO (2.5-3.0 equiv) in anhydrous DCM at -78 °C (dry ice/acetone bath). The mixture is stirred for 15-30 minutes.
-
Alcohol Addition: A solution of 3-pyridinemethanol (1.0 equiv) in a small amount of anhydrous DCM is added dropwise to the activated mixture. The reaction is stirred for another 30-45 minutes at -78 °C.
-
Elimination: Triethylamine (5.0-7.0 equiv) is added dropwise. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature over approximately 1 hour.
-
Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Mechanism of Swern Oxidation
Caption: Simplified mechanism of the Swern oxidation.
TEMPO-Catalyzed Oxidations: A "Green" and Efficient Alternative
The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for alcohol oxidation represents a significant advancement towards more sustainable chemistry. These reactions typically employ a stoichiometric co-oxidant, with molecular oxygen (from air) being a particularly "green" option.
Mechanism of Action: The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a co-oxidant. The N-oxoammonium ion then oxidizes the alcohol to the aldehyde, while being reduced back to the hydroxylamine form. The hydroxylamine is then re-oxidized by the co-oxidant to regenerate the N-oxoammonium ion, thus completing the catalytic cycle.
Experimental Protocol: Aerobic Oxidation of 2-Pyridinemethanol
-
Setup: To a flask containing 2-pyridinemethanol (1.0 equiv), TEMPO (0.05 equiv), and copper(I) chloride (0.05 equiv) in acetonitrile, add a stir bar.
-
Reaction: The flask is fitted with a balloon of air (or oxygen can be bubbled through the solution) and stirred at room temperature. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired aldehyde.
II. Direct Oxidation of Methylpyridines (Picolines)
The direct oxidation of the methyl group of picolines to an aldehyde is an attractive route due to the low cost of the starting materials. However, achieving selectivity for the aldehyde over the corresponding carboxylic acid can be challenging.
Selenium Dioxide (SeO₂): A Classical Reagent with Selectivity Challenges
Selenium dioxide is a well-known reagent for the oxidation of benzylic and allylic methyl groups.[13][14][15] In the case of methylpyridines, it can produce a mixture of the aldehyde and the carboxylic acid.[16]
Mechanism of Action: The reaction is believed to proceed through an ene reaction followed by a[5][11]-sigmatropic rearrangement.
Experimental Considerations: The reaction is typically carried out in a solvent such as dioxane or pyridine at elevated temperatures. While it can be effective, the toxicity of selenium compounds and the potential for over-oxidation are significant drawbacks. Careful control of reaction conditions is necessary to maximize the yield of the aldehyde. For instance, studies have shown that the oxidation of 2- and 4-picoline with SeO₂ tends to yield the corresponding carboxylic acids, while 8-methylquinoline can be oxidized to the aldehyde in moderate yield.[16]
III. Reductive Approaches from Pyridine Nitriles
The reduction of pyridine nitriles (cyanopyridines) offers a distinct synthetic pathway to pyridine aldehydes.
The Stephen Aldehyde Synthesis: A Classic Tin-Based Reduction
The Stephen reaction involves the reduction of a nitrile to an imine using tin(II) chloride and hydrochloric acid, followed by hydrolysis to the aldehyde.[17][18][19] This method is particularly effective for aromatic nitriles.[17]
Mechanism of Action: The nitrile is first converted to its corresponding salt with HCl. This is then reduced by SnCl₂ via a single electron transfer to form an aldimine tin chloride, which precipitates from the reaction mixture. Hydrolysis of this intermediate yields the aldehyde.[17]
Experimental Protocol: Synthesis of 4-Pyridinecarboxaldehyde
-
Setup: Dissolve 4-cyanopyridine (1.0 equiv) in anhydrous ether or tetrahydrofuran saturated with dry HCl gas.
-
Reduction: Add anhydrous stannous chloride (SnCl₂) (1.5-2.0 equiv) to the solution and stir under an inert atmosphere. The aldimine tin chloride complex will precipitate.
-
Hydrolysis: After the reaction is complete, the precipitate is filtered, washed with anhydrous ether, and then hydrolyzed by heating with water to yield the aldehyde.
-
Workup: The aldehyde can be extracted with an organic solvent, and the aqueous layer is neutralized before disposal of the tin salts.
IV. Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[20] While pyridines are electron-deficient, this reaction can be applied to more activated pyridine derivatives or under specific conditions.[21]
Mechanism of Action: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde.[21]
Recent Advances: A 2022 study by Tasneem et al. demonstrated the formylation of electron-rich pyridines using the Vilsmeier-Haack reagent.[21]
V. Emerging "Green" Methodologies: Biocatalysis and Photocatalysis
The quest for more sustainable synthetic methods has led to the exploration of biocatalytic and photocatalytic approaches for the synthesis of pyridine aldehydes.
-
Biocatalysis: Whole-cell biocatalysts have been employed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating the potential for enzymatic oxidations in this field.[22] While this example yields the diol, it highlights the promise of developing selective biocatalysts for the mono-oxidation to the aldehyde.
-
Photocatalysis: Recent advances in photocatalysis have enabled the synthesis of aldehydes under mild, visible-light-induced conditions.[23][24] While still an emerging area for pyridine aldehyde synthesis, photocatalytic methods hold promise for future developments.
Comparative Analysis of Alternative Reagents
| Reagent/Method | Starting Material | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | Pyridinemethanol | DCM, Room Temp, 2-4h | 85-95 | Mild, high yield, excellent functional group tolerance, short reaction time.[5] | Costly, potentially explosive.[5] |
| Swern Oxidation | Pyridinemethanol | DMSO, (COCl)₂, Et₃N, -78°C to RT | 80-95 | Mild, high yield, wide functional group tolerance.[8][10] | Cryogenic temperatures, malodorous byproduct (DMS), requires anhydrous conditions.[8] |
| TEMPO/Co-oxidant | Pyridinemethanol | Acetonitrile, RT, Air/O₂ | 70-90 | Catalytic, "green" (with air), mild conditions. | May require optimization of catalyst system and co-oxidant. |
| **Selenium Dioxide (SeO₂) ** | Methylpyridine | Dioxane/Pyridine, Reflux | 40-60 (aldehyde) | Inexpensive starting materials. | Toxic, often poor selectivity (over-oxidation to acid), high temperatures.[13][16] |
| Stephen Reaction | Pyridine Nitrile | SnCl₂, HCl, Ether/THF | 70-85 | Good for aromatic nitriles, avoids over-reduction.[17][18] | Stoichiometric tin waste, requires anhydrous conditions.[18] |
| Vilsmeier-Haack Reaction | Activated Pyridine | DMF, POCl₃, 0°C to 100°C | Varies | Direct formylation. | Generally requires electron-rich pyridines.[21] |
Conclusion and Future Outlook
The synthesis of pyridine aldehydes has evolved significantly, moving away from harsh, traditional reagents towards milder, more selective, and sustainable alternatives. For the oxidation of pyridinemethanols, Dess-Martin Periodinane and the Swern oxidation remain the gold standards for reliability and broad substrate scope, particularly in the context of complex molecule synthesis.[5][8] TEMPO-catalyzed aerobic oxidations are a promising "green" alternative that is likely to see wider adoption as catalyst systems are further optimized.
For syntheses starting from less functionalized precursors, the controlled reduction of pyridine nitriles via methods like the Stephen reaction provides a viable and often high-yielding route. The direct oxidation of methylpyridines remains a challenge in terms of selectivity, but is an economically attractive pathway if over-oxidation can be controlled.
Looking ahead, the fields of biocatalysis and photocatalysis hold immense potential to revolutionize the synthesis of pyridine aldehydes. The development of robust and selective enzymes and photocatalytic systems will undoubtedly lead to even more efficient and environmentally benign methods for preparing these crucial synthetic intermediates. The continued innovation in this area will be of great benefit to researchers, scientists, and drug development professionals who rely on these valuable building blocks.
References
- Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(21), 6755-6756. [Link]
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Chen, Y., et al. (2025).
- Sharma, D. (2025). A Review on Various Synthetic Routes of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s). [https://www.researchgate.
- Organic Chemistry Frontiers. (n.d.). Recent advances in the photocatalytic synthesis of aldehydes. RSC Publishing. [Link]
- Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
- ResearchGate. (2025). Computational study of 3-pyridine carboxaldehyde. [Link]
- ACS Publications. (n.d.). Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. [Link]
- Wikipedia. (n.d.). Stephen aldehyde synthesis.
- Wikipedia. (n.d.). Swern oxidation.
- Cislak, F. E. (1964). U.S. Patent No. 3,160,633. U.S.
- ResearchGate. (2025).
- A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.). e-Journal of Chemistry. [Link]
- ResearchGate. (n.d.).
- Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
- Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s). [Link]
- Grokipedia. (n.d.). Stephen aldehyde synthesis.
- ResearchGate. (n.d.).
- Emporia State University. (2012). The use of selenium (IV)
- Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
- ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]
- MDPI. (n.d.).
- ResearchGate. (2025).
- Chemistry Stack Exchange. (2017).
- BYJU'S. (n.d.). Stephen Reaction Mechanism.
- A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Journal of the Indian Chemical Society. [Link]
- Asian Journal of Chemistry. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. [Link]
- Chemistry LibreTexts. (2019). 10.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- National Center for Biotechnology Information. (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]
- Material Science Research India. (n.d.). Computational Study of 3-Pyridine Carboxaldehyde. [Link]
- National Center for Biotechnology Information. (n.d.). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. [Link]
- Solis, R. R., et al. (2025).
- PubMed. (n.d.).
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Beilstein Journals. (2020).
- OUCI. (n.d.).
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.). Indian Academy of Sciences. [Link]
- HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). The Japan Institute of Heterocyclic Chemistry. [Link]
- Green Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)
- MDPI. (2022).
- Organic & Biomolecular Chemistry. (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. RSC Publishing. [Link]
- The Significance of Pyridine Aldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 15. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 16. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 17. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. byjus.com [byjus.com]
- 20. ijpcbs.com [ijpcbs.com]
- 21. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 22. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Recent advances in the photocatalytic synthesis of aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-, 3-, and 4-Pyridinecarboxaldehydes
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the trajectory of a synthetic route. Pyridinecarboxaldehydes, as versatile heterocyclic building blocks, are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The isomeric position of the aldehyde group on the pyridine ring—at the 2-, 3-, or 4-position—imparts distinct electronic and steric characteristics, leading to significant differences in their chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of these three isomers, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic endeavors.
The Foundation of Reactivity: Electronic and Steric Effects
The reactivity of the pyridinecarboxaldehyde isomers is fundamentally governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, as well as the steric environment around the carbonyl carbon.
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring's electron density. This effect is most pronounced at the ortho (2-) and para (4-) positions, which are rendered more electron-deficient compared to the meta (3-) position. Consequently, the electrophilicity of the carbonyl carbon is significantly influenced by the position of the aldehyde group.[2]
-
4-Pyridinecarboxaldehyde : The aldehyde group is in conjugation with the nitrogen atom, leading to a strong electron-withdrawing effect. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
2-Pyridinecarboxaldehyde : Similar to the 4-isomer, the aldehyde group at the 2-position experiences a strong electron-withdrawing effect from the nitrogen atom, enhancing its electrophilicity. However, the proximity of the nitrogen atom also introduces steric hindrance, which can influence the approach of bulky nucleophiles.[3]
-
3-Pyridinecarboxaldehyde : The aldehyde group at the 3-position is not in direct conjugation with the nitrogen atom. As a result, the electron-withdrawing effect is less pronounced compared to the 2- and 4-isomers, rendering its carbonyl carbon less electrophilic.[4]
This fundamental difference in electronic and steric properties dictates the relative reactivity of the isomers across a range of chemical transformations.
Comparative Reactivity in Key Organic Reactions
To provide a practical understanding of their differential reactivity, we will now explore the performance of 2-, 3-, and 4-pyridinecarboxaldehydes in several common and synthetically important organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone reaction of aldehydes. The rate and equilibrium of this reaction are highly sensitive to the electrophilicity of the carbonyl carbon.[5]
General Reactivity Trend: 4-Pyridinecarboxaldehyde > 2-Pyridinecarboxaldehyde > 3-Pyridinecarboxaldehyde
The higher electrophilicity of the carbonyl carbon in the 4- and 2-isomers makes them more reactive towards nucleophiles compared to the 3-isomer.[6][7] While both 2- and 4-isomers are highly reactive, the steric hindrance from the adjacent nitrogen atom in 2-pyridinecarboxaldehyde can sometimes lead to slightly lower reaction rates or yields with bulky nucleophiles compared to the more accessible 4-isomer.
Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a common transformation. The ease of oxidation can be influenced by the electronic properties of the aldehyde. Strong oxidizing agents like potassium permanganate (KMnO₄) are often employed for this purpose.[8][9]
A comparative study on the oxidative esterification of the three isomers provides valuable insight into their relative reactivity under oxidative conditions.
| Isomer | Product | Yield (%) |
| 2-Pyridinecarboxaldehyde | Methyl 2-pyridinecarboxylate | Decomposition |
| 3-Pyridinecarboxaldehyde | Methyl 3-pyridinecarboxylate | 47 |
| 4-Pyridinecarboxaldehyde | Methyl 4-pyridinecarboxylate | 91 |
Table 1: Comparative Yields in Oxidative Esterification.
The results clearly indicate that 4-pyridinecarboxaldehyde is the most amenable to this oxidative transformation, affording the highest yield. In contrast, 2-pyridinecarboxaldehyde appears to be unstable under these conditions, leading to decomposition. 3-Pyridinecarboxaldehyde shows moderate reactivity. This trend suggests that the electron-deficient nature of the 4-isomer facilitates the oxidation, while the 2-isomer's structure may be prone to side reactions or degradation.
A detailed protocol for the permanganate-mediated oxidation of pyridine-3-carboxaldehyde has been described, which can be adapted for the 4-isomer.[10]
Materials:
-
4-Pyridinecarboxaldehyde
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
Procedure:
-
Prepare a standard solution of 4-pyridinecarboxaldehyde (e.g., 0.1 M in a suitable solvent).
-
Prepare a standard solution of KMnO₄ (e.g., 0.2 M in distilled water).
-
In a reaction vessel, combine the 4-pyridinecarboxaldehyde solution and a calculated amount of sulfuric acid to create an acidic medium.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a measured volume of the KMnO₄ solution with stirring.
-
Monitor the progress of the reaction by observing the disappearance of the purple color of the permanganate ion, which can be quantified spectrophotometrically at 526 nm.
Reduction to Alcohols
The reduction of aldehydes to primary alcohols is a fundamental transformation, often accomplished using hydride reagents like sodium borohydride (NaBH₄).[11][12] The reactivity in this case is also influenced by the electrophilicity of the carbonyl carbon.
Expected Reactivity Trend: 4-Pyridinecarboxaldehyde > 2-Pyridinecarboxaldehyde > 3-Pyridinecarboxaldehyde
The more electrophilic carbonyl carbons of the 4- and 2-isomers are expected to react faster with the hydride nucleophile from NaBH₄ compared to the less electrophilic 3-isomer. Studies on the reduction of related pyridinium salts have shown that potassium borohydride can be more efficient than sodium borohydride, suggesting that the choice of reducing agent can be optimized.[13][14]
A general procedure for the reduction of aldehydes with NaBH₄ can be readily applied to the pyridinecarboxaldehyde isomers.[15]
Materials:
-
3-Pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ammonium chloride solution (aqueous)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-pyridinecarboxaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask at 0°C.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to stir for a designated time (e.g., 1-2 hours) and monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-pyridinemethanol.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphonium ylides.[16][17] The rate of the Wittig reaction is dependent on the electrophilicity of the aldehyde carbonyl group.
Expected Reactivity Trend: 4-Pyridinecarboxaldehyde > 2-Pyridinecarboxaldehyde > 3-Pyridinecarboxaldehyde
The higher electrophilicity of the 4- and 2-isomers is anticipated to lead to faster reaction rates and potentially higher yields in the Wittig reaction compared to the 3-isomer. The synthesis of stilbene derivatives via the Wittig reaction often results in a mixture of (E)- and (Z)-isomers.[18][19]
The following protocol outlines the synthesis of a stilbene derivative from 4-pyridinecarboxaldehyde.[20]
Materials:
-
Benzyltriphenylphosphonium chloride
-
4-Pyridinecarboxaldehyde
-
Dichloromethane (DCM)
-
50% Sodium hydroxide (aqueous solution)
-
Iodine
-
95% Ethanol
Procedure:
-
In a round-bottom flask, combine benzyltriphenylphosphonium chloride (1 equivalent) and 4-pyridinecarboxaldehyde (1.05 equivalents) in dichloromethane.
-
With vigorous stirring, add 50% aqueous sodium hydroxide dropwise to generate the ylide in situ.
-
Stir the reaction mixture at room temperature until the aldehyde is consumed (monitor by TLC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude stilbene product.
-
To isomerize the (Z)-isomer to the more stable (E)-isomer, dissolve the crude product in a suitable solvent, add a catalytic amount of iodine, and expose to light.
-
Purify the final product by recrystallization from 95% ethanol.
Aldol Condensation (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aromatic aldehyde with a ketone or another aldehyde containing α-hydrogens.[21][22] The aldehyde acts as the electrophilic partner, and its reactivity is crucial for the success of the reaction.
Expected Reactivity Trend: 4-Pyridinecarboxaldehyde > 2-Pyridinecarboxaldehyde > 3-Pyridinecarboxaldehyde
Consistent with the other reactions, the greater electrophilicity of the 4- and 2-isomers makes them more reactive in the Claisen-Schmidt condensation. The 3-isomer, being less electrophilic, would be expected to react more slowly.[23]
A protocol for the condensation of pyridinecarboxaldehydes with acetophenones to form azachalcones has been reported and can be adapted.[24]
Materials:
-
3-Pyridinecarboxaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-pyridinecarboxaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azachalcone.
Visualizing the Reactivity Landscape
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the electronic effects and a typical reaction workflow.
Figure 2: A generalized experimental workflow for the Wittig reaction.
Conclusion
The isomeric position of the aldehyde group in pyridinecarboxaldehydes has a profound and predictable impact on their chemical reactivity. The enhanced electrophilicity of the carbonyl carbon in 2- and 4-pyridinecarboxaldehydes, due to the strong electron-withdrawing nature of the pyridine nitrogen, renders them significantly more reactive in nucleophilic addition, reduction, Wittig, and aldol condensation reactions compared to the 3-isomer. While the 2- and 4-isomers exhibit similar electronic activation, steric hindrance in the 2-isomer can occasionally modulate its reactivity, particularly with bulky reagents.
This guide provides a framework for understanding and predicting the behavior of these valuable building blocks. By leveraging this knowledge, researchers can strategically select the most appropriate isomer to optimize reaction conditions, improve yields, and streamline synthetic pathways in their pursuit of novel molecules.
References
- A. F. M. Motiur Rahman, R. Ali, Y. Jahng, A. A. Kadi. Synthesis of stilbene analogues via Wittig reaction. Molecules, 2012, 17(9), 10538-10548.
- H. Quan, B. Zhu, X. Li, L. Zhan, Y. Luo. A Comparison between KBH4 and NaBH4 in Their Reduction of Pyridinium Salts. Heterocycles, 2019, 98(9), 1243-1253.
- N. A. A. S. Awn, et al. Kinetic of Permagnetic Oxidation of Pyridine-3-Carboxaldehyde in Acidic Media. Trade Science Inc., 2013.
- Y. Luo, H. Quan, et al. A Comparison between KBH4 and NaBH4 in Their Reduction of Pyridinium Salts. Semantic Scholar, 2019.
- Refubium. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
- S. S. V. Ramasastry, et al. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing, 2021.
- Sciforum. Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions.
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
- Wikipedia. Claisen–Schmidt condensation.
- S. S. V. Ramasastry, et al. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. PMC - NIH, 2021.
- ResearchGate. Reaction of pyridine carboxylic esters with sodium borohydride.
- New Journal of Chemistry (RSC Publishing). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone.
- ResearchGate. (PDF) Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids.
- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4.
- Organic Chemistry Portal. Wittig Reaction.
- Scribd. Claisen Schmidt Condensation.
- PubMed. Emission spectra and electronic energy levels of the rotational isomers of pyridinecarboxaldehyde vapors.
- Organic Chemistry Portal. Potassium Permanganate.
- ResearchGate. Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition.
- PubMed. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH.
- Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate.
- YouTube. Claisen Condensation and Claisen-Schmidt Condensation Reaction.
- Common Organic Chemistry. Potassium Permanganate.
- Química Organica.org. Nucleophilic addition reactions to pyridines.
- Chemistry Stack Exchange. Why is only the (E,E)-isomer obtained in Claisen-Schmidt condensation?.
- ResearchGate. Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones.
- PubMed. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
- Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- University of Georgia. Comparison of Traditional and Alternative Wittig Reactions.
- ScholarWorks @ UTRGV. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra".
- Wittig Reaction - Common Conditions.
- ResearchGate. Carboxylates/esters vs ketones/aldehydes.
- ACS Publications. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- ResearchGate. (PDF) The Electrophilicity Index in Organic Chemistry.
- Chemistry Stack Exchange. Order of reactivity of carbonyl compounds towards nucleophilic addition.
- ResearchGate. Reactivity and Selectivity in the Wittig Reaction: A Computational Study.
- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- YouTube. WE: Reactivity of carbonyl compounds | Aldehydes, ketones & acids | Chemistry.
- Oreate AI Blog. Research on Wittig Reagents and Their Applications in Organic Synthesis.
- ResearchGate. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.
- Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
Sources
- 1. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emission spectra and electronic energy levels of the rotational isomers of pyridinecarboxaldehyde vapors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic addition reactions to pyridines [quimicaorganica.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Potassium Permanganate [commonorganicchemistry.com]
- 10. tsijournals.com [tsijournals.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A Comparison between KBH4 and NaBH4 in Their Reduction of Pyridinium Salts | Semantic Scholar [semanticscholar.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 18. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Molecular Weight by Mass Spectrometry
In the landscape of biopharmaceutical development and cutting-edge research, the precise determination of molecular weight is not merely a routine measurement; it is a critical validation step that underpins the identity, purity, and integrity of a molecule. For researchers, scientists, and drug development professionals, an erroneous molecular weight assessment can lead to misinterpreted data, failed experiments, and significant delays in therapeutic development. This guide provides an in-depth, objective comparison of the predominant mass spectrometry (MS) techniques for molecular weight validation, grounded in experimental data and established protocols. As your virtual Senior Application Scientist, I will not only delineate the "how" but, more importantly, the "why" behind these critical analytical choices.
The Imperative of Accurate Mass Determination
The molecular weight of a protein, peptide, or small molecule is a fundamental chemical property. In the context of drug development, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization of therapeutic products.[1][2][3][4][5] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q6B, for instance, explicitly requires the determination of physicochemical properties, including molecular weight, to ensure product quality and consistency.[6][7][8] Deviations from the expected molecular weight can indicate post-translational modifications, truncations, or the presence of impurities, all of which can profoundly impact a drug's efficacy and safety.
Mass spectrometry has emerged as the gold standard for molecular weight determination due to its exceptional accuracy, sensitivity, and versatility.[2] This guide will dissect and compare the three most prevalent MS-based workflows for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI), and Liquid Chromatography-Mass Spectrometry (LC-MS).
A Comparative Analysis of Key Mass Spectrometry Techniques
The choice of mass spectrometry technique is dictated by the nature of the analyte, the required level of accuracy and resolution, and the complexity of the sample matrix. Each method possesses distinct advantages and limitations that must be carefully considered.
| Feature | MALDI-TOF | ESI-MS | LC-MS |
| Principle | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. Ions are separated based on their time-of-flight.[9][10][11] | The analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[12] | Couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[13] |
| Ionization | "Soft" ionization, typically producing singly charged ions ([M+H]+).[14] | "Gentle" ionization, often producing multiply charged ions, which allows for the analysis of high molecular weight compounds on instruments with a limited m/z range.[12] | ESI is the most common ionization source used in LC-MS for biomolecules.[15] |
| Mass Range | Wide mass range, suitable for large proteins and polymers (in excess of 100 kDa).[10] | Can analyze very large molecules due to the formation of multiply charged ions.[12] | The mass range of the coupled mass spectrometer is the limiting factor. |
| Mass Accuracy | Typically in the range of 50-100 ppm, but can be higher with internal calibration. | High mass accuracy, often in the low ppm range, especially with high-resolution analyzers like Orbitrap or FT-ICR.[16][17] | Dependent on the mass analyzer, but high-resolution instruments provide excellent mass accuracy (<5 ppm).[16][18][19] |
| Resolution | Moderate resolution.[12] | Can achieve very high resolution with appropriate mass analyzers, allowing for the separation of isotopic peaks.[16][20] | High resolution is achievable, enabling the differentiation of closely related species.[16][20] |
| Sample Throughput | High throughput, as samples are spotted onto a target plate and analyzed sequentially.[9][14] | Lower throughput for direct infusion, but can be automated. | Higher throughput than direct infusion ESI-MS due to the automated nature of LC systems. |
| Tolerance to Contaminants | More tolerant to salts and buffers compared to ESI-MS.[14] | Highly sensitive to salts, detergents, and other non-volatile components, which can suppress the signal.[14][15][21] | The LC front-end helps to remove salts and other contaminants before the sample enters the mass spectrometer.[22] |
| Fragmentation | Minimal fragmentation, providing clear molecular ion peaks.[14] | Minimal fragmentation under standard conditions.[12] | Fragmentation can be induced for structural elucidation (MS/MS). |
| Data Complexity | Relatively simple spectra with predominantly singly charged ions. | More complex spectra with multiple charge states that require deconvolution to determine the molecular weight.[13][23] | Data can be complex, especially for heterogeneous samples, but the chromatographic separation simplifies the mass spectra at any given time point. |
| Best Suited For | Rapid screening, analysis of simple mixtures, and large, robust molecules.[9][11][14] | High-resolution and high-accuracy measurements of pure proteins, and analysis of non-covalent complexes.[14] | Analysis of complex mixtures, protein isoforms, and when sample cleanup is required prior to mass analysis.[18][21] |
Experimental Workflows: A Step-by-Step Guide
To ensure the integrity of your results, a meticulously executed and validated protocol is paramount. Here, we provide detailed methodologies for two common scenarios: rapid screening of a purified protein by MALDI-TOF and in-depth characterization of a protein mixture by LC-MS.
Workflow 1: Rapid Molecular Weight Confirmation of a Purified Protein by MALDI-TOF-MS
This workflow is ideal for quickly verifying the molecular weight of a purified protein, for example, after recombinant expression and purification.
Experimental Protocol:
-
Sample Preparation:
-
Rationale: The concentration of the protein sample is critical. Too dilute, and the signal will be weak; too concentrated, and you risk detector saturation and poor crystal formation. The optimal concentration is typically between 5-50 pmol/μL.[24] It is also crucial to ensure the sample is free of non-volatile salts and detergents that can interfere with ionization.[21] If necessary, perform a buffer exchange into a volatile buffer like ammonium bicarbonate or use a desalting column.[21]
-
Procedure:
-
Quantify your purified protein concentration.
-
Adjust the concentration to the optimal range using a compatible solvent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).[24]
-
-
-
Matrix Preparation:
-
Spotting the Sample and Matrix:
-
Rationale: Co-crystallization of the sample and matrix on the target plate is essential for efficient desorption and ionization. The goal is to create a homogenous crystalline layer.
-
Procedure (Dried-Droplet Method):
-
Pipette 0.5-1 µL of the sample and 0.5-1 µL of the matrix solution onto the MALDI target plate.
-
Mix gently by pipetting up and down.
-
Allow the spot to air dry completely at room temperature.[24]
-
-
-
Mass Spectrometer Calibration:
-
Rationale: To ensure high mass accuracy, the mass spectrometer must be calibrated using standards of known molecular weight that bracket the expected mass of the analyte.[26][27][28]
-
Procedure:
-
Spot a calibration mixture containing several proteins of known molecular weights onto the target plate adjacent to your sample spots.
-
Acquire a spectrum of the calibration mixture and use the known masses to calibrate the instrument.
-
-
-
Data Acquisition and Analysis:
-
Rationale: The instrument parameters, such as laser intensity, should be optimized to obtain a good signal-to-noise ratio while minimizing fragmentation.
-
Procedure:
-
Load the target plate into the mass spectrometer.
-
Acquire a mass spectrum of your sample.
-
The resulting spectrum should show a prominent peak corresponding to the singly charged molecular ion ([M+H]+) of your protein. The m/z value of this peak represents the molecular weight of your protein.
-
-
Workflow 2: High-Resolution Molecular Weight Determination of an Intact Protein by LC-MS
This workflow is suitable for the accurate mass determination of proteins, especially in complex mixtures or when high resolution and mass accuracy are required.
Experimental Protocol:
-
Sample Preparation:
-
Rationale: ESI is highly intolerant of non-volatile salts and detergents.[15][21] Therefore, thorough sample cleanup is critical. The use of volatile buffers and solvents is essential.
-
Procedure:
-
If the protein is in a non-volatile buffer, perform a buffer exchange into a volatile solvent system (e.g., 0.1% formic acid in water/acetonitrile) using a desalting column or spin filter.[21]
-
Ensure the final protein concentration is appropriate for the sensitivity of your instrument (typically in the low micromolar to nanomolar range).
-
-
-
Liquid Chromatography:
-
Rationale: The LC step separates the components of the mixture, reducing the complexity of the sample entering the mass spectrometer at any given time. This is particularly important for analyzing heterogeneous samples. A reversed-phase column is commonly used for protein separations.
-
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) to elute the proteins from the column.
-
-
-
Mass Spectrometry:
-
Rationale: As the proteins elute from the LC column, they are ionized by ESI and enter the mass spectrometer. High-resolution mass analyzers like Orbitrap or TOF are preferred for accurate mass measurements.[16][17]
-
Procedure:
-
Set the mass spectrometer to acquire data in a positive ion mode over an appropriate m/z range.
-
The instrument will record a series of mass spectra as the proteins elute.
-
-
-
Data Analysis and Deconvolution:
Navigating Challenges: Interferences and Troubleshooting
Even with the most refined protocols, challenges can arise. A proactive understanding of potential interferences and a systematic approach to troubleshooting are essential for success.
Common Interferences:
-
Salts and Buffers: Non-volatile salts (e.g., sodium chloride, potassium phosphate) and buffers (e.g., Tris) can severely suppress the ESI signal and interfere with crystal formation in MALDI.[21][32][33]
-
Detergents: Detergents like SDS and Triton X-100 can form adducts with proteins and suppress their ionization.[32][33]
-
Polymers: Contaminants such as polyethylene glycol (PEG) from plasticware can produce a series of repeating peaks in the mass spectrum, complicating data interpretation.[32][34]
-
Keratin Contamination: Keratin from skin and hair is a common contaminant in proteomics experiments and can lead to extraneous peaks.[33]
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Action |
| No or Low Signal | Sample concentration too low. | Concentrate the sample. |
| Ion suppression due to contaminants. | Perform thorough sample cleanup (desalting, buffer exchange). | |
| Instrument not properly tuned or calibrated. | Tune and calibrate the mass spectrometer using appropriate standards. | |
| Poor Resolution/Broad Peaks | High salt concentration. | Desalt the sample. |
| Heterogeneous sample. | Improve purification or use LC-MS for separation. | |
| In MALDI, poor co-crystallization. | Optimize the matrix and spotting technique. | |
| Unexpected Peaks | Presence of contaminants (salts, detergents, polymers). | Use high-purity solvents and low-binding labware. Run a blank to identify background ions.[35] |
| Post-translational modifications or protein degradation. | Further characterize the sample using peptide mapping or other techniques. | |
| Inaccurate Mass | Incorrect instrument calibration. | Recalibrate the instrument using appropriate standards that bracket the analyte's mass. |
| Presence of unresolved adducts (e.g., sodium, potassium). | Improve sample cleanup and use high-purity solvents. |
Conclusion: A Commitment to Scientific Integrity
The validation of molecular weight by mass spectrometry is a cornerstone of modern biochemical and biopharmaceutical analysis. As we have explored, the choice of technique—MALDI-TOF, ESI, or LC-MS—is a strategic decision that must be informed by the specific analytical question at hand. By understanding the fundamental principles, adhering to rigorous experimental protocols, and being prepared to troubleshoot potential challenges, researchers can ensure the accuracy and reliability of their data. This commitment to scientific integrity is not just about generating a number; it is about building a foundation of trust in the molecules that have the potential to become life-changing therapies.
References
- Proteomics and Mass Spectrometry Core Facility. Intact protein. (n.d.).
- MtoZ Biolabs. Procedure for Protein Mass Measurement Using MALDI-TOF. (n.d.).
- Anaspec. Peptide Mass Spec Standards. (n.d.).
- Hahne, H., et al. (2014). PAS-cal: A repetitive peptide sequence calibration standard for MALDI mass spectrometry. Proteomics, 14(16), 1853-1857.
- Agilent Technologies. (2006). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins.
- Protein Chemistry Lab. Procedure for MALDI-TOF Analysis. (n.d.).
- Shaw, J. B., et al. (2016). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods, 13(2), 115-118.
- Doneanu, A., & Cotter, R. J. (2012). Chapter 4: Liquid Chromatography-Mass Spectrometry of Intact Proteins. In An Introduction to Mass Spectrometry.
- Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
- MacCoss, M. J., & Matthews, D. E. (2005). Mass Spectrometry Signal Calibration for Protein Quantitation. In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) (pp. 131-142). Humana Press.
- Compton, P. D., et al. (2021). Advancing Intact Protein Quantitation with Updated Deconvolution Routines. Journal of the American Society for Mass Spectrometry, 32(11), 2776-2785.
- Agilent Technologies. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector.
- Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
- Alphalyse. Sample Preparation for Protein Quantification by LC MS/MS. (n.d.).
- The Contaminant Detector. (2021, March 6). The best free software for protein deconvolution! News in Proteomics Research.
- Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. ResearchGate.
- Pharmaceutical Technology. (2023, June 6). ICH Q6B for Analytics. Pharmaceutical Technology.
- UT Southwestern Medical Center. Intact Mass. (n.d.).
- University of California, Irvine. MALDI-TOF Sample Preparation. (n.d.).
- Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare.
- Boston University School of Medicine. (2002, February 5). Practical MS of proteins.
- Whittal, R. (n.d.). Common Mass Spectrometry Contaminants and their Sources.
- MtoZ Biolabs. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. (n.d.).
- ResearchGate. (2015, June 14). Anyone know of good and free protein MS deconvolution software?
- Waters Corporation. (2022, March 10). Automating Intact Mass Deconvolution: It's About Time. Waters Blog.
- MtoZ Biolabs. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS. (n.d.).
- LCGC International. (2023, June 7). FDA Revisits Mass Spectrometry's Role in Therapeutic Protein Biologics License Applications. LCGC International.
- Mabion. Mass Spectrometry in Peptide and Protein Analysis. (n.d.).
- Laskin, J., & Laskin, A. (2023). High-Throughput Deconvolution of Native Protein Mass Spectrometry Imaging Data Sets for Mass Domain Analysis. Analytical Chemistry, 95(37), 13865-13872.
- CPL. (n.d.). Common Background Contamination Ions in Mass Spectrometry.
- Lathrop, J. T., et al. (2016). US Food and Drug Administration Perspectives on Clinical Mass Spectrometry. Clinical Chemistry, 62(1), 54-60.
- U.S. Food and Drug Administration. (2023). Guidance for Industry #288 - Chemistry, Manufacturing, and Controls in Support of Recombinant Protein Products for Veterinary M.
- U.S. Food and Drug Administration. (n.d.). development and assessment of modern protein glycosylation characterization techniques.
- Liska, A. J., & Shevchenko, A. (2009). A Comparison of nLC-ESI-MS/MS and nLC-MALDI-MS/MS for GeLC-Based Protein Identification and iTRAQ-Based Shotgun Quantitative Proteomics. Journal of Proteome Research, 8(8), 3843-3852.
- ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?
- ResearchGate. (n.d.). Debating resolution and mass accuracy in mass spectrometry.
- European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products.
- Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.
- Waters Corporation. Mass Accuracy & Resolution. (n.d.).
- Loo, R. R., et al. (2001). Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. Analytical Chemistry, 73(17), 4063-4070.
- DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. (n.d.).
- U.S. Food and Drug Administration. (2023, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 3. US Food and Drug Administration Perspectives on Clinical Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. dsdpanalytics.com [dsdpanalytics.com]
- 9. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pcl.tamu.edu [pcl.tamu.edu]
- 11. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 13. agilent.com [agilent.com]
- 14. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Intact Mass [utsouthwestern.edu]
- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. waters.com [waters.com]
- 20. researchgate.net [researchgate.net]
- 21. Intact protein | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 22. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Advancing Intact Protein Quantitation with Updated Deconvolution Routines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 25. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 26. Mass Spectrometry Standards - Mass Spec Standards [proteochem.com]
- 27. Peptide Mass Spec Standards - 1 kit [anaspec.com]
- 28. PAS-cal: A repetitive peptide sequence calibration standard for MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. News in Proteomics Research: The best free software for protein deconvolution! [proteomicsnews.blogspot.com]
- 30. researchgate.net [researchgate.net]
- 31. waters.com [waters.com]
- 32. massspec.unm.edu [massspec.unm.edu]
- 33. researchgate.net [researchgate.net]
- 34. Interferences and contaminants encountered in modern mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. ccc.bc.edu [ccc.bc.edu]
A Comparative Guide to the Biological Activity of Thienopyridine Derivatives
Introduction: The Versatile Thienopyridine Scaffold
The thienopyridine core, a heterocyclic scaffold arising from the fusion of thiophene and pyridine rings, represents a privileged structure in medicinal chemistry. Its inherent structural features, which can mimic purine and pyrimidine nucleobases, allow for interactions with a wide array of biological targets. This versatility has led to the development of a diverse range of thienopyridine derivatives with significant therapeutic potential across multiple disease areas. This guide provides a comparative analysis of the biological activities of various thienopyridine-based compounds, supported by experimental data, to aid researchers and drug development professionals in this dynamic field. We will delve into their antiplatelet, anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action and structure-activity relationships.
Cardiovascular Applications: Potent Antiplatelet Agents
Thienopyridines are perhaps most renowned for their role as antiplatelet agents in the management of cardiovascular diseases.[1] This class of drugs functions by irreversibly inhibiting the P2Y12 receptor on platelets, a key player in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[2]
Mechanism of Action: P2Y12 Receptor Antagonism
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet aggregation and thrombus formation. Thienopyridines, such as the widely prescribed clopidogrel and prasugrel, are prodrugs that undergo metabolic activation in the liver to form an active thiol metabolite. This metabolite then forms a disulfide bond with cysteine residues on the P2Y12 receptor, leading to its irreversible inactivation for the lifespan of the platelet.[3]
Caption: Simplified P2Y12 signaling pathway and the inhibitory action of thienopyridines.
Comparative Efficacy of P2Y12 Inhibitors
The clinical efficacy of thienopyridine antiplatelet agents varies, influenced by factors such as their metabolic activation profile and potency.
| Compound | Key Features | Clinical Considerations |
| Ticlopidine | First-generation thienopyridine. | Effective, but associated with a higher risk of hematological side effects.[2] |
| Clopidogrel | Second-generation, widely prescribed. | Standard of care, but exhibits significant inter-individual variability in response due to genetic polymorphisms in metabolizing enzymes.[4] |
| Prasugrel | Third-generation, more potent. | More consistent and potent platelet inhibition than clopidogrel, but with an increased risk of bleeding.[1] |
Oncological Potential: Thienopyridines as Anticancer Agents
A growing body of evidence highlights the potential of thienopyridine derivatives as anticancer agents. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Many thienopyridine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[6][7] Additionally, some compounds have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[8]
Caption: Generalized apoptotic pathway induced by anticancer thienopyridines.
Comparative Cytotoxicity of Thienopyridine Derivatives
The anticancer activity of thienopyridines has been evaluated against various cancer cell lines, with some derivatives demonstrating potent and selective cytotoxicity.
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Thieno[2,3-c]pyridine 6i | HSC3 (Head and Neck) | 10.8 | [9][10] |
| T47D (Breast) | 11.7 | [9][10] | |
| RKO (Colorectal) | 12.4 | [9][10] | |
| Thieno[2,3-d]pyrimidine 6j | HCT116 (Colon) | 0.6 - 1.2 | [6] |
| OV2008 (Ovarian) | 0.6 - 1.2 | [6] | |
| Thieno[2,3-b]pyridine Derivative | MDA-MB-231 (Breast) | <0.05 | [11] |
Anti-inflammatory Properties of Thienopyridines
Several thienopyridine derivatives have demonstrated significant anti-inflammatory activity, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of thienopyridines are attributed to their ability to suppress the production of key pro-inflammatory mediators. Studies have shown that certain derivatives can inhibit the synthesis of prostaglandins by targeting cyclooxygenase (COX) enzymes and reduce the release of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[12][13]
Caption: Inhibition of pro-inflammatory mediator production by thienopyridines.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of thienopyridine analogs has been demonstrated in both in vivo and in vitro models.
| Compound | In Vivo Model (Carrageenan-induced paw edema) | In Vitro Assay (Inhibition of NO production) | Reference |
| BN-4 | Significant inhibition | Significant inhibition | [12] |
| BN-14 | Significant inhibition | Significant inhibition | [12] |
| BN-16 | Significant inhibition | Significant inhibition | [12] |
| AZ023 | Strong anti-inflammatory activity | Not Reported | [14][15] |
| AZ331 | Strong anti-inflammatory activity | Not Reported | [14][15] |
Antimicrobial Activity of Thienopyridines
The thienopyridine scaffold has also emerged as a promising framework for the development of novel antimicrobial agents, with derivatives exhibiting activity against a range of bacterial and fungal pathogens.[16]
Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial mechanism of action for many thienopyridines is still under investigation, but it is believed to involve the disruption of essential microbial cellular processes.[17] Some derivatives have been shown to inhibit bacterial cell division by targeting proteins like FtsZ, while others may interfere with cell wall synthesis or nucleic acid replication.[18]
Comparative Antimicrobial Susceptibility
The antimicrobial efficacy of thienopyridine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 12a | E. coli | 0.0195 | [16] |
| B. mycoides | <0.0048 | [16] | |
| C. albicans | <0.0048 | [16] | |
| Compound 15 | E. coli | >0.0048 | [16] |
| B. mycoides | 0.0098 | [16] | |
| C. albicans | 0.039 | [16] | |
| Thieno[2,3-d]pyrimidinedione 2 | MRSA, VRSA, VISA, VRE | 2 - 16 | [17] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed step-by-step methodologies for key experiments are provided below.
MTT Assay for Anticancer Activity
This protocol assesses the cytotoxic effect of thienopyridine derivatives on cancer cell lines.
Materials:
-
Thienopyridine compounds
-
Cancer cell line of interest
-
96-well microplate
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyridine compounds in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay evaluates the acute anti-inflammatory effects of thienopyridine compounds.
Materials:
-
Thienopyridine compounds
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Pletysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the thienopyridine compounds, vehicle, or reference drug to the animals via oral gavage or intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Broth Microdilution Assay for Antimicrobial Susceptibility
This assay determines the minimum inhibitory concentration (MIC) of thienopyridine derivatives against various microorganisms.
Materials:
-
Thienopyridine compounds
-
Microbial strains (bacteria or fungi)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the thienopyridine compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.
Conclusion and Future Perspectives
The thienopyridine scaffold has proven to be a remarkably fruitful source of biologically active compounds with diverse therapeutic applications. From their well-established role as antiplatelet agents to their emerging potential in oncology, inflammation, and infectious diseases, thienopyridine derivatives continue to be an exciting area of research. The comparative data presented in this guide underscore the importance of structure-activity relationship studies in optimizing the potency and selectivity of these compounds. Future research will likely focus on the development of novel derivatives with improved pharmacological profiles, including enhanced efficacy, reduced off-target effects, and the ability to overcome drug resistance. The continued exploration of the vast chemical space offered by the thienopyridine nucleus holds great promise for the discovery of next-generation therapeutics.
References
- Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed.
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC.
- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate.
- Anticancer activities of new analogues against various cell lines expressed as IC50 values. ResearchGate.
- Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC.
- (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. NIH.
- Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. MDPI.
- Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. ResearchGate.
- (PDF) Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. ResearchGate.
- Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Semantic Scholar.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate.
- Thienopyridine derivatives (72–75) with anti-inflammatory and... ResearchGate.
- Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI.
- (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). ResearchGate.
- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI.
- Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. ResearchGate.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. NIH.
- Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers.
- Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents. ResearchGate.
- Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. NIH.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed.
- Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. PubMed.
- Thienopyridine. Wikipedia.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC.
- The thienopyridines. PubMed.
Sources
- 1. Thienopyridine - Wikipedia [en.wikipedia.org]
- 2. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde
A Senior Application Scientist's Guide to the Safe Disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde. As a compound frequently utilized in specialized research and development, understanding its unique chemical nature is paramount to ensuring personnel safety and environmental compliance. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to manage chemical waste with confidence and integrity.
The core principle of this guidance is straightforward: 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde and any materials contaminated with it must be treated as hazardous waste. Unsanctioned methods of disposal, such as drain or standard refuse disposal, are strictly prohibited and pose significant risks.
Part 1: Hazard Profile and Chemical Characterization
A thorough understanding of the hazard profile is the foundation of safe handling and disposal. The molecule's structure, incorporating a pyridine ring, a dihydro-dioxino moiety, and a reactive carbaldehyde group, dictates its toxicological and chemical properties.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[3] The inherent reactivity of the aldehyde group, combined with the bioactivity of the pyridine scaffold, necessitates careful handling at all stages, from use to final disposal.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |
Causality of Hazards:
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and ability to be absorbed through the skin.[4] They can cause irritation and systemic effects.
-
Aldehyde Group: Aldehydes are characteristically reactive and can act as irritants to the skin, eyes, and respiratory tract.
-
Combined Structure: The combination of these functional groups in a single molecule results in a compound that requires management as a multi-hazard chemical waste.
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the mandated procedure for disposing of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde, from the point of generation to its ultimate removal by certified professionals.
Step 1: Immediate Handling & Personal Protective Equipment (PPE)
Proper protection is non-negotiable. Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber). All contaminated clothing should be removed immediately.[4][5]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.[6][7] If exposure limits are exceeded, a full-face respirator may be necessary.[5]
Step 2: Waste Classification and Segregation
All waste containing this compound, including pure/expired chemical, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, must be classified as hazardous waste.
Critical Segregation:
-
Keep this waste stream separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[8]
-
Do not mix this organic waste with aqueous waste streams or other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[9]
Step 3: Containerization and Labeling
Proper containment is essential to prevent leaks and ensure safe transport.
-
Select a Compatible Container: Use a dedicated, leak-proof waste container made of a compatible material, such as amber glass or high-density polyethylene.[10][11] The container must have a tight-fitting screw cap.[12]
-
Label the Container Immediately: As soon as the first piece of waste is added, the container must be labeled.[13] The label must include, at a minimum:
Step 4: On-Site Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[1][2]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1][2]
-
Ensure the SAA is away from heat sources or direct sunlight.[10]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1][13]
-
Keep the waste container closed at all times except when adding waste.[1][13]
Step 5: Final Disposal Pathway
The only approved disposal method for this compound is through a licensed and certified hazardous waste management service.
-
Primary Method: The material must be disposed of via a licensed chemical destruction plant, typically through controlled incineration with flue gas scrubbing .[5] This ensures the complete destruction of the compound and prevents the release of harmful combustion byproducts.
-
Contacting Professionals: Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.[6][10] They will provide the necessary manifest for "cradle-to-grave" tracking as required by the Environmental Protection Agency (EPA).[12][14]
Forbidden Disposal Methods
-
DO NOT Pour Down the Drain: This compound's ecological effects are not fully characterized, and it is not safe for sewer systems.[5][6] This action is a direct violation of environmental regulations.
-
DO NOT Attempt In-Lab Neutralization: While some simple aldehydes can be neutralized, this is not appropriate for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde.[15][16] The complex structure makes the outcome of a neutralization reaction unpredictable, and the resulting mixture would still be considered hazardous waste due to the presence of the pyridine derivative. Attempting unvalidated treatment can create new, unknown hazards.[17]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Decision workflow for proper disposal.
Part 3: Emergency Procedures for Spills
Accidents require immediate and correct action. Follow this procedure for any spills involving 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde.
-
Ensure Safety: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.
-
Control Ignition Sources: As a precautionary measure, remove any potential sources of ignition from the area.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place it into your designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Part 4: Proactive Waste Minimization
A core principle of modern laboratory management is the reduction of hazardous waste generation.[1]
-
Inventory Management: Keep a precise inventory of chemicals to avoid ordering duplicates and to track expiration dates.[9]
-
Scale of Work: Whenever possible, perform reactions and experiments at the smallest scale necessary to achieve valid scientific outcomes.
-
Substitution: Where scientifically viable, consider if less hazardous compounds could be substituted.
By adhering to this comprehensive guide, researchers and drug development professionals can manage 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde responsibly, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Properly Managing Chemical Waste in Labor
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-6-carboxaldehyde Safety D
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Aldehyde Disposal. DRNA.
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.
- Toxicological Profile for Pyridine.
- Aldex® - Aldehyde Disposal Made Easy. Aldex.
- Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. Benchchem.
- 2H,3H-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde.
- Safety D
- Focus on: Treatment by Aldehyde Deactivation.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET 4-Pyridinecarboxaldehyde. Fisher Scientific.
- 3-Pyridinecarboxaldehyde Material Safety D
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | C8H7NO3 | CID 21873786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. goodway.com [goodway.com]
- 13. vumc.org [vumc.org]
- 14. epa.gov [epa.gov]
- 15. archtechnochem.com [archtechnochem.com]
- 16. wastewise.com [wastewise.com]
- 17. apps.ecology.wa.gov [apps.ecology.wa.gov]
Navigating the Handling of 2,3-Dihydro-dioxino[2,3-b]pyridine-6-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Navigating the Handling of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Reference: Essential Safety and Handling Information for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde
This guide provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection. The following procedural guidance is designed to be a trusted resource, offering in-depth technical information that goes beyond standard product documentation.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde is a compound that requires careful management due to its toxicological profile.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed [3]
-
H312: Harmful in contact with skin [3]
-
H315: Causes skin irritation [3]
-
H319: Causes serious eye irritation [3]
-
H332: Harmful if inhaled [3]
-
H335: May cause respiratory irritation [3]
These classifications underscore the necessity of a comprehensive personal protective equipment (PPE) strategy to prevent exposure through all potential routes: ingestion, dermal contact, and inhalation.
The Core of Protection: Selecting the Right Personal Protective Equipment
The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific hazards of the chemical and the nature of the work being performed. For 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde, a multi-layered PPE strategy is essential.
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, always prioritize engineering controls to minimize exposure. All work with 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood to control the inhalation hazard.[4]
Respiratory Protection: Safeguarding Against Inhalation
Given that the compound is harmful if inhaled and may cause respiratory irritation, respiratory protection is a critical component of your safety protocol.[3]
-
For routine handling of small quantities in a fume hood: A well-fitted N95, R95, or P95 respirator may be sufficient to protect against aerosols.
-
For situations with a higher potential for aerosol generation or in the event of a spill outside of a fume hood: A full-facepiece respirator with organic vapor cartridges is recommended.[4] In situations where the concentration of the chemical in the air is unknown or exceeds the capacity of air-purifying respirators, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) should be used.
The selection of a respirator should always be guided by a formal risk assessment and in accordance with your institution's respiratory protection program, which should include fit-testing and training.
Hand Protection: The Critical Barrier
Recommended Glove Materials:
| Glove Material | Breakthrough Time for Pyridine (100%) | Recommendation for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde | Rationale |
| Butyl Rubber | > 480 minutes | Excellent | Butyl rubber offers excellent resistance to a wide range of chemicals, including pyridines.[5] It is the preferred choice for prolonged handling or in situations with a high risk of splash contact. |
| Viton® | > 480 minutes | Excellent | Viton® provides excellent protection against aromatic compounds and is a suitable alternative to butyl rubber. |
| Neoprene | 10-30 minutes | Fair (for short-term use) | Neoprene offers some resistance but has a significantly shorter breakthrough time.[5] It should only be considered for very short-duration tasks with minimal risk of contact. |
| Nitrile | < 10 minutes | Not Recommended for Direct Contact | Nitrile gloves have a very short breakthrough time for pyridine and are therefore not recommended for direct or prolonged contact.[5] They may be suitable for incidental contact, but should be changed immediately upon any sign of contamination. |
| Natural Rubber (Latex) | < 10 minutes | Not Recommended | Natural rubber provides poor resistance to pyridine and should be avoided.[5] |
Operational Best Practices for Glove Use:
-
Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
When handling this compound, it is best practice to double-glove , wearing a lighter, disposable nitrile glove under a more robust butyl or Viton® glove. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Change gloves immediately if you suspect contamination.
-
Never wear contaminated gloves outside of the immediate work area.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the risk of serious eye irritation, robust eye and face protection is mandatory.[3]
-
Minimum Requirement: Tightly fitting chemical splash goggles that conform to ANSI Z87.1 standards.[4]
-
Recommended: A full-face shield worn over chemical splash goggles, especially when there is a risk of splashing or when handling larger quantities.
Protective Clothing: Preventing Skin Contact
To prevent skin contact, appropriate protective clothing is essential.
-
A chemically resistant lab coat, buttoned completely, should be worn at all times.
-
For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Procedural Excellence: Donning, Doffing, and Disposal Protocols
The effectiveness of your PPE is contingent on its correct use. Following standardized procedures for putting on (donning) and taking off (doffing) your PPE is crucial to prevent cross-contamination.
Donning Personal Protective Equipment: A Step-by-Step Guide
Caption: Sequential process for donning PPE.
Doffing Personal Protective Equipment: The Decontamination-Conscious Approach
The doffing process is critical to prevent self-contamination. The principle is to remove the most contaminated items first.
Caption: Sequential process for doffing PPE.
Spill and Emergency Response: Preparedness is Key
In the event of a spill, a swift and informed response is critical to minimize exposure and environmental contamination.
Immediate Actions for a Minor Spill:
-
Alert others: Immediately notify colleagues in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Don appropriate PPE: This includes, at a minimum, double gloves (butyl or Viton® over nitrile), chemical splash goggles, a face shield, and a lab coat. A respirator may be necessary depending on the size and location of the spill.
-
Contain the spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.
-
Collect the waste: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of waste: All contaminated materials, including absorbent and PPE, must be disposed of as hazardous waste.
For major spills, evacuate the laboratory immediately and contact your institution's emergency response team.
Decontamination and Disposal: A Responsible Conclusion to Your Work
Proper decontamination and disposal are the final, crucial steps in safely handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde.
Decontamination of Reusable PPE
-
Gloves (Butyl or Viton®): If reusable gloves are worn, they should be thoroughly washed with an appropriate solvent and then soap and water before removal. Inspect for any signs of degradation before reuse.
-
Goggles and Face Shields: Clean with soap and water after each use.
Disposal of Contaminated Materials
All disposable items that have come into contact with 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde, including disposable gloves, absorbent materials from spills, and contaminated labware, must be disposed of as hazardous chemical waste.
Disposal Protocol:
-
Segregate Waste: Collect all contaminated solid waste in a clearly labeled, leak-proof container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde".
-
Contact EHS: Follow your institution's procedures for the collection and disposal of hazardous waste by contacting your Environmental Health and Safety (EHS) department.
Never dispose of this chemical or any contaminated materials in the regular trash or down the drain.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself, your colleagues, and the environment.
References
- 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde Safety Data Sheet. Echemi.
- Chemical Resistance Selection Chart for Protective Gloves. East Carolina University. (URL: [Link])
- Hazardous Waste - Decontamination.
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. (URL: [Link])
- PubChem Compound Summary for CID 21873786, 2H,3H-[1][2]dioxino[2,3-b]pyridine-6-carbaldehyde.
- Pyridine-2-carbaldehyde - Registration Dossier. European Chemicals Agency. (URL: [Link])
- Pyridine. New Jersey Department of Health. (URL: [Link])
- ToxFAQs™ for Pyridine. Agency for Toxic Substances and Disease Registry. (URL: [Link])
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
